OX04528
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H13F6NO2 |
|---|---|
分子量 |
365.27 g/mol |
IUPAC 名称 |
5-[3-[3,5-bis(trifluoromethyl)phenyl]propyl]-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C16H13F6NO2/c17-15(18,19)12-4-10(5-13(7-12)16(20,21)22)2-1-3-11-6-14(24)9-23(25)8-11/h4-9,24H,1-3H2 |
InChI 键 |
DPLHUGXFERHOJE-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of OX04528
For Researchers, Scientists, and Drug Development Professionals
Abstract
OX04528 is a novel, highly potent, and selective G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its in vitro pharmacology, signaling pathway, and pharmacokinetic profile. The information presented is collated from publicly available data, with a focus on the key findings from the primary literature. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting GPR84 with biased agonists.
Core Mechanism of Action: Potent and Biased GPR84 Agonism
This compound is a G-protein biased agonist of GPR84, a receptor primarily expressed in immune cells and implicated in inflammation and metabolic disorders.[4][5] Its mechanism of action is characterized by the potent and selective activation of the Gαi/o-mediated signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] A key feature of this compound is its pronounced biased agonism; it does not induce the recruitment of β-arrestin-2, a protein involved in receptor desensitization and alternative signaling cascades.[3][6] This G-protein bias suggests a potential for a differentiated therapeutic profile with a reduced likelihood of receptor desensitization and β-arrestin-mediated side effects.
Quantitative Pharmacology
The pharmacological properties of this compound have been characterized through a series of in vitro assays. The data presented below summarizes its potency, efficacy, and selectivity.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Inhibition | CHO-hGPR84 | EC50 | 0.00598 nM (5.98 pM) | [1][3] |
| β-arrestin-2 Recruitment | CHO-β-arrestin-hGPR84 | EC50 | > 80 µM | [3] |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | Notes | Reference |
| FFA1 | No detectable activity | --- | [2][3] |
| FFA4 | No detectable activity | --- | [2][3] |
| CB2 | No detectable activity | --- | [2][3] |
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Route of Administration | Dose | Value | Reference |
| Half-life (t½) | Oral | 10 mg/kg | 58 minutes (0.959 hours) | [4] |
| Cmax | Oral | 10 mg/kg | 280 nM | [4] |
| Mean Residence Time (MRT) | Oral | 10 mg/kg | 1.52 hours | [4] |
Signaling Pathway
This compound selectively activates the Gαi/o signaling cascade upon binding to GPR84. This leads to the inhibition of adenylyl cyclase, which in turn reduces the conversion of ATP to cAMP. The lack of β-arrestin recruitment indicates that the signaling cascade is predominantly mediated through the G-protein pathway.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
cAMP Inhibition Assay
This assay quantifies the ability of this compound to inhibit the production of cAMP in a cell-based system.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84).
-
Assay Principle: The assay measures the inhibition of forskolin-stimulated cAMP production. Forskolin (B1673556) directly activates adenylyl cyclase, leading to an increase in intracellular cAMP. A GPR84 agonist that signals through Gαi/o will inhibit this process.
-
Protocol:
-
Culture CHO-hGPR84 cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
The following day, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and incubate for 30 minutes.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each well from the standard curve.
-
Normalize the data to the forskolin-only control (100% activity) and a basal control (0% activity).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
β-arrestin-2 Recruitment Assay
This assay determines whether this compound induces the recruitment of β-arrestin-2 to the GPR84 receptor.
-
Cell Line: CHO cells stably co-expressing human GPR84 and a β-arrestin-2 fusion protein (e.g., PathHunter® CHO-K1 GPR84 β-Arrestin GPCR Assay).
-
Assay Principle: This assay utilizes an enzyme fragment complementation system. The GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming a functional enzyme that generates a chemiluminescent signal upon addition of a substrate.
-
Protocol:
-
Culture the engineered CHO cells according to the supplier's instructions.
-
Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no agonist).
-
Normalize the data to a positive control agonist if available, or express the data as a fold-change over baseline.
-
Plot the response against the logarithm of the this compound concentration to determine if there is a dose-dependent recruitment and to calculate an EC50 if applicable. For this compound, no significant recruitment is expected.
-
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following oral administration.
-
Animal Model: Male C57BL/6 mice.
-
Dosing:
-
Fast the mice overnight prior to dosing.
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 20% Captisol®).
-
Administer a single oral dose of 10 mg/kg via gavage.
-
-
Sample Collection:
-
Collect blood samples (approximately 50 µL) at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood can be collected via tail vein or saphenous vein bleeding into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood by centrifugation to obtain plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t½ (half-life), and MRT (mean residence time).
-
Experimental and Screening Workflow
The following diagram illustrates a typical workflow for the identification and characterization of a G-protein biased GPR84 agonist like this compound.
Conclusion
This compound is a potent and selective GPR84 agonist with a strong bias towards the G-protein signaling pathway. Its ability to potently inhibit cAMP production without engaging the β-arrestin pathway makes it a valuable tool for studying the physiological and pathological roles of GPR84. The favorable oral pharmacokinetic profile of this compound in preclinical species supports its use in in vivo studies to explore the therapeutic potential of biased GPR84 agonism in inflammatory and metabolic diseases. This technical guide provides a foundational understanding of the mechanism of action of this compound to aid in the design and interpretation of future research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
- 6. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. — Department of Pharmacology [pharm.ox.ac.uk]
The G-Protein Biased Agonist OX04528 and its Signaling Pathway via the GPR84 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the signaling pathway of the G protein-coupled receptor 84 (GPR84) when activated by the potent and biased agonist, OX04528. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and workflows pertinent to the study of this pathway.
Introduction to GPR84 and the Biased Agonist this compound
G protein-coupled receptor 84 (GPR84) is an orphan receptor predominantly expressed in immune cells, including macrophages, neutrophils, and microglia.[1][2] Its expression is significantly upregulated under inflammatory conditions, implicating it as a key player in immune responses and a potential therapeutic target for inflammatory and fibrotic diseases.[3][4][5] GPR84 primarily couples to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6]
This compound is a recently developed, highly potent, and selective agonist for GPR84.[7][8] A key characteristic of this compound is its G-protein bias. While it potently activates the Gαi/o-mediated signaling cascade, it does not induce the recruitment of β-arrestin, a key protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling.[8][9] This biased agonism makes this compound a valuable tool for dissecting the specific consequences of G-protein-dependent GPR84 activation.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | CHO-hGPR84 | cAMP Inhibition | 5.98 pM | [7][10] |
| β-arrestin Recruitment | CHO-β-arrestin-hGPR84 | PathHunter Assay | No detectable activity up to 80 μM | [8] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice (Oral Administration at 10 mg/kg)
| Parameter | Value | Reference |
| Half-life (t1/2) | 0.959 hours | [6] |
| Maximum Concentration (Cmax) | 280 nM | [6] |
| Mean Residence Time (MRT) | 1.52 hours | [6] |
Core Signaling Pathway of this compound-Activated GPR84
Activation of GPR84 by this compound initiates a signaling cascade that is primarily mediated by the Gαi/o protein. This pathway leads to the modulation of several downstream effectors, ultimately influencing cellular functions related to inflammation.
Caption: this compound-GPR84 Gαi/o-mediated signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with GPR84 and the subsequent downstream signaling events.
Cell Culture and Transfection
CHO-K1 cells stably expressing human GPR84 (CHO-hGPR84) are essential for in vitro characterization.
-
Cell Line Generation:
-
The human GPR84 gene is cloned into a mammalian expression vector (e.g., pcDNA3.1).[2]
-
CHO-K1 cells are transfected with the expression vector using a suitable transfection reagent.[11]
-
Stable transfectants are selected using an appropriate antibiotic (e.g., G418 or Puromycin).[12]
-
Clonal cell lines are established through limiting dilution and screened for GPR84 expression and functional response.[12]
-
-
Culture Conditions:
cAMP Inhibition Assay (HitHunter® cAMP Assay)
This assay quantifies the inhibition of adenylyl cyclase activity following Gαi/o-coupled receptor activation.
-
Principle: The HitHunter® cAMP assay is a competitive immunoassay. Cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. A decrease in signal indicates an increase in cellular cAMP, and vice versa.
-
-
Cell Plating: Seed CHO-hGPR84 cells in a 96-well or 384-well plate at a density of approximately 10,000-20,000 cells per well and incubate overnight.[2]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with a buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.[2]
-
Add forskolin (B1673556) (an adenylyl cyclase activator, e.g., 25 µM) to all wells except the negative control to induce cAMP production.
-
Immediately add the diluted this compound or vehicle control to the wells.
-
Incubate for 30-60 minutes at 37°C.[2]
-
-
Lysis and Detection:
-
Data Acquisition: Measure the chemiluminescent signal using a microplate reader.
-
Data Analysis: The decrease in signal, corresponding to the inhibition of forskolin-induced cAMP production, is plotted against the concentration of this compound to determine the EC50 value.
-
Caption: Workflow for the cAMP Inhibition Assay.
β-Arrestin Recruitment Assay (PathHunter® β-Arrestin Assay)
This assay is used to determine if a ligand induces the interaction of β-arrestin with the activated GPCR.
-
Principle: The PathHunter® β-arrestin assay utilizes enzyme fragment complementation (EFC). The GPR84 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to GPR84 brings the two fragments together, forming a functional enzyme that generates a chemiluminescent signal.[15]
-
Protocol Overview: [8][10][16]
-
Cell Plating: Use a CHO-K1 cell line stably co-expressing GPR84-ProLink and β-arrestin-Enzyme Acceptor. Seed the cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[15]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Cell Stimulation: Add the diluted this compound or a known GPR84 agonist (as a positive control) to the cells and incubate for 90 minutes at 37°C.[10]
-
Detection:
-
Add the PathHunter® detection reagent mixture to each well.
-
Incubate at room temperature for 60 minutes, protected from light.[10]
-
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: An increase in signal indicates β-arrestin recruitment. The lack of a signal change with this compound, in contrast to a positive control, demonstrates its biased agonism.
-
Caption: Workflow for the β-Arrestin Recruitment Assay.
Downstream Signaling: ERK Phosphorylation (Western Blot)
This method is used to assess the activation of the MAPK/ERK pathway downstream of GPR84.
-
Protocol Overview: [4][17][18]
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line) to near confluency.
-
If necessary, prime the cells with a low concentration of LPS (e.g., 100 ng/mL for 2 hours) to upregulate GPR84 expression.[4]
-
Treat the cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
Downstream Signaling: NF-κB Nuclear Translocation (Immunofluorescence)
This technique visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Protocol Overview: [1][19][20]
-
Cell Culture and Treatment:
-
Grow macrophages on glass coverslips in a 24-well plate.
-
Prime the cells with LPS (e.g., 100 ng/mL for 2 hours).[4]
-
Treat with this compound (e.g., 1 µM) for a specified time (e.g., 30-60 minutes).
-
-
Fixation and Permeabilization:
-
Blocking: Block non-specific antibody binding with 3% BSA in PBS for 30 minutes.[1]
-
Immunostaining:
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.[1]
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal to determine the extent of translocation.
-
Logical Relationships in Biased Agonism
The concept of biased agonism is central to understanding the action of this compound. The following diagram illustrates the differential signaling outcomes of a biased agonist compared to a balanced agonist.
Caption: Logical diagram of biased vs. balanced agonism at GPR84.
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying GPR84. Its high potency and distinct G-protein bias allow for the specific interrogation of Gαi/o-mediated signaling pathways in inflammatory processes. The detailed protocols and compiled data within this guide are intended to facilitate further research into the therapeutic potential of modulating GPR84 activity in various disease contexts. The provided diagrams offer a clear visual framework for understanding the complex molecular events initiated by this novel agonist.
References
- 1. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Open Access) A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84. (2018) | Lyne Gagnon | 120 Citations [scispace.com]
- 6. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. sinobiological.com [sinobiological.com]
- 12. jechobio.com [jechobio.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 4.6.1. Detection of NF-κB p65 Subunit Nuclear Translocation [bio-protocol.org]
- 20. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
OX04528: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
OX04528 is a novel, highly potent, and selective agonist for the G-protein coupled receptor 84 (GPR84). It exhibits a strong bias towards the G-protein signaling pathway, with no significant recruitment of β-arrestin. As an orally bioavailable compound, this compound presents a valuable tool for investigating the physiological and pathophysiological roles of GPR84. This technical guide provides a comprehensive overview of the current knowledge on the pharmacology and toxicology of this compound, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Introduction
GPR84 is an orphan receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia. Its activation is associated with inflammatory responses, making it a potential therapeutic target for a variety of inflammatory and immune-related disorders. This compound has emerged as a key chemical probe for elucidating the functions of GPR84 due to its high potency and G-protein signaling bias.
Pharmacology
Mechanism of Action
This compound is a G-protein biased agonist of GPR84.[1] It selectively activates the GPR84 receptor, leading to the activation of intracellular G-proteins. Specifically, GPR84 is known to couple to the Gi/o family of G-proteins.[2][3][4] Activation of Gi/o by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This G-protein biased agonism is a key feature of this compound, as it does not significantly engage the β-arrestin signaling pathway, which is often associated with receptor desensitization and internalization.[1][5]
In Vitro Pharmacology
The in vitro pharmacological properties of this compound have been characterized in cellular assays.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 (cAMP Inhibition) | 0.00598 nM (5.98 pM) | CHO-hGPR84 | Forskolin-induced cAMP accumulation assay | [1][6] |
| β-arrestin-2 Recruitment | No detectable recruitment | CHO-β-arrestin-hGPR84 | PathHunter β-arrestin assay | [1][5] |
| Selectivity | No activity at FFA1, FFA4, and CB2 | Not specified | Not specified | [5] |
Pharmacokinetics
In vivo pharmacokinetic studies have been conducted in mice, demonstrating that this compound is orally bioavailable.[5]
| Parameter | Value | Species | Dose | Route | Reference |
| Cmax | 280 nM | Mouse | 10 mg/kg | Oral | |
| T1/2 (Half-life) | 58 minutes | Mouse | 10 mg/kg | Oral | [5] |
| MRT (Mean Residence Time) | 1.52 h | Mouse | 10 mg/kg | Oral |
Toxicology
The publicly available toxicology data for this compound is currently limited.
In Vitro Cytotoxicity
This compound has been shown to have no cytotoxic effects in Chinese Hamster Ovary (CHO-K1) cells and CHO cells stably expressing human GPR84 (CHO-hGPR84) at concentrations up to 30 µM after 20 hours of incubation.
In Vivo Toxicology
As of the latest available information, comprehensive in vivo toxicology studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and safety pharmacology studies, have not been published for this compound.
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not fully available in the public domain. The following are generalized descriptions of the likely methodologies based on standard practices in the field.
cAMP Inhibition Assay
This assay is used to determine the potency of a GPR84 agonist in inhibiting the production of cAMP.
-
Cell Culture: CHO cells stably expressing human GPR84 (CHO-hGPR84) are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into a multi-well plate.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Forskolin, an activator of adenylyl cyclase, is added to the wells to induce cAMP production.
-
Detection: The intracellular cAMP levels are measured using a commercially available assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value of this compound for cAMP inhibition.
β-Arrestin Recruitment Assay
This assay assesses the ability of a ligand to induce the interaction between the GPR84 receptor and β-arrestin. The PathHunter assay is a common method for this purpose.[7][8]
-
Cell Line: A cell line engineered to co-express GPR84 fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag is used.[7]
-
Compound Treatment: The cells are treated with varying concentrations of this compound.
-
Recruitment and Complementation: If this compound induces β-arrestin recruitment, the PK and EA tags are brought into proximity, leading to the formation of a functional β-galactosidase enzyme.[7]
-
Detection: A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured.[7]
-
Data Analysis: The signal intensity is plotted against the compound concentration to determine if recruitment occurs.
In Vivo Pharmacokinetic Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Model: Male or female mice of a specified strain are used.
-
Administration: A single dose of this compound (e.g., 10 mg/kg) is administered via oral gavage. A suitable vehicle is used to dissolve or suspend the compound.[9][10][11][12]
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[13]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as Cmax, Tmax, T1/2, AUC (Area Under the Curve), and MRT.
Signaling Pathways and Experimental Workflows
GPR84 Signaling Pathway
This compound, as a G-protein biased agonist of GPR84, primarily activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Other potential downstream signaling pathways associated with GPR84 activation include the ERK/MAPK and Akt/PI3K pathways, although the specific effects of this compound on these pathways have not been detailed.
Experimental Workflow for In Vitro Pharmacology
The following diagram illustrates a typical workflow for characterizing the in vitro pharmacology of a GPR84 agonist like this compound.
Logical Relationship of this compound's Key Pharmacological Properties
This diagram shows the logical connections between the key characteristics of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OX 04528 Supplier | CAS 3028055-45-7 | this compound | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]
A Technical Guide to the Function of G Protein-Coupled Receptor 84 (GPR84)
Introduction
G protein-coupled receptor 84 (GPR84) is a class A, rhodopsin-like G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target.[1] Initially identified in 2001, it remains an understudied receptor with a complex and expanding role in pathophysiology.[1][2] GPR84 is predominantly expressed in cells of the innate immune system, including macrophages, neutrophils, monocytes, and microglia, and its expression is markedly upregulated in response to inflammatory stimuli.[3][4][5][6] This receptor is implicated in a wide array of biological processes, functioning as a key modulator of inflammation, immune responses, metabolism, and fibrosis.[3][7][8] While medium-chain fatty acids (MCFAs) are considered its putative endogenous ligands, the precise physiological activators and the full spectrum of its functions are still under active investigation, making it a critical area of research for inflammatory and metabolic diseases.[7][9]
Ligand Recognition and Binding
GPR84 is activated by a variety of endogenous and synthetic ligands. The receptor's binding pocket exhibits selectivity for fatty acids of specific chain lengths and can be modulated by allosteric compounds.
2.1. Ligand Classes
-
Endogenous Ligands (Putative): Medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of C9 to C14, are recognized as potential endogenous agonists.[7][8] This includes decanoic acid (C10), undecanoic acid (C11), and lauric acid (C12), as well as their hydroxylated forms like 2- and 3-hydroxy lauric acid.[4][10] However, these MCFAs activate GPR84 with only modest potency, leading to debate about their role as the true physiological ligands.[4][9]
-
Synthetic Agonists: Several potent synthetic agonists have been developed, serving as crucial tools for studying GPR84 function.[7] The most widely used is 6-n-octylaminouracil (6-OAU).[4][11] Other synthetic agonists include embelin (B1684587) and its derivatives.[4][12]
-
Allosteric Modulators: Research has identified molecules that bind to GPR84 at a site distinct from the orthosteric pocket. 3,3'-diindolylmethane (B526164) (DIM) acts as an allosteric agonist and a positive allosteric modulator, enhancing the potency of orthosteric ligands like MCFAs.[12][13]
-
Antagonists: The development of selective antagonists, such as GLPG1205, has enabled the pharmacological blockade of GPR84, providing further insight into its functions and therapeutic potential.[14][15]
Structural studies have revealed that GPR84 possesses distinct binding sites for these different ligand classes.[13] The binding of orthosteric agonists like MCFAs involves a crucial interaction with an arginine residue (R172) located in the second extracellular loop (ECL2).[12]
Table 1: Selected Ligands of GPR84 and Their Potencies
| Ligand Class | Ligand Name | Type | Reported Potency (EC₅₀) |
|---|---|---|---|
| Endogenous (Putative) | Decanoic Acid (C10) | Orthosteric Agonist | Micromolar (µM) range[5][10] |
| Endogenous (Putative) | 3-hydroxy Lauric Acid (3-OH-C12) | Orthosteric Agonist | ~13 µM ([³⁵S]GTPγS Assay)[10] |
| Synthetic | 6-n-Octylaminouracil (6-OAU) | Orthosteric Agonist | ~318 nM (Human PMN Chemotaxis)[10] |
| Synthetic | Embelin | Orthosteric Agonist | Potency reported[4][12] |
| Allosteric | 3,3'-Diindolylmethane (DIM) | Allosteric Agonist / PAM | High affinity (at least 100-fold higher than decanoic acid)[13] |
| Synthetic | GLPG1205 | Antagonist | Potency reported[15] |
Tissue Expression and Regulation
GPR84 exhibits a distinct expression profile, which is critical to its function. Its baseline expression is generally low but can be dramatically induced under specific conditions.
3.1. Expression Profile
According to the Human Protein Atlas, GPR84 is primarily expressed in immune cells, with the highest abundance in the bone marrow and appendix.[16][17][18] It is a characteristic marker of myeloid-lineage cells, including monocytes, macrophages, neutrophils, and microglia.[7][15] Significant expression has also been identified in other tissues, notably brown adipose tissue (BAT), where it plays a role in metabolism and thermogenesis.[19][20] Lower levels of expression are detected in the urinary bladder, lung, and spleen.[6][16]
Table 2: Summary of Human GPR84 Expression
| Tissue/Cell Type | RNA Expression | Protein Expression Notes |
|---|---|---|
| Immune System | ||
| Bone Marrow | Tissue Enhanced | Cytoplasmic expression in immune cells, most abundant here.[16][17] |
| Appendix | High | Abundant cytoplasmic expression in immune cells.[16][17] |
| Macrophages / Monocytes | High | Predominantly expressed in these cell types.[3][7] |
| Neutrophils | High | Expression is inducible.[5] |
| Microglia | High | Key CNS immune cell expressing GPR84.[3] |
| Metabolic Tissues | ||
| Adipose Tissue | Detected | Highly expressed in brown adipose tissue (BAT).[19][20] |
| Other Tissues | ||
| Urinary Bladder | Tissue Enhanced | RNA expression is enhanced.[16] |
| Lung | Detected | Detected in various studies.[6] |
3.2. Regulation of Expression
A key feature of GPR84 is its inducibility. The gene's expression is significantly upregulated by pro-inflammatory stimuli.[1] In macrophages and microglial cells, stimulation with lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or interleukin-1 (IL-1) leads to a substantial increase in GPR84 mRNA levels.[2][5] Pathophysiological states such as endotoxemia, hyperglycemia, and hypercholesterolemia also increase GPR84 expression in various tissues.[2][14]
Molecular Function and Signaling Pathways
GPR84 activation initiates a cascade of intracellular signaling events, primarily through Gαi/o protein coupling, which dictates its functional outcomes.
4.1. Canonical Gαi/o-Coupled Signaling
GPR84 canonically couples to pertussis toxin (PTX)-sensitive Gαi/o proteins.[1][2][11] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[2][11][20] This is a primary mechanism through which GPR84 exerts its cellular effects.
4.2. Downstream Effector Pathways
Beyond cAMP inhibition, GPR84 activation triggers several other critical downstream pathways:
-
PI3K/Akt and MAPK/ERK Pathways: GPR84 activation stimulates the phosphorylation and activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), key pathways that regulate cell survival, proliferation, and inflammation.[3][11][14]
-
NF-κB Activation: The receptor promotes the nuclear translocation of the p65 subunit of NF-κB, a master regulator of pro-inflammatory gene expression.[11][14]
-
Calcium Mobilization: The dissociation of the G protein upon activation releases Gβγ subunits, which can promote the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum.[20]
4.3. β-Arrestin Recruitment
In addition to G protein-dependent signaling, agonist-bound GPR84 can recruit β-arrestin proteins.[1][11] This interaction is crucial for mediating receptor desensitization and internalization, thereby regulating the duration and intensity of signaling. It may also initiate G protein-independent signaling cascades.
Physiological and Pathophysiological Roles
The signaling pathways activated by GPR84 translate into diverse and impactful biological functions.
-
Inflammation and Immunity: GPR84 is widely regarded as a pro-inflammatory receptor that amplifies immune responses.[10] Its activation enhances immune cell chemotaxis and migration, promotes the phagocytosis of pathogens and cellular debris, and boosts the production of pro-inflammatory mediators like TNF-α, IL-6, and various chemokines.[7][14][21] This positions GPR84 as a key player in inflammatory diseases such as IBD, neuroinflammatory disorders, and immune-mediated liver injury.[3][15]
-
Metabolism and Thermogenesis: GPR84 functions as a nutrient sensor for MCFAs.[8] Its high expression and functional role in brown adipose tissue (BAT) are critical for BAT activation, mitochondrial function, and thermoregulation in response to cold.[19][20] This link to energy expenditure suggests GPR84 as a potential target for metabolic disorders, including obesity and non-alcoholic steatohepatitis (NASH).[3][22]
-
Fibrosis: There is strong evidence linking GPR84 to the pathogenesis of fibrosis in multiple organs.[7] GPR84 signaling can promote fibrotic processes, making its antagonism a potential therapeutic strategy for conditions like pulmonary fibrosis.[3][21]
-
Neuropathic Pain: GPR84 expression is upregulated in the nervous system following nerve injury.[6] Studies using knockout mice have shown that deleting GPR84 alleviates mechanical and thermal hypersensitivity, indicating that the receptor contributes to the development of neuropathic pain.[6]
Key Experimental Protocols for GPR84 Research
Characterizing the function of GPR84 and the activity of its ligands involves a suite of standard biochemical and cell-based assays.
6.1. Protocol 1: Gαi Protein Activation ([³⁵S]GTPγS Binding Assay)
-
Objective: To directly measure the activation of Gαi proteins following agonist binding to GPR84.[11]
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing GPR84 (e.g., CHO-GPR84).
-
Incubation: Incubate the membranes with the test compound (agonist) in an assay buffer containing GDP and [³⁵S]GTPγS.
-
Reaction: Agonist binding promotes the exchange of bound GDP for [³⁵S]GTPγS on the Gαi subunit.
-
Termination & Measurement: Terminate the reaction by rapid filtration through a filter plate, which traps the membranes. The amount of incorporated [³⁵S]GTPγS is quantified using a scintillation counter.
-
Analysis: An increase in [³⁵S]GTPγS binding compared to the basal level indicates Gαi activation.
-
6.2. Protocol 2: Intracellular cAMP Measurement
-
Objective: To quantify the inhibition of adenylyl cyclase activity as a measure of GPR84 activation.[2]
-
Methodology:
-
Cell Culture: Plate GPR84-expressing cells (e.g., CHO-GPR84) in a suitable microplate and incubate.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment: Simultaneously treat the cells with forskolin (B1673556) (an adenylyl cyclase activator, to raise basal cAMP levels) and varying concentrations of the test agonist for a defined period (e.g., 30 minutes).
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF, ELISA, or AlphaScreen.
-
Analysis: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity at the Gαi-coupled GPR84.
-
6.3. Protocol 3: β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to GPR84 upon agonist stimulation.[11]
-
Methodology (using BRET as an example):
-
Cell Line Engineering: Co-express two fusion proteins in a cell line: GPR84 fused to a bioluminescent donor (e.g., Renilla Luciferase, RLuc) and β-arrestin fused to a fluorescent acceptor (e.g., YFP).
-
Treatment: Add the cell-permeable luciferase substrate (e.g., coelenterazine (B1669285) h) to the cells, followed by the test agonist.
-
Measurement: If the agonist induces an interaction between GPR84 and β-arrestin, the donor and acceptor molecules are brought into close proximity. Excitation of the donor by its substrate results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.
-
Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A dose-dependent increase in the BRET ratio signifies agonist-induced β-arrestin recruitment.
-
6.4. Protocol 4: Chemotaxis (Transwell) Assay
-
Objective: To assess the ability of a GPR84 agonist to act as a chemoattractant for immune cells.[10]
-
Methodology:
-
Cell Preparation: Isolate primary immune cells (e.g., human neutrophils) or use an immune cell line (e.g., PMA-differentiated U937 cells) that expresses GPR84.
-
Chamber Setup: Use a chemotaxis chamber (e.g., Boyden or Transwell plate) with two compartments separated by a porous membrane (e.g., 8.0-µm pore size).
-
Loading: Add the test compound (agonist) at various concentrations to the lower chamber. Load the cell suspension into the upper chamber (the insert).
-
Incubation: Incubate the chamber for a period sufficient to allow cell migration (e.g., 1-2 hours) at 37°C.
-
Quantification: Remove the insert and quantify the number of cells that have migrated through the membrane into the lower chamber. This can be done by lysing the migrated cells and using a fluorescent dye (e.g., Calcein-AM) or by direct cell counting.
-
Analysis: An increase in cell migration towards the agonist compared to the vehicle control indicates a chemotactic effect.
-
Conclusion
GPR84 is a highly inducible, Gαi/o-coupled receptor that functions as a critical amplifier of inflammatory and immune responses. Its roles in chemotaxis, phagocytosis, and cytokine production, combined with emerging functions in metabolism and fibrosis, establish it as a pleiotropic receptor with significant therapeutic potential. While the identity of its true endogenous ligands remains an area of active investigation, the development of potent synthetic agonists and antagonists has provided invaluable tools to dissect its complex biology. Future research focused on understanding its context-dependent signaling and in vivo functions will be paramount to successfully targeting GPR84 for the treatment of a wide range of human diseases.
References
- 1. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 4. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR84 - Wikipedia [en.wikipedia.org]
- 6. The Role of G-Protein Receptor 84 in Experimental Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR84 in physiology-Many functions in many tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 20 Years an Orphan: Is GPR84 a Plausible Medium-Chain Fatty Acid-Sensing Receptor? | Semantic Scholar [semanticscholar.org]
- 10. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Tissue expression of GPR84 - Summary - The Human Protein Atlas [proteinatlas.org]
- 17. GPR84 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 18. GPR84 protein expression summary - The Human Protein Atlas [v22.proteinatlas.org]
- 19. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 21. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]
The Role of GPR84 in Inflammatory Diseases: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in the landscape of inflammatory diseases. Predominantly expressed on immune cells, including macrophages, neutrophils, and microglia, GPR84 is a key modulator of the innate immune response. Its expression is significantly upregulated in various inflammatory conditions, such as inflammatory bowel disease, neuroinflammation, and metabolic disorders. Activated by medium-chain fatty acids, GPR84 signaling, primarily through Gαi/o proteins, initiates a cascade of downstream events including the activation of Akt, ERK, and NF-κB pathways. This leads to enhanced pro-inflammatory activities like cytokine release, chemotaxis, and phagocytosis. This technical guide provides a comprehensive overview of the current understanding of GPR84's role in inflammatory diseases, with a focus on its signaling mechanisms, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and drug development in this promising area.
Introduction to GPR84
G protein-coupled receptor 84 (GPR84) is a class A, rhodopsin-like GPCR. Initially identified as an orphan receptor, it is now recognized as a receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14. GPR84 is primarily expressed in tissues and cells associated with the immune system, such as the bone marrow, spleen, peripheral blood leukocytes, neutrophils, macrophages, and microglia.[1][2][3] Its expression is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), suggesting a significant role in inflammatory processes.[4][5]
GPR84 Signaling Pathways
GPR84 primarily couples to pertussis toxin-sensitive Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Upon agonist binding, GPR84 activation also triggers a cascade of downstream signaling events that are crucial for its pro-inflammatory functions.
Key downstream signaling pathways include:
-
PI3K/Akt Pathway: Activation of GPR84 leads to the phosphorylation and activation of Akt, a key regulator of cell survival and metabolism.[8]
-
MAPK/ERK Pathway: GPR84 signaling also involves the phosphorylation of extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family, which plays a central role in inflammation and cell proliferation.[8]
-
NF-κB Pathway: The activation of GPR84 can lead to the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor for pro-inflammatory gene expression.[6][8]
-
Calcium Mobilization: GPR84 activation can induce the release of intracellular calcium stores, a key second messenger in various cellular processes, including immune cell activation.[5][9]
-
β-Arrestin Recruitment: Like many GPCRs, GPR84 can recruit β-arrestins upon activation, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.[10]
Below is a diagram illustrating the primary signaling cascade initiated by GPR84 activation.
Role of GPR84 in Inflammatory Diseases
GPR84 has been implicated in a range of inflammatory diseases, with its upregulation and pro-inflammatory functions being a common theme.
Inflammatory Bowel Disease (IBD)
In patients with ulcerative colitis (UC), GPR84 expression is significantly increased in inflamed colon tissues.[4][11] Studies using dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models in mice have shown that GPR84 knockout mice are resistant to the development of colitis.[4][5] GPR84 activation in colonic macrophages enhances NLRP3 inflammasome activation, leading to increased production of IL-1β.[4][5]
Neuroinflammation
GPR84 is expressed in microglia, the resident immune cells of the central nervous system.[12] In models of neuroinflammation, such as endotoxemia and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, GPR84 expression is strongly upregulated in microglia.[12][13] This upregulation is mediated by pro-inflammatory cytokines like TNF and IL-1.[12]
Metabolic Inflammatory Diseases
GPR84 is also implicated in the chronic low-grade inflammation associated with metabolic disorders like obesity and type 2 diabetes.[14][15] Its expression is increased in adipose tissue in response to high-fat diets and inflammatory stimuli.[15] GPR84 activation in macrophages can enhance the inflammatory response, potentially contributing to insulin (B600854) resistance and other metabolic dysfunctions.[5]
Other Inflammatory Conditions
The pro-inflammatory role of GPR84 extends to other conditions, including rheumatoid arthritis, psoriasis, and fibrotic diseases.[14][16][17] Targeting GPR84 with antagonists has shown therapeutic potential in preclinical models of these diseases.[18]
Quantitative Data on GPR84 Ligands
A growing number of synthetic agonists and antagonists for GPR84 have been developed, providing valuable tools for studying its function and for therapeutic development.
GPR84 Agonists
| Compound | Assay Type | Cell Line | Potency (EC50) | Reference |
| 6-OAU | PI Assay | HEK293 | 105 nM | [12] |
| [35S]GTPγS Binding | Sf9 | 512 nM | [4] | |
| cAMP Accumulation | CHO-K1 | 17 nM | [4] | |
| Calcium Mobilization | HEK293/Gα16 | 1.25 µM | [9] | |
| Decanoic Acid | cAMP Accumulation | CHO-K1 | 7.4 µM | [4] |
| Embelin | cAMP Accumulation | CHO-K1 | 795 nM | [4] |
| β-Arrestin Recruitment | CHO-K1 | 424 nM | [4] | |
| ZQ-16 | Calcium Mobilization | HEK293/Gα16 | 0.213 µM | [9] |
GPR84 Antagonists
| Compound | Assay Type | Target/Cell Line | Potency (IC50) | Reference |
| GLPG1205 | GTPγS Binding (DIM-induced) | hGPR84 overexpressing cells | 54 nM | [18] |
| Neutrophil Chemotaxis (Embelin-induced) | Isolated human neutrophils | 11 nM | [18] | |
| ROS Production (ZQ16-induced) | TNF-α primed neutrophils | 15 nM | [14] | |
| Compound 837 | cAMP Regulation (vs. 6-OAU) | CHO-hGPR84 | <100 nM | [13] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study GPR84 function.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon GPR84 activation.
Principle: GPR84 activation, often coupled through a promiscuous Gα protein like Gα16 in a recombinant system, leads to the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3). IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum, which is detected by a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a GPR84 expression vector and a Gα16 expression vector using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well black-walled, clear-bottom plate and incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Assay Performance:
-
Prepare serial dilutions of the test compounds (agonists or antagonists).
-
For antagonist testing, pre-incubate the cells with the antagonist for a defined period before adding the agonist.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence intensity before and after the addition of the compounds.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Plot dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of GPR84 agonists to induce the migration of neutrophils.
Principle: The Boyden chamber assay uses a permeable membrane to separate neutrophils from a chemoattractant. The number of cells that migrate through the pores of the membrane towards the chemoattractant is quantified.
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in a suitable assay medium.
-
-
Assay Setup:
-
Add the chemoattractant (e.g., a GPR84 agonist) or control medium to the lower wells of a Boyden chamber plate.
-
Place the permeable membrane inserts (typically with 3-5 µm pores) into the wells.
-
Add the neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells per field of view using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the chemotactic index (the fold increase in migration in response to the chemoattractant compared to the control).
-
Plot dose-response curves to determine the EC50 for chemotaxis.
-
Conclusion and Future Directions
GPR84 has firmly emerged as a pro-inflammatory receptor with a critical role in the pathogenesis of various inflammatory diseases. The development of potent and selective agonists and antagonists has been instrumental in dissecting its function and validating it as a therapeutic target. Future research should focus on identifying the endogenous ligands of GPR84, further elucidating the complexities of its signaling pathways, including biased agonism, and exploring the therapeutic potential of GPR84 modulators in a broader range of inflammatory and fibrotic conditions. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of GPR84 and translating this knowledge into novel therapies for inflammatory diseases.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. 6-OAU | GPR | TargetMol [targetmol.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. caymanchem.com [caymanchem.com]
Discovery and Synthesis of OX04528: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OX04528 is a highly potent and selective G-protein biased agonist of the G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. The development of this compound arose from a systematic structure-activity relationship (SAR) optimization of the parent compound, DL-175. A key discovery was that the introduction of a 5-hydroxy substituent to the pyridine (B92270) N-oxide group of the parent molecule resulted in a significant enhancement of potency in cyclic AMP (cAMP) signaling pathways, with an EC50 value in the low picomolar range. Notably, this compound demonstrates strong G-protein signaling bias, showing no detectable β-arrestin recruitment. This guide details the synthetic route, experimental protocols for its biological evaluation, and presents its pharmacological data in a structured format.
Discovery of this compound
The discovery of this compound was the result of a focused lead optimization program aimed at improving the metabolic stability and potency of the known GPR84 biased agonist, DL-175.[1][2][3][4][5] The research, detailed by Wang et al. (2024) in the Journal of Medicinal Chemistry, involved a systematic SAR analysis.[1][2][3][4][5] A critical breakthrough in this program was the finding that the addition of a 5-hydroxy group to the pyridine N-oxide moiety of the lead compound scaffold dramatically increased the agonist's potency for Gαi/cAMP signaling by three orders of magnitude.[1][2][3][4][5] This modification led to the identification of this compound (also referred to as compound 68) as a highly potent and G-protein biased GPR84 agonist.[1][2][3][4][5]
Logical Workflow of Discovery
The discovery process followed a logical progression from a known biased agonist to a highly optimized clinical candidate. This workflow can be visualized as follows:
Synthesis of this compound
The chemical synthesis of this compound, chemically named 3-(3-(3,5-Bis(trifluoromethyl)phenyl)propyl)-5-hydroxypyridine-1-oxide, is a multi-step process. The following is a representative synthetic scheme based on the procedures described by Wang et al. (2024).
A detailed, step-by-step synthetic protocol is proprietary and not fully disclosed in the public domain. The following represents a plausible synthetic route based on available information.
A potential synthetic route could involve the preparation of a substituted pyridine derivative followed by N-oxidation and subsequent functional group manipulations to introduce the propyl-bis(trifluoromethyl)phenyl side chain.
Biological Activity and Pharmacological Profile
This compound is a potent agonist of GPR84, demonstrating significant bias towards the G-protein signaling pathway over β-arrestin recruitment.
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| In Vitro Potency | |||
| EC50 (cAMP Inhibition) | 0.00598 nM | CHO-hGPR84 cells | [6] |
| EC50 (β-arrestin Recruitment) | > 80 µM | CHO-β-arrestin-hGPR84 cells | [1][2][3][4][5] |
| Selectivity | |||
| FFA1 Activity | No detectable activity | CHO-hFFA1 cells | [1][2][3] |
| FFA4 Activity | No detectable activity | CHO-hFFA4 cells | [1][2][3] |
| CB2 Activity | No detectable activity | CHO-hCB2 cells | [1][2][3] |
| Pharmacokinetics | |||
| Half-life (t1/2) | 58 minutes | Mouse (10 mg/kg, oral) |
Signaling Pathway
GPR84 is a Gαi-coupled receptor. Upon activation by an agonist such as this compound, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This G-protein biased signaling of this compound is a key feature of its pharmacological profile.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard procedures and information from Wang et al. (2024).
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP, typically stimulated by forskolin (B1673556), in cells expressing the target receptor.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured in Ham's F-12 Nutrient Mix supplemented with 10% (v/v) fetal bovine serum, 19 mM HEPES, 600 µg/mL G418, and 1% (v/v) penicillin-streptomycin (B12071052) mixture, at 37°C in a 5% CO2 humidified atmosphere.[7]
-
Cell Plating: Cells are harvested and seeded into 384-well plates at a density of 5,000 cells per well and incubated overnight.
-
Compound Treatment: The next day, cells are treated with various concentrations of this compound followed by the addition of forskolin to a final concentration of 25 µM to stimulate cAMP production.
-
Incubation: The plates are incubated for 30 minutes at room temperature.
-
Detection: Following incubation, cell lysis and cAMP detection are performed using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The resulting signal (e.g., luminescence) is measured, and the data are normalized to the response of a reference agonist. The EC50 values are calculated using a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay
This assay determines whether the activation of the receptor by a ligand leads to the recruitment of β-arrestin proteins, a key step in receptor desensitization and an indicator of a different signaling pathway.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: CHO cells stably co-expressing human GPR84 and a β-arrestin fusion protein (e.g., using the PathHunter® β-arrestin assay system) are cultured under appropriate conditions.[7]
-
Cell Plating: Cells are plated in 384-well white, solid-bottom assay plates at a suitable density and incubated overnight.
-
Compound Addition: Cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for 90 minutes at 37°C.
-
Detection: Detection reagents are added, and the plates are incubated for a further 60 minutes at room temperature in the dark.
-
Data Analysis: Chemiluminescence is measured using a plate reader. The data is normalized to the response of a known β-arrestin-recruiting agonist to determine the extent of recruitment.
Conclusion
This compound represents a significant advancement in the development of GPR84-targeted therapeutics. Its high potency, selectivity, and G-protein signaling bias make it a valuable tool for further investigating the role of GPR84 in health and disease. The detailed information provided in this technical guide on its discovery, synthesis, and pharmacological characterization is intended to support ongoing research and drug development efforts in this area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.okstate.edu [scholars.okstate.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Steric control of signaling bias in the immunometabolic receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to OX04528: A Potent and Biased GPR84 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
OX04528 is a novel, highly potent, and selective G-protein biased agonist for the G protein-coupled receptor 84 (GPR84). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and detailed biological activity. Special emphasis is placed on its biased agonism, favoring the Gαi signaling pathway over β-arrestin recruitment. This guide is intended to serve as a resource for researchers investigating the therapeutic potential of targeting GPR84 in various disease contexts, including inflammation and fibrosis. All presented data is collated from publicly available scientific literature, with detailed experimental protocols provided for key assays.
Chemical Structure and Properties
This compound, also referred to as compound 68 in its primary publication, is a synthetic small molecule with a pyridine (B92270) N-oxide core. Its chemical identity and key properties are summarized below.
| Property | Value |
| IUPAC Name | 5-[3-[3,5-bis(trifluoromethyl)phenyl]propyl]-3-pyridinol, 1-oxide |
| CAS Number | 3028055-45-7 |
| Molecular Formula | C₁₆H₁₃F₆NO₂ |
| Molecular Weight | 365.28 g/mol |
| SMILES | O=N1C=C(CCCC2=CC(=C(C=C2)C(F)(F)F)C(F)(F)F)C=C1O |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in ethanol (B145695) (0.1-1 mg/mL). |
Biological Activity
This compound is a potent agonist of GPR84, a receptor predominantly expressed in immune cells and implicated in inflammatory responses. Its biological activity is characterized by a strong preference for the G-protein signaling pathway.
In Vitro Potency and Efficacy
This compound demonstrates exceptional potency in activating the Gαi-mediated signaling cascade, leading to the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.
| Assay | Cell Line | Parameter | Value |
| Inhibition of Forskolin-induced cAMP | CHO-hGPR84 | EC₅₀ | 0.00598 nM (5.98 pM) |
| β-arrestin-2 Recruitment | CHO-β-arrestin-hGPR84 | EC₅₀ | > 80 µM |
Selectivity
The selectivity of this compound has been evaluated against other related receptors, demonstrating a clean off-target profile.
| Receptor | Activity |
| FFA1 | No activity |
| FFA4 | No activity |
| CB2 | No activity |
In Vivo Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable.
| Parameter | Route of Administration | Dose | Value |
| Half-life (t₁/₂) | Oral | 10 mg/kg | 58 minutes |
Signaling Pathway
This compound acts as a biased agonist at GPR84, which is coupled to the inhibitory G-protein, Gαi. Activation of GPR84 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This biased signaling profile, with a lack of β-arrestin-2 recruitment, is a key feature of this compound.
Caption: GPR84 signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the descriptions in the primary literature.
Inhibition of Forskolin-Induced cAMP Production Assay
This assay quantifies the ability of this compound to inhibit the production of cAMP in cells expressing human GPR84.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84).
Protocol:
-
CHO-hGPR84 cells are seeded in 96-well plates and cultured to allow for attachment.
-
The culture medium is removed, and cells are washed with assay buffer.
-
Cells are then incubated with varying concentrations of this compound for a predetermined period.
-
Forskolin (FSK), a direct activator of adenylyl cyclase, is added to the wells to stimulate cAMP production. A typical concentration used is 25 µM.
-
Following incubation with FSK, the reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
The EC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the cAMP inhibition assay.
β-Arrestin-2 Recruitment Assay
This assay is used to assess whether the activation of GPR84 by this compound leads to the recruitment of β-arrestin-2, a key protein in GPCR desensitization and signaling.
Cell Line: CHO cells stably co-expressing human GPR84 and a β-arrestin-2 fusion protein (e.g., as part of the PathHunter® assay system).
Protocol:
-
The engineered CHO cells are plated in a suitable microplate format.
-
Cells are treated with a range of concentrations of this compound.
-
Following an incubation period, the recruitment of β-arrestin-2 to the activated GPR84 is quantified. In enzyme fragment complementation-based assays (like PathHunter®), this interaction leads to the formation of a functional enzyme that acts on a substrate to produce a detectable signal (e.g., chemiluminescence).
-
The signal is measured using a plate reader.
-
The concentration-response data is analyzed to determine the EC₅₀ value. For this compound, no significant β-arrestin-2 recruitment is observed at concentrations up to 80 µM.
Conclusion
This compound represents a significant advancement in the development of tool compounds for studying GPR84 biology. Its high potency, selectivity, and pronounced G-protein signaling bias make it an invaluable asset for elucidating the physiological and pathophysiological roles of this receptor. The oral bioavailability of this compound further extends its utility to in vivo studies, opening new avenues for investigating the therapeutic potential of biased GPR84 agonism in a variety of disease models. This guide provides the foundational technical information required for researchers to incorporate this compound into their studies.
GPR84: A Technical Guide to Endogenous Ligands, Signaling, and the Biased Agonist OX04528
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily expressed in immune cells, playing a significant role in inflammatory and metabolic diseases. This technical guide provides an in-depth overview of GPR84, its endogenous ligands, the associated signaling pathways, and the pharmacological profile of the novel biased agonist OX04528. Detailed experimental protocols for key assays are provided, alongside a quantitative comparison of ligand potencies and visual representations of signaling cascades and experimental workflows to facilitate further research and drug development in this area.
Introduction to GPR84
GPR84 is a class A G protein-coupled receptor (GPCR) that is highly expressed in cells of the innate immune system, including neutrophils, monocytes, macrophages, and microglia.[1] Its expression is significantly upregulated in response to inflammatory stimuli, suggesting a role in amplifying immune responses.[2] The receptor is activated by medium-chain fatty acids (MCFAs), linking lipid metabolism to immune regulation.[1] Due to its pro-inflammatory functions, GPR84 has garnered interest as a potential drug target for a variety of inflammatory, fibrotic, and metabolic conditions.[3][4]
GPR84 Endogenous and Synthetic Ligands
The primary endogenous ligands for GPR84 are medium-chain fatty acids (MCFAs), typically with carbon chain lengths of 9 to 14.[1] Hydroxylated forms of these fatty acids have also been shown to activate the receptor.[5] In addition to these endogenous ligands, several synthetic agonists have been developed to probe the function of GPR84.
Quantitative Data: Ligand Potencies at GPR84
The following tables summarize the potency (EC50/IC50) of various endogenous and synthetic ligands for GPR84 across different functional assays.
Table 1: Potency of Endogenous Medium-Chain Fatty Acids and Derivatives
| Ligand | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| Capric Acid (C10) | Calcium Mobilization | GPR84-HEK293 | 4.4 µM | [6] |
| Capric Acid (C10) | cAMP Inhibition | ciGPR84-HEK293T | 97.9 µM | [7] |
| Undecanoic Acid (C11) | cAMP Inhibition | ciGPR84-HEK293T | 1490 µM | [7] |
| Lauric Acid (C12) | Calcium Mobilization | GPR84-HEK293 | 27.4 µM | [6] |
| Lauric Acid (C12) | cAMP Inhibition | ciGPR84-HEK293T | 301 µM | [7] |
| 2-hydroxy lauric acid | [³⁵S]GTPγS Binding | Sf9 | 9.9 µM | [5][8] |
| 3-hydroxy lauric acid | [³⁵S]GTPγS Binding | Sf9 | 13 µM | [5][8] |
| 2-hydroxy capric acid | [³⁵S]GTPγS Binding | Sf9 | 31 µM | [5][8] |
| 3-hydroxy capric acid | [³⁵S]GTPγS Binding | Sf9 | 230 µM | [5][8] |
Table 2: Potency of Synthetic GPR84 Agonists
| Ligand | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | cAMP Inhibition | CHO-hGPR84 | 0.00598 nM | [9] |
| 6-OAU | [³⁵S]GTPγS Binding | Sf9 | 512 nM | [5] |
| 6-OAU | Phosphoinositide Assay | HEK293 | 105 nM | [5] |
| 6-OAU | Chemotaxis (Human PMNs) | Primary | 318 nM | [8] |
| ZQ-16 | Calcium Mobilization | HEK293-GPR84/Gα16 | 213 nM | [9] |
| DL-175 | Chemotaxis & Phagocytosis | U937 | - | [10] |
| Embelin | [³⁵S]GTPγS Binding | Flp-In T-REx 293 | ~200 nM | [11] |
This compound: A Potent and Biased GPR84 Agonist
This compound is a recently developed, highly potent and selective GPR84 agonist.[9] A key characteristic of this compound is its biased agonism. It potently activates the G-protein signaling pathway, as evidenced by its picomolar EC50 value in cAMP inhibition assays.[9] However, it does not induce β-arrestin recruitment, even at high concentrations.[12] This G-protein bias makes this compound a valuable tool for dissecting the distinct downstream consequences of G-protein activation versus β-arrestin signaling in GPR84 function. It also holds therapeutic potential by selectively activating pathways that may be beneficial while avoiding those that could lead to adverse effects.
GPR84 Signaling Pathways
Activation of GPR84 initiates a cascade of intracellular events. The receptor primarily couples to the pertussis toxin-sensitive Gαi/o pathway.[2][5] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Downstream of Gαi/o activation, GPR84 can stimulate the PI3K/Akt and MAPK/ERK signaling pathways.[8] There is also evidence that GPR84 can couple to Gα15, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[1]
Experimental Protocols
Detailed methodologies for key assays used to characterize GPR84 ligands are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of Gαi/o proteins following agonist binding to GPR84.
-
Materials:
-
Membranes from cells expressing GPR84 (e.g., CHO-hGPR84 or Sf9 cells).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
-
Test compounds (agonists/antagonists).
-
Scintillation proximity assay (SPA) beads or filter plates (e.g., GF/C).
-
Scintillation counter or LEADseeker imaging system.
-
-
Procedure:
-
Prepare cell membranes expressing GPR84.
-
In a 96- or 384-well plate, add cell membranes (5-20 µg protein/well), GDP (1-10 µM), and varying concentrations of the test compound in assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
For filtration assay: Terminate the reaction by rapid filtration through GF/C filter plates, followed by washing with ice-cold wash buffer.
-
For SPA: Add SPA beads and incubate for another 30 minutes to allow for proximity-based signal generation.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Generate dose-response curves to determine EC50 values for agonists.
-
cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o activation.
-
Materials:
-
Whole cells expressing GPR84 (e.g., CHO-hGPR84).
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Procedure:
-
Culture CHO-hGPR84 cells in 96- or 384-well plates.
-
Replace the culture medium with stimulation buffer and incubate for 30 minutes.
-
Add varying concentrations of the test compound.
-
Stimulate the cells with forskolin (1-10 µM) to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Calculate the percent inhibition of forskolin-stimulated cAMP production and determine IC50 values.
-
Calcium Mobilization Assay
This assay is used to detect GPR84 activation, potentially through Gαq/15 coupling, by measuring changes in intracellular calcium.
-
Materials:
-
HEK293 cells co-expressing GPR84 and a promiscuous G-protein like Gα16.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Test compounds.
-
Fluorescence plate reader with automated injection (e.g., FLIPR).
-
-
Procedure:
-
Plate the cells in black-walled, clear-bottom 96- or 384-well plates.
-
Load the cells with Fluo-4 AM dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and record a stable baseline fluorescence.
-
Inject varying concentrations of the test compound and continue to monitor fluorescence over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Determine EC50 values from the dose-response curves.
-
β-Arrestin Recruitment Assay
This assay determines if a ligand promotes the interaction between GPR84 and β-arrestin, a key event in receptor desensitization and internalization.
-
Materials:
-
Engineered cell line co-expressing GPR84 fused to a reporter fragment and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter cells).
-
Cell culture medium.
-
Test compounds.
-
Detection reagents for the specific reporter system (e.g., chemiluminescent substrate).
-
-
Procedure:
-
Plate the engineered cells in a white, opaque 96- or 384-well plate.
-
Incubate the cells overnight.
-
Add varying concentrations of the test compound.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
An increase in signal indicates β-arrestin recruitment. Determine EC50 values from dose-response curves.
-
Experimental and Logical Workflows
The characterization of a novel GPR84 ligand like this compound typically follows a structured workflow, from initial identification to detailed pharmacological profiling.
References
- 1. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids | Journal of Neuroscience [jneurosci.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three classes of ligands each bind to distinct sites on the orphan G protein-coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
OX04528: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX04528 is a novel, highly potent, and selective G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2][3][4] GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and is implicated in the modulation of inflammatory responses.[5][6] Emerging research has identified GPR84 as a pro-inflammatory receptor, making its agonists valuable tools for studying inflammatory processes and for the potential development of novel therapeutics.[3][7] this compound, with its exceptional potency, G-protein bias, and oral bioavailability, represents a significant advancement for in vitro and in vivo investigations into the role of GPR84 in inflammation.[2][8]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use as a research tool in the field of inflammation.
Mechanism of Action
This compound is a selective agonist of GPR84, a Gαi-coupled receptor.[4] Upon binding, this compound activates the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This G-protein-mediated signaling is the primary mechanism of action for this compound. Notably, this compound is a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway without significantly engaging the β-arrestin pathway, which is often associated with receptor desensitization and internalization.[2][4][9]
The activation of GPR84 by agonists has been shown to potentiate inflammatory responses in immune cells.[7] Downstream of Gαi activation, GPR84 signaling can influence other important intracellular pathways involved in inflammation, such as the Akt, ERK, and NF-κB pathways.[1][7] This can lead to an enhanced production of pro-inflammatory cytokines like TNF-α and IL-6.[5][7]
Signaling Pathway Diagram
Caption: GPR84 signaling cascade initiated by this compound.
Data Presentation
In Vitro Activity & Selectivity
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (cAMP Inhibition) | CHO-hGPR84 | 0.00598 nM (5.98 pM) | [1][3][4] |
| β-arrestin Recruitment | CHO-β-arrestin-hGPR84 | No detectable effect up to 80 µM | [4][5][9] |
| Selectivity | FFA1, FFA4, CB2 | No detectable activity | [2][3] |
| Cytotoxicity | CHO-hGPR84, CHO-K1 | No evidence up to 30 µM (20h incubation) | [4][8] |
In Vitro ADME & Pharmacokinetics
| Parameter | Species | Value | Reference |
| Microsomal Half-life (t½) | Mouse | 88.8 minutes | [8] |
| Microsomal Clearance (CL) | Mouse | 15.6 µL/min/mg | [8] |
| Oral Bioavailability | Mouse | Orally bioavailable | [2] |
| In Vivo Half-life (t½) | Mouse (10 mg/kg, oral) | 58 minutes (0.959 hours) | [2][8] |
| In Vivo Cmax | Mouse (10 mg/kg, oral) | 280 nM | [8] |
| In Vivo Mean Residence Time (MRT) | Mouse (10 mg/kg, oral) | 1.52 hours | [8] |
Experimental Protocols
In Vitro cAMP Inhibition Assay
This protocol is based on the methods described for characterizing this compound.[4]
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) in an appropriate growth medium supplemented with antibiotics for selection.
-
Cell Plating: Seed the CHO-hGPR84 cells into 384-well plates at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Assay Procedure:
-
Aspirate the growth medium from the cells and add the diluted this compound.
-
Incubate for 30 minutes at room temperature.
-
Add forskolin (B1673556) (e.g., 25 µM final concentration) to all wells to stimulate cAMP production, except for the negative control wells.
-
Incubate for a further 30 minutes at room temperature.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
In Vivo Inflammation Model (Representative Protocol)
Disclaimer: The following protocol is a representative example for inducing acute inflammation using lipopolysaccharide (LPS). It is based on established models where GPR84 agonists have been studied. This protocol has not been specifically validated for this compound, and researchers should perform dose-response studies to determine the optimal concentration.
-
Animal Model: Use male C57BL/6 mice (8-12 weeks old).
-
Acclimatization: Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Compound Administration:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., in a vehicle of 0.5% carboxymethylcellulose).
-
Administer this compound or the vehicle control to the mice at a predetermined dose (e.g., 1-30 mg/kg, based on pharmacokinetic data).
-
-
Induction of Inflammation:
-
One hour after this compound administration, induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
A control group should receive a PBS injection.
-
-
Sample Collection:
-
At various time points post-LPS injection (e.g., 2, 4, 8 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Harvest tissues of interest (e.g., spleen, liver, lung) and either snap-freeze in liquid nitrogen for RNA/protein analysis or fix in formalin for histology.
-
-
Endpoint Analysis:
-
Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the serum using ELISA or a multiplex bead array.
-
Analyze the expression of inflammatory genes in tissues using RT-qPCR.
-
Perform histological analysis of tissue sections to assess inflammatory cell infiltration.
-
Experimental Workflow Diagram
Caption: A logical workflow for characterizing this compound.
Conclusion
This compound is a powerful and precise research tool for investigating the role of GPR84 in inflammation. Its high potency, G-protein bias, and favorable pharmacokinetic profile make it suitable for a wide range of in vitro and in vivo studies. This guide provides the foundational information and protocols necessary for researchers to effectively utilize this compound in their studies of inflammatory diseases. As a newly developed compound, future research will likely further elucidate its effects in various inflammation models, expanding its application in drug discovery and development.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 4. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
GPR84 Activation and Downstream Effects: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: G protein-coupled receptor 84 (GPR84) is a metabolite-sensing receptor primarily expressed on immune cells, including macrophages, neutrophils, and microglia.[1][2] Its expression is often upregulated in response to inflammatory stimuli, implicating it as a key player in immune modulation and a promising therapeutic target for a range of inflammatory and fibrotic diseases.[3][4] This document provides a detailed overview of the molecular mechanisms of GPR84 activation, its principal downstream signaling cascades, and the resultant cellular and physiological effects. It includes a compilation of quantitative data on known ligands and detailed protocols for key experimental assays used to study GPR84 function.
GPR84 Activation and Ligands
GPR84 is endogenously activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14.[5][6] Capric acid (C10) is often cited as one of the more potent endogenous ligands.[2] The relatively low in-vivo concentrations of these MCFAs have spurred the development of synthetic agonists and antagonists to better probe the receptor's function.[1]
Agonists:
-
Endogenous: Medium-chain fatty acids (e.g., capric acid, lauric acid). Hydroxylated MCFAs, such as 2- and 3-hydroxy lauric acid, have also been shown to activate GPR84.[7]
-
Synthetic: A variety of small molecules have been identified, with 6-n-octylaminouracil (6-OAU) being a widely used surrogate agonist.[1][7] Other notable agonists include ZQ-16, embelin, and diindolylmethane (DIM), which may act as an allosteric agonist.[1][4] The biased agonist DL-175 has been shown to preferentially activate certain pathways over others.[1]
Antagonists:
-
Several antagonists have been developed and are being investigated for therapeutic use. GLPG1205 and PBI-4050 are two prominent examples that have entered clinical trials for conditions like idiopathic pulmonary fibrosis.[1][4][8]
Table 1: Quantitative Data for Selected GPR84 Ligands
| Ligand Name | Type | Reported Potency (EC50) | Assay Type | Reference Cell Line | Citation |
| 2-hydroxy lauric acid | Agonist | 9.9 µM | [35S]GTPγS Binding | GPR84-expressing membranes | [7] |
| 3-hydroxy lauric acid | Agonist | 13 µM | [35S]GTPγS Binding | GPR84-expressing membranes | [7] |
| 2-hydroxy capric acid | Agonist | 31 µM | [35S]GTPγS Binding | GPR84-expressing membranes | [7] |
| 6-n-octylaminouracil (6-OAU) | Agonist | Not specified | Calcium Mobilization, cAMP | HEK293/Gα16/GPR84, CHO-K1/GPR84 | [9][10] |
| ZQ-16 | Agonist | ~10 µM | Calcium Mobilization | HEK293/Gα16/GPR84 | [10] |
| GLPG1205 | Antagonist | Not specified | N/A | N/A | [1][8] |
| PBI-4050 | Antagonist | Not specified | N/A | N/A | [1] |
Downstream Signaling Pathways
GPR84 activation initiates multiple intracellular signaling cascades, primarily through Gαi/o proteins and β-arrestins. These pathways ultimately orchestrate the receptor's diverse cellular effects.
Gαi/o Protein-Coupled Signaling
The canonical signaling pathway for GPR84 involves its coupling to pertussis toxin (PTX)-sensitive Gαi/o proteins.[2][5][7] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][9] Reduced cAMP levels can modulate the activity of downstream effectors like Protein Kinase A (PKA). Furthermore, GPR84 activation via the Gαi/o pathway has been shown to trigger the phosphorylation of key signaling kinases, including Akt and ERK, and promote the nuclear translocation of NF-κB's p65 subunit, leading to the transcription of pro-inflammatory genes.[9][11][12]
References
- 1. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Medium-chain Fatty Acids as Ligands for Orphan G Protein-coupled Receptor GPR84* | Semantic Scholar [semanticscholar.org]
- 7. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 12. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of OX04528 for GPR84
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of OX04528, a potent agonist for the G-protein coupled receptor 84 (GPR84). The information is compiled to support research and development efforts targeting this receptor, which is implicated in inflammatory and immune responses.
Executive Summary
This compound is a highly potent and selective agonist of the G-protein coupled receptor 84 (GPR84). It exhibits a remarkable picomolar potency in functional assays measuring G-protein activation. A key characteristic of this compound is its pronounced biased agonism; it preferentially activates the G-protein signaling pathway without engaging the β-arrestin pathway. Furthermore, it has demonstrated a clean selectivity profile against other related free fatty acid receptors and the cannabinoid receptor 2. This document details the quantitative measures of its potency and selectivity, the experimental methodologies used for these determinations, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Selectivity and Potency Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Potency of this compound at Human GPR84
| Assay Type | Parameter | Value | Cell Line |
| cAMP Inhibition | EC₅₀ | 5.98 pM[1][2][3] | CHO-hGPR84 cells[1] |
| β-arrestin-2 Recruitment | EC₅₀ | > 80 µM[1] | CHO-β-arrestin-hGPR84 cells[1] |
EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Selectivity Profile of this compound
| Target Receptor | Assay Type | Activity Observed |
| FFA1 (GPR40) | FLIPR Assay[4] | No detectable activity[5][6] |
| FFA4 (GPR120) | FLIPR Assay[4] | No detectable activity[5][6] |
| CB2 | FLIPR Assay[4] | No detectable activity[5][6] |
GPR84 Signaling Pathway
GPR84 is a Gi/o-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound is a biased agonist, meaning it selectively activates this G-protein pathway without recruiting β-arrestin 2.
GPR84 Gi-coupled signaling pathway activated by this compound.
Experimental Protocols
The following sections describe the general methodologies for the key assays used to characterize the selectivity and potency of this compound.
cAMP Inhibition Assay
This assay quantifies the ability of an agonist to inhibit the production of cAMP, which is a hallmark of Gi-coupled receptor activation.
Objective: To determine the EC₅₀ of this compound for GPR84 by measuring the inhibition of forskolin-stimulated cAMP production.
General Procedure:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.
-
Compound Preparation: A serial dilution of this compound is prepared.
-
Assay:
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Following incubation, cells are lysed.
-
-
cAMP Detection: The intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
Data Analysis: The results are plotted as a dose-response curve, and the EC₅₀ value is calculated.
β-arrestin Recruitment Assay
This assay determines whether an agonist promotes the interaction of β-arrestin with the activated GPCR.
Objective: To assess the potential of this compound to induce β-arrestin 2 recruitment to GPR84.
General Procedure:
-
Cell Line: A cell line, often CHO or HEK293, is used, which co-expresses GPR84 fused to a protein fragment (e.g., a fragment of β-galactosidase, ProLink™) and β-arrestin 2 fused to the complementary fragment (Enzyme Acceptor).
-
Cell Seeding: Cells are plated in multi-well plates.
-
Compound Addition: Cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated to allow for receptor activation and potential β-arrestin recruitment.
-
Detection: If β-arrestin is recruited to the receptor, the two enzyme fragments come into proximity, forming a functional enzyme. A substrate is added, and the resulting chemiluminescent signal is measured.
-
Data Analysis: The luminescent signal is plotted against the compound concentration to determine the EC₅₀. For this compound, no significant signal was detected up to 80 µM, indicating a lack of β-arrestin 2 recruitment.[1]
Selectivity Assays (FLIPR Assay)
The Fluorometric Imaging Plate Reader (FLIPR) assay is commonly used to measure changes in intracellular calcium concentration, which is a downstream effect of Gq-coupled receptors like FFA1 and FFA4, or can be engineered for other receptors.
Objective: To determine if this compound activates other receptors, such as FFA1, FFA4, and CB2.
General Procedure:
-
Cell Lines: Cell lines stably expressing the target receptors (FFA1, FFA4, or CB2) are used. These cells are often engineered to couple to the Gq pathway, leading to calcium release upon activation.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The FLIPR instrument adds this compound to the wells while simultaneously monitoring fluorescence.
-
Signal Detection: An increase in intracellular calcium leads to a change in the fluorescence of the dye, which is detected in real-time.
-
Data Analysis: The fluorescence intensity is measured over time. A significant increase in fluorescence upon compound addition indicates receptor activation. This compound showed no detectable activity in these assays for FFA1, FFA4, and CB2.[4]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for assessing the selectivity and biased agonism of a compound like this compound.
Workflow for characterizing this compound selectivity.
Conclusion
This compound is a highly potent and selective G-protein biased agonist for GPR84. Its picomolar potency for G-protein activation, coupled with its lack of β-arrestin recruitment and inactivity at other tested receptors, makes it a valuable tool for studying the physiological and pathophysiological roles of GPR84. The data presented in this guide underscore its potential as a specific probe for investigating GPR84-mediated signaling pathways.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. This compound | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
An In-depth Technical Guide to the G-protein Biased Agonism of OX04528
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and the target of a significant portion of modern pharmaceuticals. The traditional view of agonist action has evolved with the discovery of "biased agonism" or "functional selectivity," a phenomenon where a ligand preferentially activates one of several downstream signaling pathways over others. This selectivity offers the potential to design drugs with improved therapeutic windows, separating desired on-target effects from adverse reactions. This guide provides a detailed examination of OX04528, a novel, highly potent, and orally bioavailable biased agonist for the G-protein coupled receptor 84 (GPR84). This compound demonstrates a profound bias for the G-protein signaling pathway, with no detectable recruitment of β-arrestin, making it a valuable tool for dissecting GPR84 pathophysiology and a lead candidate for therapeutic development.
The Principle of G-Protein Biased Agonism
GPCRs, upon activation by an agonist, undergo a conformational change that facilitates the coupling of intracellular signaling partners. Primarily, this involves heterotrimeric G-proteins (Gα, Gβγ), which initiate a cascade of second messenger signals. Subsequently, to attenuate signaling, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domain, promoting the binding of β-arrestin proteins. β-arrestin binding not only desensitizes the G-protein signal but also initiates a distinct, G-protein-independent signaling wave and mediates receptor internalization.[1][2]
Biased agonism describes the ability of a ligand to stabilize a specific receptor conformation that selectively engages one of these pathways.[3] A G-protein biased agonist, for instance, will activate the G-protein pathway while having little to no effect on β-arrestin recruitment. This is therapeutically desirable in cases where β-arrestin signaling is associated with adverse effects or rapid receptor desensitization.[2][3]
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
OX04528 and cAMP inhibition pathway
An In-depth Technical Guide on OX04528 and the cAMP Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), and its role in the inhibition of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. This document details the mechanism of action, quantitative data, experimental protocols, and relevant pathway diagrams to support research and drug development efforts.
Core Mechanism of Action
This compound is a highly potent and selective agonist for GPR84.[1][2][3] The activation of GPR84 by this compound leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular production of cAMP.[1][2][4] This mechanism is described as G-protein biased, as the compound does not induce β-arrestin recruitment, even at high concentrations.[2][4]
Quantitative Data
The potency of this compound in inhibiting cAMP production has been determined in cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line | Notes | Reference |
| EC50 | 5.98 pM | CHO cells expressing human GPR84 | Inhibition of forskolin-induced cAMP production. | [2][4] |
| EC50 | 6 pM | CHO cells expressing human GPR84 | Inhibition of cAMP production. | |
| β-arrestin-2 Recruitment | > 80 µM | CHO-β-arrestin-hGPR84 cells | Demonstrates G-protein pathway bias. | [2] |
Signaling Pathway Diagram
The following diagram illustrates the inhibitory pathway of this compound on cAMP production through GPR84 activation.
Caption: this compound-mediated GPR84 activation and subsequent cAMP inhibition pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
cAMP Measurement Assay
This assay quantifies the inhibitory effect of this compound on cAMP production.
Objective: To determine the EC50 value of this compound for the inhibition of adenylyl cyclase activity.
Materials:
-
CHO cells stably expressing human GPR84 (CHO-hGPR84)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (B1673556) (FSK), an adenylyl cyclase activator
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding: Seed CHO-hGPR84 cells in a suitable microplate (e.g., 96-well or 384-well) and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Treatment:
-
Wash the cells with assay buffer.
-
Add the diluted this compound to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of forskolin (e.g., 25 µM) to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate for another specified period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the effect of this compound on cAMP levels.
Caption: Experimental workflow for determining the EC50 of this compound in a cAMP inhibition assay.
Selectivity Profile
This compound exhibits high selectivity for GPR84 over other related receptors.
| Receptor | Activity | Reference |
| FFA1 | No detectable activity | [3] |
| FFA4 | No detectable activity | [3] |
| CB2 | No detectable activity | [3] |
In Vivo Pharmacokinetics
Initial pharmacokinetic studies have been conducted in mice.
| Parameter | Value | Dosing | Species | Reference |
| Half-life (t1/2) | 58 minutes | 10 mg/kg (oral) | Mouse |
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of GPR84. Its high potency and selectivity, coupled with its demonstrated oral bioavailability, make it a promising lead compound for the development of therapeutics targeting the GPR84-mediated cAMP inhibition pathway. This guide provides the foundational technical information required for scientists and researchers to effectively utilize this compound in their studies.
References
OX04528: A Technical Guide to a Novel G-Protein Biased GPR84 Agonist and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
OX04528 is a recently developed, highly potent, and selective G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and potential therapeutic applications. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the emerging role of GPR84 in various physiological and pathological processes. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for the characterization of this compound, and presents signaling pathways and experimental workflows through explanatory diagrams.
Introduction to GPR84 and this compound
G-protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like superfamily of GPCRs, primarily expressed in immune cells such as macrophages, neutrophils, and microglia.[2] Its expression is significantly upregulated in pro-inflammatory conditions, implicating it as a potential therapeutic target for a range of diseases.[1][4] GPR84 has been linked to inflammatory diseases, metabolic disorders, fibrosis, and cancer.[3][5]
This compound is a novel, orally bioavailable small molecule that acts as a potent and selective agonist at the human GPR84 receptor. A key feature of this compound is its G-protein signaling bias. While it potently activates the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), it does not engage the β-arrestin signaling pathway.[2][3][5] This biased agonism may offer a more targeted therapeutic effect with a potentially improved side-effect profile compared to non-biased agonists.
Quantitative Data Summary
The preclinical characterization of this compound has yielded significant quantitative data regarding its potency, selectivity, and pharmacokinetic properties. These are summarized in the tables below.
Table 1: In Vitro Potency and Efficacy of this compound at the Human GPR84 Receptor
| Parameter | Value | Cell Line | Assay |
| EC50 (cAMP Inhibition) | 0.00598 nM (5.98 pM) | CHO-hGPR84 | Forskolin-induced cAMP accumulation |
| β-arrestin-2 Recruitment | No detectable activity up to 80 µM | CHO-β-arrestin-hGPR84 | β-arrestin recruitment assay |
Data sourced from multiple references.[1][2][3][5]
Table 2: Selectivity Profile of this compound
| Receptor | Activity |
| FFA1 | No detectable activity |
| FFA4 | No detectable activity |
| CB2 | No detectable activity |
Data sourced from multiple references.[2][3][4]
Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing Route | Dose |
| Half-life (t½) | 58 minutes | Oral (p.o.) | 10 mg/kg |
Data sourced from reference[2].
Potential Therapeutic Applications
The agonism of GPR84 by this compound suggests its potential utility in a variety of therapeutic areas:
-
Inflammatory and Autoimmune Diseases: Given the high expression of GPR84 on immune cells and its role in modulating immune responses, this compound could be explored for conditions like inflammatory bowel disease (IBD).[2] Preclinical studies with GPR84 agonists have shown the potential to modulate immune responses in the gut.[2]
-
Neuroinflammatory and Neurodegenerative Diseases: GPR84 is expressed on microglia, the resident immune cells of the central nervous system.[2] By modulating microglial activity, this compound may have applications in diseases such as multiple sclerosis (MS) and Alzheimer's disease.[2]
-
Metabolic Diseases: GPR84 activation has been linked to the modulation of inflammatory and fibrotic processes in the liver, suggesting a potential role in conditions like non-alcoholic steatohepatitis (NASH).[2]
-
Fibrotic Diseases: The potential for GPR84 agonists to regulate the fibrotic activity of immune cells could be beneficial in conditions such as pulmonary fibrosis.[2]
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures involved in the characterization of this compound, the following diagrams have been generated using the DOT language.
Caption: GPR84 signaling pathway activated by this compound.
Caption: Experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory practices and information from publicly available resources.
cAMP Inhibition Assay
Objective: To determine the potency (EC50) of this compound in inhibiting forskolin-stimulated cAMP production in cells expressing human GPR84.
Materials:
-
CHO-K1 cells stably expressing human GPR84 (CHO-hGPR84).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
cAMP detection kit (e.g., HTRF-based or luminescence-based).
-
384-well white opaque assay plates.
Procedure:
-
Cell Culture: Culture CHO-hGPR84 cells in T175 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and seed them into 384-well plates at a density of 2,500 cells per well in 5 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Stimulation: Add 2.5 µL of the this compound serial dilutions to the cell plates. Add 2.5 µL of assay buffer to the control wells. Incubate for 30 minutes at room temperature.
-
Forskolin Stimulation: Add 2.5 µL of 4X forskolin solution (final concentration typically 1-10 µM) to all wells except the basal control. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves adding a lysis buffer containing the detection components.
-
Signal Measurement: After a 60-minute incubation at room temperature, measure the signal (e.g., fluorescence ratio or luminescence) using a plate reader.
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin-2 to the activated GPR84 receptor.
Materials:
-
CHO-K1 cells stably co-expressing human GPR84 and a β-arrestin-2 fusion protein (e.g., PathHunter® β-arrestin cells).
-
Cell culture medium.
-
Assay buffer.
-
This compound.
-
A known GPR84 agonist that induces β-arrestin recruitment (positive control).
-
β-arrestin detection kit (e.g., based on enzyme fragment complementation).
-
384-well white opaque assay plates.
Procedure:
-
Cell Culture and Plating: Follow the same procedure as for the cAMP inhibition assay, using the appropriate β-arrestin cell line.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control agonist in assay buffer.
-
Cell Stimulation: Add 5 µL of the compound serial dilutions to the cell plates. Incubate for 90 minutes at 37°C.
-
Detection: Add the β-arrestin detection reagents according to the manufacturer's protocol.
-
Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the response against the logarithm of the compound concentration. For this compound, the lack of a dose-dependent increase in signal indicates no β-arrestin recruitment.
Microsomal Stability Assay
Objective: To determine the metabolic stability of this compound in the presence of mouse liver microsomes.
Materials:
-
Pooled mouse liver microsomes.
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
This compound.
-
Acetonitrile (B52724) with an internal standard.
-
96-well plates.
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing mouse liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Compound Addition: Add this compound to the reaction mixture at a final concentration of 1 µM.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
Male C57BL/6 mice.
-
This compound formulation for oral gavage (e.g., in a vehicle like 0.5% methylcellulose).
-
Blood collection supplies (e.g., EDTA-coated capillaries).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Animal Dosing: Administer this compound to a cohort of mice via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a subset of mice via a suitable method (e.g., tail vein or saphenous vein).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Conclusion
This compound represents a significant advancement in the development of tool compounds to probe the biology of GPR84. Its high potency, selectivity, and G-protein biased agonism, coupled with its oral bioavailability, make it an invaluable asset for in vivo studies aimed at elucidating the therapeutic potential of GPR84 activation. The diverse roles of GPR84 in immunity, inflammation, and metabolism suggest that this compound could be a lead compound for the development of novel therapeutics for a range of human diseases. Further research is warranted to fully explore the therapeutic applications of this promising molecule.
References
Methodological & Application
Application Notes: In Vitro Efficacy of OX04528 in Human Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for assessing the in vitro cytotoxic activity of the novel anti-cancer agent, OX04528. The following application notes describe a robust and reproducible method for determining the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines using a tetrazolium-based (WST-8) cell viability assay. Additionally, a hypothetical signaling pathway affected by this compound is presented to provide a broader context for its mechanism of action.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
HCT116 (human colorectal carcinoma)
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
2. WST-8 Cell Viability Assay
This assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.
-
Materials:
-
96-well clear-bottom microplates
-
MCF-7, A549, HCT116 cells
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control, dissolved in DMSO)
-
WST-8 reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest and resuspend cells in culture medium. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- variable slope).
-
Data Presentation
Table 1: IC50 Values of this compound and Doxorubicin in Human Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 5.2 ± 0.8 | 0.9 ± 0.2 |
| A549 | 12.6 ± 2.1 | 1.5 ± 0.4 |
| HCT116 | 8.9 ± 1.3 | 1.1 ± 0.3 |
Visualizations
Caption: Experimental workflow for the WST-8 cell viability assay.
Caption: Hypothetical signaling pathway inhibited by this compound.
Application Notes and Protocols for OX04528 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX04528 is a potent, selective, and orally bioavailable agonist for the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is a receptor for medium-chain fatty acids and is predominantly expressed in immune cells, suggesting its role in inflammatory processes. This compound exhibits a strong bias towards the G protein signaling pathway, specifically through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Notably, this compound does not significantly induce the recruitment of β-arrestin, making it a valuable tool for studying the specific consequences of Gαi-mediated GPR84 activation.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other potential GPR84 modulators. The described assays are fundamental for researchers in pharmacology and drug discovery investigating the therapeutic potential of targeting GPR84.
Data Presentation
Table 1: In Vitro Potency of this compound
This table summarizes the potency of this compound in inhibiting cAMP production in a recombinant cell line expressing human GPR84.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound | cAMP Inhibition | CHO-hGPR84 | EC50 | 0.00598 |
Data sourced from MedchemExpress and Probechem Biochemicals.[1][2]
Table 2: Functional Selectivity Profile of this compound
This table illustrates the functional selectivity of this compound, highlighting its G protein bias.
| Compound | Assay Type | Cell Line | Parameter | Activity |
| This compound | cAMP Inhibition | CHO-hGPR84 | EC50 | 0.00598 nM |
| This compound | β-arrestin Recruitment | CHO-β-arrestin-hGPR84 | EC50 | >80,000 nM |
Data indicates potent activation of the Gαi pathway with negligible recruitment of β-arrestin, confirming the G protein bias of this compound.[2]
Table 3: Selectivity of this compound Against Other Receptors
This table demonstrates the selectivity of this compound for GPR84 over other related free fatty acid and cannabinoid receptors.
| Compound | Target Receptor | Activity |
| This compound | GPR84 | Potent Agonist |
| This compound | FFA1 | No detectable activity |
| This compound | FFA4 | No detectable activity |
| This compound | CB2 | No detectable activity |
Data confirms the high selectivity of this compound for the GPR84 receptor.[2]
Signaling Pathway and Experimental Workflows
GPR84 Signaling Pathway
The following diagram illustrates the Gαi-mediated signaling pathway activated by this compound.
Caption: GPR84 signaling cascade initiated by this compound.
Experimental Workflow: cAMP Inhibition Assay
This diagram outlines the key steps in determining the potency of this compound in a cAMP inhibition assay.
Caption: Workflow for the cAMP inhibition assay.
Experimental Workflow: β-Arrestin Recruitment Assay
This diagram shows the workflow for assessing the lack of β-arrestin recruitment by this compound.
Caption: Workflow for the β-arrestin recruitment assay.
Experimental Protocols
cAMP Inhibition Assay
This protocol is designed to quantify the inhibition of forskolin-stimulated cAMP production in cells expressing human GPR84 upon treatment with this compound.
Materials:
-
CHO-K1 cells stably expressing human GPR84 (CHO-hGPR84)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well microplates
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Culture: Culture CHO-hGPR84 cells in a T75 flask until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a dose-response range (e.g., from 1 pM to 1 µM).
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing a fixed concentration of IBMX (e.g., 500 µM) and forskolin (e.g., 5 µM) to all wells except the basal control. To basal control wells, add only IBMX.
-
Add 50 µL of the serially diluted this compound to the appropriate wells. For control wells, add 50 µL of assay buffer with the corresponding DMSO concentration.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP concentration (or signal) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
-
β-Arrestin Recruitment Assay
This protocol is designed to assess whether this compound induces the recruitment of β-arrestin to GPR84, serving as a measure of its G protein signaling bias.
Materials:
-
CHO-K1 cells stably co-expressing human GPR84 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin cells)
-
Cell culture medium
-
Assay buffer
-
This compound
-
Positive control GPR84 agonist known to recruit β-arrestin (if available)
-
β-arrestin recruitment assay detection reagents
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Culture and Seeding: Follow the same procedure as for the cAMP inhibition assay (Steps 1 and 2), using the appropriate β-arrestin reporter cell line.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer to create a wide dose-response range (e.g., up to 100 µM).
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Add 50 µL of the serially diluted this compound to the appropriate wells. For control wells, add 50 µL of assay buffer with the corresponding DMSO concentration.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection:
-
Equilibrate the detection reagents to room temperature.
-
Add the detection reagents to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Measurement: Measure the luminescent signal using a plate luminometer.
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the this compound concentration.
-
Analyze the data to determine if there is a dose-dependent increase in signal, which would indicate β-arrestin recruitment. The expected result for this compound is a flat line, indicating no significant recruitment.[2]
-
CRE-Luciferase Reporter Gene Assay
This assay provides an alternative method to measure the consequence of Gαi activation by monitoring the transcriptional activity of a cAMP-responsive element (CRE). A decrease in cAMP levels will lead to a decrease in the expression of a luciferase reporter gene under the control of a CRE promoter.
Materials:
-
HEK293 cells stably co-expressing human GPR84 and a CRE-luciferase reporter construct
-
Cell culture medium
-
Assay medium (e.g., Opti-MEM)
-
Forskolin
-
This compound
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Culture and Seeding: Follow the same procedure as for the cAMP inhibition assay (Steps 1 and 2), using the CRE-luciferase reporter cell line.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium.
-
Assay Initiation:
-
Aspirate the culture medium and replace it with 80 µL of assay medium.
-
Add 10 µL of assay medium containing forskolin (e.g., final concentration of 5 µM) to stimulate the reporter gene expression.
-
Add 10 µL of the serially diluted this compound to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C for 4-6 hours to allow for transcription and translation of the luciferase reporter.
-
Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for the inhibition of forskolin-stimulated luciferase expression.
-
References
Application Notes and Protocols for In Vivo Studies with OX04528
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX04528 is a highly potent, selective, and orally bioavailable G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is an emerging therapeutic target implicated in inflammatory and fibrotic diseases.[1][3] These application notes provide a comprehensive overview of the proposed in vivo experimental setups for evaluating the therapeutic potential of this compound in relevant disease models. The protocols are based on established methodologies and the known pharmacokinetic profile of this compound.
Mechanism of Action and Signaling Pathway
This compound selectively activates GPR84, which is primarily coupled to the Gαi subunit of the heterotrimeric G-protein complex. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of Gαi activation, GPR84 signaling has been shown to involve the activation of the Akt, ERK, and NF-κB pathways, which are critical regulators of inflammation and cell survival. This compound is a G-protein biased agonist, meaning it preferentially activates the G-protein signaling cascade without significantly engaging the β-arrestin pathway.[1][3]
Pharmacokinetic Profile
Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.[1][3]
| Parameter | Value | Species | Dosing | Reference |
| Half-life (t½) | 58 minutes | Mouse | 10 mg/kg, oral | Wang P, et al. (2024) |
| Bioavailability | Orally bioavailable | Mouse | Not specified | [1][2][3] |
Proposed In Vivo Experimental Protocols
Given that GPR84 is implicated in inflammatory and fibrotic diseases, the following are detailed protocols for evaluating the efficacy of this compound in established mouse models of acute inflammation and pulmonary fibrosis.
Lipopolysaccharide (LPS)-Induced Acute Inflammation Model
This model is used to assess the anti-inflammatory effects of this compound in response to a systemic bacterial endotoxin (B1171834) challenge.
Experimental Workflow:
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
-
Groups:
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound (low dose) + LPS
-
This compound (high dose) + LPS
-
Positive control (e.g., Dexamethasone) + LPS
-
-
Drug Formulation and Administration:
-
This compound is formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).
-
A suggested starting dose, based on pharmacokinetic data, could be 10 mg/kg, with a higher dose of 30-50 mg/kg also evaluated.
-
Administer this compound or vehicle orally one hour prior to LPS challenge.
-
-
Induction of Inflammation:
-
Administer Lipopolysaccharide (LPS) from E. coli O111:B4 intraperitoneally (i.p.) at a dose of 1-5 mg/kg.[4]
-
-
Monitoring and Outcome Measures:
-
Monitor rectal temperature and clinical signs of endotoxemia (piloerection, lethargy, huddling) hourly for the first 6 hours post-LPS injection.
-
At a predetermined endpoint (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead array.
-
Harvest tissues (e.g., lung, liver, spleen) for histopathological analysis and measurement of inflammatory cell infiltration.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h | Lung MPO Activity (U/g tissue) |
| Vehicle + Saline | - | < 50 | < 100 | 0.5 ± 0.1 |
| Vehicle + LPS | - | 2500 ± 400 | 5000 ± 800 | 5.2 ± 0.8 |
| This compound + LPS | 10 | 1800 ± 350 | 3500 ± 600 | 3.8 ± 0.6 |
| This compound + LPS | 30 | 1200 ± 250 | 2000 ± 450 | 2.5 ± 0.4 |
| Dexamethasone + LPS | 5 | 800 ± 150 | 1500 ± 300 | 1.8 ± 0.3 |
Bleomycin-Induced Pulmonary Fibrosis Model
This model is used to evaluate the potential of this compound to mitigate the development of fibrosis in the lungs.
Experimental Workflow:
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing and Acclimatization: As described for the LPS model.
-
Groups:
-
Saline + Vehicle
-
Bleomycin + Vehicle
-
Bleomycin + this compound (low dose)
-
Bleomycin + this compound (high dose)
-
Bleomycin + Positive control (e.g., Nintedanib)
-
-
Induction of Fibrosis:
-
Anesthetize mice and intratracheally instill a single dose of bleomycin sulfate (B86663) (1.5 - 3.0 U/kg) in sterile saline.[5][6]
-
-
Drug Formulation and Administration:
-
Formulate and administer this compound orally as described above.
-
Begin daily dosing on day 1 post-bleomycin instillation and continue until the end of the study (prophylactic regimen). A therapeutic regimen could also be tested by starting treatment at a later time point (e.g., day 7 or 10).
-
-
Monitoring and Outcome Measures:
-
Monitor body weight daily.
-
Euthanize animals on day 14 or 21 post-bleomycin administration.
-
Collect bronchoalveolar lavage fluid (BALF) to assess inflammatory cell influx.
-
Harvest the lungs. The left lung can be used for determining collagen content (e.g., Sircol assay), and the right lung can be fixed for histopathological analysis (e.g., Masson's trichrome staining for collagen deposition and Ashcroft scoring for fibrosis severity).
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg/day) | Lung Collagen (µ g/lung ) | Ashcroft Score | BALF Total Cells (x10^5) |
| Saline + Vehicle | - | 150 ± 20 | 0.5 ± 0.2 | 1.2 ± 0.3 |
| Bleomycin + Vehicle | - | 450 ± 60 | 5.5 ± 0.8 | 8.5 ± 1.5 |
| Bleomycin + this compound | 10 | 350 ± 50 | 4.2 ± 0.6 | 6.2 ± 1.1 |
| Bleomycin + this compound | 30 | 250 ± 40 | 3.0 ± 0.5 | 4.5 ± 0.8 |
| Bleomycin + Nintedanib | 60 | 220 ± 35 | 2.5 ± 0.4 | 3.8 ± 0.7 |
Conclusion
These proposed in vivo experimental setups provide a robust framework for evaluating the therapeutic potential of this compound in models of inflammation and fibrosis. The provided protocols and hypothetical data tables serve as a guide for researchers to design and execute studies to further elucidate the role of GPR84 agonism in these disease areas. Optimization of dosing regimens and selection of specific outcome measures should be tailored to the specific research questions being addressed.
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. scholars.okstate.edu [scholars.okstate.edu]
- 4. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 6. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OX04528 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
OX04528 is a novel, highly potent, and selective G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2] GPR84 is primarily expressed in immune cells and has been implicated in inflammation, metabolic disorders, and cancer.[3] Developed as an orally bioavailable tool compound, this compound offers researchers a means to investigate the therapeutic potential of biased GPR84 agonism in preclinical mouse models.[1][4] These application notes provide a summary of the known characteristics of this compound, including its in vitro activity and in vivo pharmacokinetics in mice, and present a generalized protocol for its administration in efficacy studies.
Introduction
G-protein-coupled receptor 84 (GPR84) is an orphan receptor whose expression is upregulated in response to inflammatory stimuli.[1] Its activation by synthetic agonists has been shown to enhance immune cell migration and phagocytosis.[1] this compound is a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[1] This biased agonism may offer a more targeted therapeutic effect and potentially reduce side effects compared to non-biased agonists.[1] The compound was developed to have a suitable pharmacokinetic profile for in vivo studies, making it a valuable tool for exploring GPR84 pathophysiology in various disease models.[1][4]
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (cAMP Inhibition) | CHO-hGPR84 | 0.00598 nM (5.98 pM) | [3] |
| β-arrestin-2 Recruitment | CHO-β-arrestin-hGPR84 | No detectable effect up to 80 µM | [1] |
| Selectivity | FFA1, FFA4, CB2 | Inactive | [3] |
| Cytotoxicity | CHO-hGPR84 and CHO-K1 | No cytotoxicity observed up to 30 µM | [3] |
In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Dose | 10 mg/kg | Oral administration | [3] |
| Half-life (t½) | 57.5 minutes (0.959 hours) | - | [3] |
| Maximum Concentration (Cₘₐₓ) | 280 nM | - | [3] |
| Mean Residence Time (MRT) | 1.52 hours | - | [3] |
In Vitro Metabolic Stability of this compound
| Parameter | Value | Reference |
| Half-life (t½) in Mouse Liver Microsomes | 88.8 minutes | [3] |
| Intrinsic Clearance (CL) in Mouse Liver Microsomes | 15.6 µL/min/mg | [3] |
Signaling Pathway and Experimental Workflow
G-Protein Biased Signaling of this compound at GPR84
Caption: G-protein biased signaling pathway of this compound at the GPR84 receptor.
General Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.
Experimental Protocols
Note: As of the latest available information, specific in vivo efficacy studies using this compound in disease models have not yet been published. The following protocol is a generalized methodology based on the known pharmacokinetic properties of this compound and standard practices for oral drug administration in mice. Researchers should optimize this protocol based on their specific mouse model and experimental goals.
Protocol: Oral Administration of this compound in a Mouse Model of Disease
1. Objective: To assess the efficacy of orally administered this compound in a relevant mouse model of disease (e.g., inflammation, fibrosis, or cancer).
2. Materials:
-
This compound compound
-
Vehicle for formulation (e.g., 0.5% (w/v) methylcellulose (B11928114) in water, or as determined by solubility and stability studies)
-
Appropriate mouse strain for the disease model
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Analytical balance
-
Vortex mixer and/or sonicator
3. Preparation of this compound Formulation: a. Determine the required concentration of this compound in the vehicle based on the desired dose (e.g., 10 mg/kg) and the dosing volume (typically 5-10 mL/kg for mice). For a 10 mg/kg dose and a 10 mL/kg dosing volume, the required concentration is 1 mg/mL. b. Weigh the appropriate amount of this compound powder. c. Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water). d. Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension. Sonication may be used if necessary to aid dispersion. e. Prepare a fresh formulation for each day of dosing unless stability data indicates otherwise.
4. Animal Dosing Procedure: a. Acclimatize animals to handling and the experimental environment for at least one week prior to the start of the study. b. Induce the disease pathology according to the established model protocol. c. Randomize animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). d. Weigh each mouse immediately before dosing to calculate the precise volume of formulation to be administered. e. Gently restrain the mouse and administer the prepared this compound suspension or vehicle control via oral gavage. f. The frequency of administration should be determined based on the compound's half-life (approximately 1 hour) and the desired therapeutic coverage. Given the short half-life, twice-daily or more frequent administration may be necessary to maintain effective concentrations, or a continuous delivery method like osmotic pumps could be considered for long-term studies. g. Monitor the animals daily for clinical signs of disease, body weight changes, and any adverse effects of the treatment.
5. Endpoint Analysis: a. At the conclusion of the study, euthanize the animals according to approved IACUC protocols. b. Collect relevant tissues and/or blood samples for downstream analysis. c. Potential analyses include:
- Histopathology: To assess tissue morphology and inflammation.
- Immunohistochemistry: To detect specific cellular markers.
- ELISA/Multiplex Assays: To quantify cytokine and chemokine levels in plasma or tissue homogenates.
- qPCR/RNA-Seq: To measure the expression of relevant genes in tissues of interest.
Conclusion
This compound is a potent, selective, and orally bioavailable G-protein biased agonist of GPR84, making it a promising tool for preclinical research. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies aimed at elucidating the role of GPR84 in health and disease and evaluating the therapeutic potential of its biased agonism. Due to the novelty of the compound, further studies are required to establish optimal dosing regimens and therapeutic efficacy in specific disease models.
References
Application Notes and Protocols for OX04528 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX04528 is a potent and selective G protein-coupled receptor 84 (GPR84) agonist. As a critical tool in immunological and metabolic research, the accurate preparation of a stock solution is paramount for reproducible experimental results. These application notes provide a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), along with relevant technical data and a diagram of the GPR84 signaling pathway.
Compound Information
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.
| Property | Value | Source |
| Compound Name | This compound | |
| Molecular Formula | C₁₆H₁₃F₆NO₂ | |
| Molecular Weight | 365.28 g/mol | |
| Appearance | Solid | |
| Purity | >98% (HPLC) | |
| Solubility in DMSO | Sparingly Soluble (1-10 mg/mL) | |
| EC₅₀ | 5.98 pM for inhibition of FSK-induced cAMP production in CHO-hGPR84 cells | |
| Storage Conditions (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage Conditions (in Solvent) | -80°C for 6 months, -20°C for 1 month |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental requirements.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or clear glass vials with screw caps
-
Analytical balance (readable to 0.01 mg)
-
Spatula
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (water bath)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-Preparation:
-
Don all appropriate PPE.
-
Ensure the analytical balance is calibrated and level.
-
If the compound is light-sensitive, prepare the stock solution in amber glass vials or wrap clear vials in aluminum foil.
-
-
Weighing the Compound:
-
Place a clean, empty vial on the analytical balance and tare it.
-
Carefully weigh the desired amount of this compound powder into the vial. For a 1 mL 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 365.28 g/mol * 1000 mg/g = 3.65 mg
-
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, this would be 1 mL.
-
Securely cap the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. Due to the sparingly soluble nature of this compound, complete dissolution may not occur immediately.
-
-
Enhancing Solubility (if necessary):
-
If undissolved particles remain, place the vial in a sonicating water bath for 10-15 minutes.
-
Alternatively, gently warm the solution to 37°C for 10 minutes, followed by vortexing. Caution: Only apply gentle heat if the compound is known to be heat-stable.
-
Visually inspect again for complete dissolution.
-
-
Storage:
-
Once the compound is fully dissolved, the stock solution is ready for use.
-
For short-term storage (up to 1 month), store the stock solution at -20°C.
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Clearly label the vials with the compound name, concentration, solvent, and date of preparation.
-
Experimental Workflow
Caption: Workflow for preparing this compound stock solution in DMSO.
GPR84 Signaling Pathway
This compound acts as an agonist for GPR84, a G protein-coupled receptor primarily expressed on immune cells. Activation of GPR84 by agonists initiates a cascade of intracellular signaling events that modulate cellular functions.[1] The binding of an agonist like this compound to GPR84 can lead to the stimulation of downstream signaling pathways, including the MAP kinase and PI3K-Akt pathways.[1] These pathways are crucial in regulating various cellular processes such as cytokine production, cell migration, and survival.[1]
Caption: Simplified GPR84 signaling pathway upon agonist binding.
References
Application Notes and Protocols for Studying Neutrophil Chemotaxis with OX04528
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils along a chemical gradient, is a fundamental process in the innate immune response and inflammation. The G protein-coupled receptor 84 (GPR84) has emerged as a significant regulator of inflammatory processes and is highly expressed on neutrophils. Activation of GPR84 is linked to key neutrophil functions, including migration and the production of reactive oxygen species (ROS).[1][2] OX04528 is a highly potent, selective, and orally bioavailable GPR84 agonist.[1][3][4][5] Notably, it is a G-protein biased agonist, meaning it preferentially activates G-protein signaling pathways without engaging β-arrestin recruitment.[3][5] This makes this compound an exceptional tool for dissecting the G-protein-mediated signaling cascades that govern neutrophil chemotaxis.
These application notes provide detailed protocols for utilizing this compound to study neutrophil chemotaxis in vitro.
Product Information: this compound
This compound is a small molecule agonist of the G protein-coupled receptor 84 (GPR84). It exhibits high potency and selectivity.
Mechanism of Action: this compound is a G-protein biased agonist of GPR84.[1][3] Upon binding to GPR84 on neutrophils, it is expected to activate Gαi-coupled signaling pathways. This activation leads to a cascade of downstream events, including the stimulation of Lyn, AKT, and ERK1/2, which culminates in the assembly of NADPH oxidase and subsequent ROS production.[1] The activation of Gαi signaling is also coupled to the cellular machinery that drives chemotactic migration.[4] Unlike endogenous ligands or other agonists, this compound's biased nature allows for the specific investigation of G-protein-dependent pathways in neutrophil migration, without the confounding effects of β-arrestin signaling.
Data Presentation
The following tables summarize the key quantitative data for this compound and a surrogate GPR84 agonist, providing a reference for its activity.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value (EC50) | Reference |
| Inhibition of forskolin-induced cAMP production | CHO-hGPR84 | 5.98 pM | [3] |
| β-arrestin-2 recruitment | CHO-β-arrestin-hGPR84 | >80 µM | [3] |
Table 2: Chemotactic Activity of a Surrogate GPR84 Agonist
| Compound | Cell Type | Parameter | Value (EC50) | Reference |
| 6-OAU | Human Polymorphonuclear Leukocytes (PMNs) | Chemotaxis | 318 nM | [4] |
Table 3: Template for Reporting Neutrophil Chemotaxis Data
| This compound Concentration | Chemoattractant | Mean Chemotactic Index | Standard Deviation | % Migration vs. Positive Control |
| Vehicle Control (e.g., 0.1% DMSO) | - | User-defined | User-defined | 0% |
| 1 pM | - | User-defined | User-defined | User-defined |
| 10 pM | - | User-defined | User-defined | User-defined |
| 100 pM | - | User-defined | User-defined | User-defined |
| 1 nM | - | User-defined | User-defined | User-defined |
| 10 nM | - | User-defined | User-defined | User-defined |
| Positive Control (e.g., 10 nM fMLP) | - | User-defined | User-defined | 100% |
| Negative Control (assay medium) | - | User-defined | User-defined | N/A |
Signaling Pathway
Caption: GPR84 signaling cascade in neutrophils.
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of neutrophils from whole human blood using density gradient centrifugation.
Materials:
-
Human peripheral blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Carefully layer 25 mL of whole blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate and discard the top layers (plasma and mononuclear cells).
-
Transfer the granulocyte/erythrocyte pellet to a new 50 mL tube.
-
Resuspend the pellet in HBSS to a final volume of 50 mL.
-
Add Dextran T500 to a final concentration of 1% and mix gently by inversion.
-
Allow the erythrocytes to sediment by gravity for 30-45 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant and transfer it to a new 50 mL tube.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RBC Lysis Buffer for 5-7 minutes at room temperature to lyse remaining red blood cells.
-
Add 30 mL of HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet twice with cold HBSS.
-
Resuspend the final neutrophil pellet in the desired assay medium.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Cell viability should be >95%.
Protocol 2: In Vitro Neutrophil Chemotaxis Assay using a Boyden Chamber (Transwell® Assay)
This protocol details the use of this compound as a chemoattractant in a Transwell® assay.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
This compound
-
Positive control chemoattractant (e.g., fMLP, CXCL8)
-
Assay medium (RPMI 1640 + 0.5% BSA)
-
24-well plate with Transwell® inserts (5 µm pore size)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Chemoattractants:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay medium to achieve the desired final concentrations (e.g., 1 pM to 100 nM).
-
Prepare a solution of the positive control chemoattractant (e.g., 10 nM fMLP).
-
Use assay medium with the same final concentration of DMSO as the vehicle control.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solutions (this compound dilutions, positive control, vehicle control) to the lower wells of the 24-well plate.
-
Resuspend the isolated neutrophils in assay medium to a final concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each Transwell® insert.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell® inserts.
-
To quantify migrated cells, a common method is to use a fluorescent dye like Calcein-AM. Add Calcein-AM to the lower wells and incubate according to the manufacturer's instructions.
-
Measure the fluorescence in the lower wells using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
-
Alternatively, migrated cells can be fixed, stained, and counted manually using a microscope.
-
-
Data Analysis:
-
Calculate the chemotactic index for each condition: (Fluorescence of experimental well) / (Fluorescence of vehicle control well).
-
Plot the chemotactic index against the concentration of this compound.
-
Experimental Workflow
Caption: Workflow for the in vitro neutrophil chemotaxis assay.
References
- 1. GPR84 regulates pulmonary inflammation by modulating neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for OX04528 in Macrophage Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX04528 is a potent, selective, and orally bioavailable G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84). GPR84 is primarily expressed in immune cells, including macrophages, and its expression is significantly upregulated in response to pro-inflammatory stimuli. Activation of GPR84 in macrophages has been demonstrated to enhance pro-inflammatory responses, including the activation of key signaling pathways, production of inflammatory cytokines and chemokines, and increased phagocytic activity. These characteristics make this compound a valuable tool for studying the role of GPR84 in macrophage-mediated inflammation and for investigating its therapeutic potential in various inflammatory diseases and cancer.
This document provides detailed application notes and protocols for utilizing this compound in macrophage activation studies. The methodologies are based on established protocols for studying GPR84 activation in primary macrophages, particularly bone marrow-derived macrophages (BMDMs). While many of the functional studies have utilized the well-characterized GPR84 agonist 6-n-octylaminouracil (6-OAU), the high potency and selectivity of this compound make it an excellent candidate for similar and more refined investigations.
Data Presentation
The following tables summarize the expected quantitative outcomes of GPR84 activation in macrophages based on studies using the GPR84 agonist 6-OAU. These data provide a benchmark for experiments using this compound.
Table 1: Effect of GPR84 Agonist (1 µM 6-OAU) on Pro-inflammatory Mediator mRNA Expression in LPS-Primed BMDMs
| Time Point | TNFα mRNA (Fold Change vs. Vehicle) | IL-6 mRNA (Fold Change vs. Vehicle) | CCL2 mRNA (Fold Change vs. Vehicle) |
| 30 min | ~2.5 | ~3.0 | ~2.0 |
| 60 min | ~3.5 | ~4.5 | ~3.0 |
| 90 min | ~3.0 | ~4.0 | ~2.5 |
| 120 min | ~2.5 | ~3.5 | ~2.0 |
| 240 min | ~2.0 | ~2.5 | ~1.5 |
Data are derived from graphical representations in Recio et al., 2018 and represent approximate mean fold changes. Statistical significance was reported as p < 0.05 or lower for agonist-treated vs. vehicle-treated cells at various time points.[1]
Table 2: Effect of GPR84 Agonist (1 µM 6-OAU) on Pro-inflammatory Mediator Protein Secretion in LPS-Primed BMDMs
| Time Point | TNFα Secretion (pg/mL) | IL-6 Secretion (pg/mL) | CCL2 Secretion (pg/mL) |
| Vehicle | ~1000 | ~500 | ~200 |
| 6-OAU | ~2500 | ~1500 | ~600 |
Data are derived from graphical representations in Recio et al., 2018 at a 4-hour time point and represent approximate mean concentrations. Statistical significance was reported as p < 0.05 or lower for agonist-treated vs. vehicle-treated cells.[1]
Table 3: Activation of Downstream Signaling Pathways by GPR84 Agonist (1 µM 6-OAU) in LPS-Primed BMDMs
| Time Point | p-Akt (Fold Change vs. Vehicle) | p-ERK (Fold Change vs. Vehicle) |
| 5 min | ~2.5 | ~1.5 |
| 10 min | ~2.0 | ~2.0 |
| 30 min | ~1.5 | ~1.5 |
| 60 min | ~1.0 | ~2.0 |
Data are derived from densitometric analysis of western blots in Recio et al., 2018 and represent approximate mean fold changes.[1]
Mandatory Visualization
References
Application Notes and Protocols: GPR84 Functional Assays with OX04528
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting functional assays to characterize the activity of OX04528, a potent and G protein-biased agonist, on the G protein-coupled receptor 84 (GPR84).
Introduction to GPR84 and this compound
G protein-coupled receptor 84 (GPR84) is a seven-transmembrane receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1][2] Its expression is significantly upregulated under inflammatory conditions, suggesting a role in immune responses and inflammatory diseases.[1] GPR84 is predominantly coupled to the Gi/o family of G proteins.[2][3][4] Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Downstream signaling can also involve the activation of Akt and ERK pathways.[6]
This compound is a highly potent and selective G protein-biased agonist of GPR84.[7][8][9] It demonstrates robust activation of the G protein signaling pathway, measured by the inhibition of cAMP production, with picomolar potency.[9][10] Notably, this compound is a biased agonist, meaning it selectively activates the G protein pathway without significantly engaging the β-arrestin signaling pathway.[8][10] This property makes it a valuable tool for dissecting the distinct physiological roles of these two signaling cascades downstream of GPR84 activation.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in relation to GPR84 functional assays.
Table 1: Potency of this compound in GPR84 Functional Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Inhibition | CHO-hGPR84 | EC50 | 5.98 pM (0.00598 nM) | [9][11] |
| β-arrestin-2 Recruitment | CHO-β-arrestin-hGPR84 | EC50 | > 80 µM | [8][10] |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | Reference |
| FFA1 | No detectable activity | [11] |
| FFA4 | No detectable activity | [11] |
| CB2 | No detectable activity | [11] |
GPR84 Signaling Pathway
The primary signaling pathway for GPR84 involves coupling to Gi/o proteins. Upon agonist binding, the heterotrimeric G protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can potentially modulate other downstream effectors, including pathways leading to calcium mobilization and activation of Akt and ERK.
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing GPR84. Since GPR84 is Gi-coupled, its activation will lead to a decrease in cAMP levels. To measure this decrease, adenylyl cyclase is first stimulated with forskolin (B1673556).
Experimental Workflow: cAMP Inhibition Assay
Protocol:
-
Cell Culture: Culture CHO-hGPR84 cells in an appropriate medium (e.g., F-12 Ham's medium with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Cell Seeding: Seed the CHO-hGPR84 cells into a 384-well white opaque microplate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES). The final concentration should cover a range from picomolar to micromolar to generate a full dose-response curve.
-
Assay Procedure: a. Remove the culture medium from the wells. b. Add the diluted this compound to the respective wells. c. Immediately add forskolin to all wells (except for the negative control) to a final concentration of 25 µM.[8] d. Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: a. Lyse the cells and detect cAMP levels using a commercially available kit (e.g., HTRF cAMP kit or a luminescence-based kit) following the manufacturer's instructions.
-
Data Analysis: a. The signal will be inversely proportional to the cAMP concentration. b. Plot the signal as a function of the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay is used to determine if a ligand induces the recruitment of β-arrestin to the activated GPCR. This compound is a G protein-biased agonist and is not expected to show significant β-arrestin recruitment.[8][10]
Experimental Workflow: β-Arrestin Recruitment Assay
Protocol:
-
Cell Culture: Culture CHO-β-arrestin-hGPR84 cells (e.g., PathHunter® β-Arrestin CHO-K1 GPR84 cells) in the recommended medium.
-
Cell Seeding: Seed the cells into a 384-well white opaque microplate at the density recommended by the cell line provider. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A known GPR84 agonist that recruits β-arrestin, such as 6-OAU, should be used as a positive control.
-
Assay Procedure: a. Add the diluted this compound or control agonist to the wells. b. Incubate the plate at 37°C for 90 minutes.
-
Detection: a. Add the detection reagents from a commercially available β-arrestin recruitment assay kit (e.g., PathHunter® detection reagents) according to the manufacturer's protocol. b. Incubate the plate at room temperature for 60 minutes.
-
Data Analysis: a. Measure the chemiluminescent signal using a plate reader. b. Plot the signal as a function of the logarithm of the compound concentration. c. For this compound, no significant increase in signal is expected up to high micromolar concentrations.[8][10]
Calcium Mobilization Assay
While GPR84 is primarily Gi/o-coupled, Gβγ subunits released upon Gi/o activation can sometimes lead to an increase in intracellular calcium.[12] This assay can be used to investigate this potential signaling arm. To enhance the signal, cells can be co-transfected with a promiscuous G protein such as Gα16.
Experimental Workflow: Calcium Mobilization Assay
Protocol:
-
Cell Culture: Culture HEK293T cells stably or transiently expressing GPR84. For enhanced signal, co-expression with a promiscuous G protein like Gα16 can be utilized.[13]
-
Cell Seeding: Seed the cells into a 96- or 384-well black-walled, clear-bottom microplate. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (B1678239) (to prevent dye leakage) in an appropriate assay buffer. b. Remove the culture medium and add the dye loading buffer to each well. c. Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Procedure: a. Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading and liquid handling. b. Establish a baseline fluorescence reading. c. Add the diluted this compound to the wells and immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
Data Analysis: a. The increase in fluorescence intensity corresponds to an increase in intracellular calcium. b. Calculate the peak fluorescence response for each concentration. c. Plot the peak response as a function of the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal and reproducible results.
-
Agonist Solubility: this compound is soluble in DMSO and ethanol. Prepare a concentrated stock solution in one of these solvents and then dilute it in the assay buffer. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells to avoid solvent-induced effects.
-
Assay Controls: Always include appropriate positive and negative controls. For the cAMP assay, forskolin alone serves as a positive control for adenylyl cyclase activation. For the β-arrestin assay, a known β-arrestin recruiting agonist for GPR84 (e.g., 6-OAU) should be used. For the calcium assay, a known calcium-mobilizing agent can be used as a positive control.
-
Biased Agonism: The lack of β-arrestin recruitment by this compound is a key feature.[8][10] It is crucial to confirm this by testing up to high concentrations and comparing it with a balanced or β-arrestin-biased agonist if available.
References
- 1. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
- 12. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring cAMP Levels after OX04528 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX04528 is a highly potent and selective G protein-biased agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is coupled to the Gi family of G proteins. Upon activation by an agonist like this compound, the Gi alpha subunit inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] The potency of this compound in mediating this effect is significant, with a reported EC50 value in the picomolar range.[1][3]
The accurate measurement of intracellular cAMP levels is fundamental for characterizing the pharmacological activity of GPR84 agonists such as this compound. These measurements are essential for determining the potency and efficacy of such compounds and for conducting high-throughput screening campaigns to identify novel GPR84 modulators.
These application notes provide detailed protocols for the quantification of changes in intracellular cAMP levels in response to treatment with this compound. The protocols are designed to first stimulate cAMP production with an adenylyl cyclase activator like forskolin (B1673556), and then measure the inhibitory effect of this compound on this stimulated level. Commonly employed and robust methods for cAMP quantification, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are described in detail.
Signaling Pathway of this compound
Activation of GPR84 by its agonist this compound initiates a signaling cascade that results in the inhibition of intracellular cAMP production. This process involves the dissociation of the Gi protein subunits, leading to the deactivation of adenylyl cyclase.
Figure 1: GPR84 signaling cascade upon this compound binding.
Data Presentation
The quantitative data for this compound's effect on cAMP production is summarized in the table below.
| Compound | Target | Action | Effect on cAMP Production | EC50 Value | Cell Type | Reference |
| This compound | GPR84 | Agonist | Inhibition | 0.00598 nM (or 6 pM) | CHO cells expressing human GPR84 | [1][2][3] |
Experimental Protocols
To measure the inhibitory effect of this compound on cAMP production, it is necessary to first stimulate adenylyl cyclase. Forskolin is a widely used reagent for this purpose as it directly activates adenylyl cyclase, leading to a robust increase in intracellular cAMP levels.[4][5] The inhibitory potency of this compound is then determined by its ability to reduce this forskolin-stimulated cAMP accumulation.
General Experimental Workflow
The general workflow for assessing the inhibitory effect of this compound on cAMP production is as follows:
Figure 2: General workflow for measuring this compound-mediated cAMP inhibition.
Protocol: Measuring cAMP Inhibition using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular, homogeneous (no-wash) method for quantifying cAMP. They are based on the competition between cellular cAMP and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
Materials:
-
Cells expressing human GPR84 (e.g., CHO-hGPR84)
-
Cell culture medium and supplements
-
White, opaque 384-well assay plates
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
TR-FRET cAMP assay kit (containing lysis buffer, cAMP tracer, and anti-cAMP antibody)
-
TR-FRET compatible microplate reader
Procedure:
-
Cell Seeding:
-
Culture CHO-hGPR84 cells to approximately 80-90% confluency.
-
Harvest the cells and determine the cell density.
-
Seed the cells into a white, opaque 384-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 10 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer (e.g., HBSS or PBS) containing a PDE inhibitor like IBMX. Prepare a vehicle control containing the same final concentration of the solvent.
-
-
This compound Treatment:
-
Carefully add 5 µL of the diluted this compound or vehicle control to the appropriate wells of the cell plate.
-
Incubate for 30 minutes at room temperature.
-
-
Adenylyl Cyclase Stimulation:
-
Prepare a solution of forskolin in the assay buffer. The final concentration of forskolin should be pre-determined to elicit a sub-maximal (e.g., EC80) stimulation of cAMP production to provide a suitable window for measuring inhibition.
-
Add 5 µL of the forskolin solution to all wells except the negative control wells (which should receive 5 µL of assay buffer).
-
Incubate for 30-60 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Follow the TR-FRET kit manufacturer's protocol for preparing the detection reagents. This typically involves adding the labeled cAMP tracer and the specific antibody (one labeled with a donor fluorophore, the other with an acceptor) to the lysis buffer.
-
Add the lysis and detection reagent mix to each well.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader. The signal is typically read at two wavelengths (e.g., emission at 665 nm and 620 nm).[6] The ratio of these two signals is used to determine the cAMP concentration.
-
-
Data Analysis:
-
The TR-FRET ratio is inversely proportional to the amount of cAMP in the sample.[6]
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the TR-FRET ratios from the experimental wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with a variable slope) to determine the EC50 value for this compound.
-
Disclaimer: The information provided in this document is for Research Use Only (RUO). These protocols should be considered as a starting point and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific assay kits and reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. OX 04528 Supplier | CAS 3028055-45-7 | this compound | Tocris Bioscience [tocris.com]
- 4. Adenylyl Cyclase Activators Products: R&D Systems [rndsystems.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Cytokine Release Induced by OX04528
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX04528 is a highly potent, selective, and orally bioavailable G-protein pathway biased agonist for the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is primarily expressed on immune cells, including neutrophils, macrophages, and microglia, and is implicated in inflammatory responses. Given the role of GPR84 in modulating immune cell function, it is crucial to characterize the cytokine release profile of GPR84 agonists like this compound to understand their potential pro-inflammatory or anti-inflammatory effects. This document provides a detailed protocol for an in vitro cytokine release assay using human peripheral blood mononuclear cells (PBMCs) to evaluate the effects of this compound.
Cytokine release assays are essential in vitro tools to predict the potential for in vivo cytokine release syndrome (CRS), a systemic inflammatory response that can be a significant adverse effect of immunomodulatory therapeutics.[3][4][5] These assays typically involve exposing human immune cells to a test compound and measuring the subsequent release of key inflammatory cytokines.[6][7]
Signaling Pathway
The activation of GPR84 by an agonist like this compound is expected to initiate intracellular signaling cascades. As a G-protein coupled receptor, GPR84 activation likely leads to the activation of downstream pathways such as the JAK/STAT and NF-κB pathways, which are known to regulate the expression and secretion of various cytokines.[1] The following diagram illustrates a hypothesized signaling pathway for GPR84-mediated cytokine release.
Caption: Hypothesized GPR84 signaling pathway leading to cytokine release.
Experimental Protocols
This section details a proposed protocol for assessing cytokine release from human PBMCs upon stimulation with this compound.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for this compound-induced cytokine release assay.
Materials and Reagents
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Lipopolysaccharide (LPS) at 1 µg/mL)
-
96-well cell culture plates
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for key cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-10, IL-8)
-
Refrigerated centrifuge
-
CO2 incubator (37°C, 5% CO2)
Step-by-Step Protocol
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.
-
-
Cell Seeding:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.
-
-
Compound Preparation and Stimulation:
-
Prepare a stock solution of this compound in the chosen vehicle (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare the vehicle control and positive control (LPS) in the same manner.
-
Add 100 µL of the compound dilutions, vehicle control, or positive control to the appropriate wells containing PBMCs, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours. The incubation time can be varied to assess the kinetics of cytokine release.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Analysis:
-
Thaw the collected supernatants on ice.
-
Measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-10, IL-8) using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound and controls.
Table 1: Dose-Dependent Cytokine Release by this compound in Human PBMCs (24-hour incubation)
| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IFN-γ (pg/mL) | IL-10 (pg/mL) | IL-8 (pg/mL) |
| Vehicle Control | 0.1% DMSO | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 0.01 nM | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 0.1 nM | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 1 nM | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 nM | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 100 nM | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 1 µM | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 µM | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control | 1 µg/mL LPS | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Time-Course of Cytokine Release by this compound (at a fixed concentration, e.g., 1 µM) in Human PBMCs
| Time Point | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IFN-γ (pg/mL) | IL-10 (pg/mL) | IL-8 (pg/mL) |
| 6 hours | Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Positive Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| 12 hours | Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Positive Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| 24 hours | Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Positive Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| 48 hours | Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Positive Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion
The provided protocol offers a robust framework for the initial in vitro characterization of cytokine release induced by the GPR84 agonist this compound. The results from these studies will be instrumental in understanding the immunomodulatory profile of this compound and in guiding further non-clinical and clinical development. It is recommended to use PBMCs from multiple donors to account for donor-to-donor variability in immune responses. Further investigations could involve using whole blood assays or co-culture systems to more closely mimic the in vivo environment.
References
- 1. This compound | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytokine release assays: reducing the risk of adverse events in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
- 6. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 7. proimmune.com [proimmune.com]
Application Notes and Protocols for In Vivo Administration of OX04528
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX04528 is a highly potent and selective, G-protein biased agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3][4][5][6] As an orally bioavailable compound, this compound serves as a valuable tool for the in vivo investigation of GPR84 signaling in various physiological and pathological processes. GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and its activation is associated with inflammatory responses.[7][8] Consequently, this compound is a critical compound for research in areas such as inflammation, immunology, and metabolic diseases.[9][10]
These application notes provide detailed protocols for the in vivo administration of this compound in mice, a summary of its pharmacokinetic profile, and an overview of the GPR84 signaling pathway.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (cAMP Inhibition) | CHO-hGPR84 | 0.00598 nM (5.98 pM) | [2] |
| β-arrestin Recruitment | CHO-β-arrestin-hGPR84 | No detectable activity up to 80 µM | [2] |
| Selectivity | FFA1, FFA4, CB2 | No significant activity | [2][3] |
Pharmacokinetics of this compound in Mice
The pharmacokinetic properties of this compound have been evaluated in mice following oral administration.
| Parameter | Value | Unit |
| Dose | 10 | mg/kg |
| Administration Route | Oral (p.o.) | - |
| Tmax (Time to Peak Concentration) | 0.25 | h |
| Cmax (Peak Plasma Concentration) | 1.8 | µM |
| AUC (Area Under the Curve) | 2.8 | µM·h |
| t1/2 (Half-life) | 0.97 (approximately 58 minutes) | h |
| Bioavailability (F%) | 48 | % |
Data sourced from Wang et al., 2024.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Analysis of this compound in Mice
This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
This compound
-
Vehicle solution: 10% DMSO, 40% PEG400, 50% Saline
-
CD-1 mice (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate male CD-1 mice for at least one week prior to the experiment under standard laboratory conditions with free access to food and water.
-
Formulation Preparation:
-
Prepare the vehicle solution by mixing 10% dimethyl sulfoxide (B87167) (DMSO), 40% polyethylene (B3416737) glycol 400 (PEG400), and 50% sterile saline.
-
Dissolve this compound in the vehicle to achieve a final concentration suitable for a 10 mg/kg dose in a dosing volume of 10 mL/kg. Ensure the solution is homogenous.
-
-
Dosing:
-
Fast the mice for 4 hours before dosing, with continued access to water.
-
Administer a single 10 mg/kg dose of the this compound formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at the following time points post-dosing: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Blood can be collected via a suitable method such as tail vein or saphenous vein sampling.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Tmax, Cmax, AUC, and t1/2, using appropriate pharmacokinetic software.
-
Signaling Pathway
Caption: GPR84 Signaling Pathway activated by this compound.
Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic analysis of this compound.
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 3. OX 04528 Supplier | CAS 3028055-45-7 | this compound | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 9. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 10. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OX04528 in Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX04528 is a novel, highly potent, and selective G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2][3] Emerging evidence implicates GPR84 in the pathogenesis of fibrotic diseases, where it is believed to play a pro-inflammatory and pro-fibrotic role.[1][3] this compound, with its exceptional picomolar potency and G-protein signaling bias, serves as a valuable chemical tool to investigate the therapeutic potential of GPR84 modulation in various preclinical models of fibrosis.[1][3]
These application notes provide a comprehensive overview of the potential use of this compound in established fibrosis models, along with detailed experimental protocols to guide researchers in their studies.
Mechanism of Action in Fibrosis
GPR84 is predominantly expressed on immune cells, such as macrophages and neutrophils, and its expression is upregulated in response to inflammatory stimuli.[4] Activation of GPR84 is linked to downstream signaling cascades that promote inflammation and fibrosis.[1][3] The G-protein biased nature of this compound suggests it preferentially activates G-protein-mediated signaling pathways over β-arrestin pathways.[1][3] In the context of fibrosis, GPR84 signaling is thought to contribute to:
-
Immune Cell Recruitment and Activation: GPR84 activation can enhance the chemotaxis and activation of macrophages and neutrophils, key cellular players in the inflammatory phase of fibrosis.[4]
-
Pro-inflammatory Cytokine Production: GPR84 signaling can amplify the production of pro-inflammatory cytokines, which in turn activate fibroblasts and promote their differentiation into myofibroblasts.
-
Myofibroblast Activation and Extracellular Matrix (ECM) Deposition: The persistent inflammatory environment fostered by GPR84 activation can lead to the sustained activation of myofibroblasts, resulting in excessive deposition of ECM proteins and tissue scarring.
The following diagram illustrates the proposed signaling pathway of GPR84 in the context of fibrosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochanin-A ameliorates pulmonary fibrosis by suppressing the TGF-β mediated EMT, myofibroblasts differentiation and collagen deposition in in vitro and in vivo systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
Application Notes and Protocols: OX04528 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Microglia, the resident immune cells of the central nervous system (CNS), are key mediators of this inflammatory response. G protein-coupled receptor 84 (GPR84) has emerged as a significant pro-inflammatory receptor, with its expression being notably upregulated in immune cells, including microglia, during inflammatory conditions.[1][2] Activation of GPR84 is associated with the potentiation of inflammatory signaling cascades.[1][3]
OX04528 is a potent, orally bioavailable, and G-protein biased agonist of GPR84.[4][5] As a Gαi-coupled receptor agonist, this compound potently inhibits the production of cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Its high potency and biased agonism, favoring the G-protein pathway over β-arrestin recruitment, make it a valuable tool for dissecting the specific roles of GPR84-mediated Gαi signaling in neuroinflammatory processes.[3][5][6] These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including detailed protocols for key in vitro experiments.
Mechanism of Action
This compound selectively activates GPR84, a Gαi-coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1] Downstream of this primary signaling event, GPR84 activation has been shown to modulate several key inflammatory pathways, including the phosphorylation of Akt and ERK, and the activation of the NF-κB pathway.[1][7] Furthermore, GPR84 agonism can enhance the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and the expected outcomes when used in the context of neuroinflammation assays based on the activity of potent GPR84 agonists.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (cAMP Inhibition) | CHO-hGPR84 | 0.00598 nM | [4][8] |
| β-arrestin Recruitment | Not specified | No detectable effect up to 80 μM | [9] |
Table 2: Expected Effects of this compound on Microglial Pro-inflammatory Responses (Representative Data)
| Assay | Cell Type | Treatment Conditions | Expected Outcome |
| Cytokine mRNA Expression (qPCR) | Primary Microglia or BV-2 cells | LPS (100 ng/mL) priming, followed by this compound (1-100 nM) | Dose-dependent increase in TNFα, IL-6, and IL-12b mRNA |
| Cytokine Protein Secretion (ELISA) | Primary Microglia or BV-2 cells | LPS (100 ng/mL) priming, followed by this compound (1-100 nM) | Dose-dependent increase in secreted TNFα, IL-6, and IL-1β |
| NF-κB Activation (Immunofluorescence) | Primary Microglia or BV-2 cells | This compound (10 nM) | Increased nuclear translocation of p65 subunit |
| NLRP3 Inflammasome Activation (ELISA) | LPS-primed BMDMs or Microglia | Nigericin (10 μM) + this compound (10-100 nM) | Potentiation of nigericin-induced IL-1β secretion |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GPR84 signaling pathway and a typical experimental workflow for studying the effects of this compound on microglia.
Caption: GPR84 signaling cascade initiated by this compound.
Caption: Workflow for assessing this compound effects on microglia.
Experimental Protocols
Microglia Culture and Activation
Objective: To prepare primary microglia or a microglial cell line (e.g., BV-2) for treatment with this compound.
Materials:
-
Primary microglia isolation kit or BV-2 cell line (ATCC)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (solubilized in DMSO)
Protocol:
-
Cell Seeding:
-
For primary microglia, isolate cells from P1-P3 neonatal mouse or rat pups according to established protocols.[7][10]
-
Seed primary microglia or BV-2 cells onto poly-D-lysine coated plates at a density of 2 x 10^5 cells/well in a 24-well plate.
-
Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Priming (for cytokine and inflammasome assays):
-
For experiments measuring inflammatory cytokine production or inflammasome activation, prime the cells to upregulate pro-inflammatory machinery.
-
Replace the culture medium with fresh medium containing 100 ng/mL LPS.[1]
-
Incubate for 2-4 hours at 37°C.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is below 0.1%.
-
After priming (if applicable), remove the medium and add the medium containing the desired concentrations of this compound.
-
Incubate for the desired time period (e.g., 1-24 hours, depending on the endpoint being measured).
-
Intracellular cAMP Measurement
Objective: To quantify the inhibition of cAMP production by this compound in GPR84-expressing cells.
Materials:
-
GPR84-expressing cells (e.g., CHO-hGPR84 or primary microglia)
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit or similar)
-
384-well white microplate
Protocol:
-
Seed GPR84-expressing cells into a 384-well plate (e.g., 5,000 cells/well) and incubate overnight.[11]
-
Replace the medium with stimulation buffer provided in the assay kit.
-
Add varying concentrations of this compound to the wells and incubate for 30 minutes at room temperature.
-
Add forskolin (e.g., 15 µM final concentration) to all wells (except negative controls) to stimulate adenylyl cyclase.[11]
-
Incubate for another 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit, typically using a plate reader capable of measuring fluorescence or luminescence.[1][12]
Quantification of Cytokine Gene Expression by qPCR
Objective: To measure the effect of this compound on the transcription of pro-inflammatory cytokine genes.
Materials:
-
LPS-primed and this compound-treated microglial cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., Tnfα, Il6, Il1b) and a housekeeping gene (e.g., Gapdh or Actb)
Protocol:
-
Following treatment, lyse the cells and extract total RNA using an appropriate kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for the cytokines of interest and a housekeeping gene for normalization.[1]
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to vehicle-treated controls.
Measurement of Secreted Cytokines by ELISA
Objective: To quantify the amount of pro-inflammatory cytokines released by microglia following treatment with this compound.
Materials:
-
Supernatants from LPS-primed and this compound-treated microglial cells
-
ELISA kits for specific cytokines (e.g., TNFα, IL-6, IL-1β)
Protocol:
-
After the treatment period, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for each cytokine of interest according to the manufacturer's instructions.[1]
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
NLRP3 Inflammasome Activation Assay
Objective: To determine if this compound potentiates NLRP3 inflammasome activation in microglia.
Materials:
-
LPS-primed microglia
-
This compound
-
NLRP3 agonist (e.g., Nigericin or ATP)
-
ELISA kit for IL-1β
-
Reagents for Western blotting (for Caspase-1 cleavage)
Protocol:
-
Prime microglia with LPS (100 ng/mL) for 3 hours.[6]
-
Replace the medium with serum-free medium (e.g., Opti-MEM).
-
Add this compound at the desired concentrations.
-
Shortly after, add the NLRP3 agonist (e.g., 10 µM Nigericin for 30 minutes or 5 mM ATP for 30 minutes).[6]
-
Collect the supernatants and cell lysates.
-
Measure secreted IL-1β in the supernatants by ELISA.[6]
-
(Optional) Perform Western blotting on the cell lysates and/or supernatants to detect the cleaved (active) form of Caspase-1.
Conclusion
This compound is a powerful research tool for investigating the role of GPR84 in neuroinflammation. Its high potency and G-protein biased agonism allow for precise probing of the Gαi-mediated signaling pathways in microglia and other immune cells of the CNS. The protocols outlined in these application notes provide a framework for characterizing the pro-inflammatory effects of GPR84 activation using this compound, thereby facilitating a deeper understanding of its potential as a therapeutic target in neuroinflammatory diseases.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
Application Notes and Protocols for Flow Cytometry Analysis with OX04528
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX04528 is a potent and selective G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is primarily expressed on immune cells, such as macrophages and neutrophils, and its activation is associated with pro-inflammatory responses.[4][5] This makes this compound a valuable tool for studying inflammatory processes and for the development of novel therapeutics targeting immune-mediated diseases. Flow cytometry is a powerful technique for the multi-parametric analysis of single cells, enabling the detailed characterization of immune cell populations and their responses to stimuli.[6][7]
These application notes provide a detailed protocol for the use of this compound in the flow cytometric analysis of macrophage activation. The protocol outlines a method to assess the up-regulation of key activation markers on macrophages following stimulation with this compound.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates GPR84, which is coupled to a Gαi protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] Downstream of Gαi activation, GPR84 signaling can proceed through various pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][8] In immune cells like macrophages, the activation of these pathways by GPR84 agonists has been shown to enhance pro-inflammatory responses, including the production of cytokines and increased phagocytosis.[1][9]
Application: Analysis of Macrophage Activation by Flow Cytometry
This protocol describes the use of this compound to stimulate human monocyte-derived macrophages (hMDMs) and subsequently analyze the expression of the activation markers CD80 and CD86 by flow cytometry.
Experimental Workflow
The overall experimental workflow consists of isolating peripheral blood mononuclear cells (PBMCs), differentiating them into macrophages, stimulating the macrophages with this compound, staining the cells with fluorescently-conjugated antibodies, and finally, analyzing the stained cells using a flow cytometer.
Experimental Protocols
Materials
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
PBS (Phosphate-Buffered Saline)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
This compound (prepare a stock solution in DMSO)
-
LPS (Lipopolysaccharide, as a positive control)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorescently-conjugated antibodies:
-
Anti-Human CD14 (e.g., FITC or PE)
-
Anti-Human CD80 (e.g., APC)
-
Anti-Human CD86 (e.g., PE-Cy7)
-
Isotype controls for each antibody
-
Protocol for Macrophage Differentiation and Stimulation
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Differentiate Macrophages: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL human M-CSF. Seed the cells in a culture plate and incubate for 7 days at 37°C and 5% CO2 to allow for differentiation into macrophages.
-
Stimulation: After 7 days, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 µM). Include an unstimulated control (vehicle only, e.g., DMSO) and a positive control (e.g., 100 ng/mL LPS). Incubate for 24 hours.
Protocol for Flow Cytometry Staining and Analysis
-
Cell Harvest: Gently scrape the adherent macrophages from the plate.
-
Cell Washing: Wash the cells with Flow Cytometry Staining Buffer.
-
Fc Blocking: Resuspend the cells in Flow Cytometry Staining Buffer containing Fc Block and incubate for 10 minutes at 4°C.
-
Antibody Staining: Add the fluorescently-conjugated antibodies (anti-CD14, anti-CD80, anti-CD86, and isotype controls in separate tubes) at their pre-titrated optimal concentrations. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the CD14-positive macrophage population and analyze the expression of CD80 and CD86.
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in the following tables.
Table 1: Percentage of CD80 and CD86 Positive Macrophages
| Treatment | Concentration | % CD80+ Cells (Mean ± SD) | % CD86+ Cells (Mean ± SD) |
| Unstimulated | - | 5.2 ± 1.1 | 8.3 ± 1.5 |
| Vehicle (DMSO) | 0.1% | 5.5 ± 1.3 | 8.7 ± 1.8 |
| This compound | 1 µM | 25.8 ± 3.2 | 35.1 ± 4.5 |
| LPS | 100 ng/mL | 85.4 ± 5.6 | 92.7 ± 3.9 |
Table 2: Mean Fluorescence Intensity (MFI) of CD80 and CD86
| Treatment | Concentration | CD80 MFI (Mean ± SD) | CD86 MFI (Mean ± SD) |
| Unstimulated | - | 150 ± 25 | 210 ± 35 |
| Vehicle (DMSO) | 0.1% | 155 ± 30 | 215 ± 40 |
| This compound | 1 µM | 850 ± 95 | 1200 ± 150 |
| LPS | 100 ng/mL | 4500 ± 350 | 5800 ± 420 |
Conclusion
This compound serves as a potent tool for investigating the role of GPR84 in immune cell function. The provided protocol offers a robust method for assessing macrophage activation in response to this compound stimulation using flow cytometry. This approach can be adapted to study other immune cell types and a variety of cellular responses, making it a valuable methodology for researchers in immunology and drug development.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutrophil Cell Markers: R&D Systems [rndsystems.com]
- 4. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 5. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage phenotype analysis by flow cytometry [bio-protocol.org]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 9. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
Troubleshooting & Optimization
optimizing OX04528 concentration for cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OX04528 in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2][3][4] Its mechanism of action involves the inhibition of cyclic AMP (cAMP) production.[1][2] It is described as a G-protein biased agonist because it does not induce β-arrestin-2 recruitment.[4][5]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) (EtOH).[3][6] For in vitro studies, creating a stock solution in DMSO is common.[1][7]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[1] To avoid repeated freeze-thaw cycles that can inactivate the product, aliquot the stock solution into smaller volumes for single use.[1] Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: What is the optimal concentration of this compound to use in my cell culture experiments?
The optimal concentration of this compound will be cell-type dependent and should be determined empirically. The reported EC50 value for inhibiting cAMP production is extremely low, in the picomolar range (as low as 5.98 pM).[3][4] A good starting point is to perform a dose-response experiment ranging from picomolar to micromolar concentrations to determine the optimal concentration for your specific cell line and assay.
Q5: Is this compound cytotoxic to cells?
This compound has been shown to have no evidence of cytotoxicity in CHO-hGPR84 and CHO-K1 cells at concentrations up to 30 µM after a 20-hour incubation period.[4][8] However, it is always good practice to perform a cytotoxicity assay with your specific cell line to confirm this.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in media after adding this compound | Poor solubility of this compound at the final concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low (typically ≤0.1%) to maintain solubility. Prepare intermediate dilutions of the stock solution in culture medium before adding to the final culture. Gentle warming and vortexing of the stock solution before dilution may also help. |
| No observable effect on cells | Incorrect concentration, inactive compound, or low GPR84 expression. | Verify the calculations for your dilutions and the integrity of your stock solution. Confirm GPR84 expression in your cell line using techniques like qPCR or western blotting. Perform a dose-response experiment to determine the optimal concentration. |
| High variability between replicate wells | Uneven cell seeding, improper mixing of this compound. | Ensure a homogenous single-cell suspension before seeding. When adding this compound, mix gently but thoroughly by swirling the plate or pipetting up and down. |
| Unexpected or off-target effects | Non-specific binding or cellular stress. | Although this compound is reported to be selective, consider including appropriate controls, such as a GPR84 antagonist or using a GPR84-knockout cell line if available. Ensure the solvent concentration is not causing cellular stress. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the optimal working concentration of this compound for your cell line using a relevant functional assay (e.g., cAMP assay, cytokine measurement, etc.).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay-specific reagents (e.g., cAMP assay kit)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common approach is to perform 1:10 serial dilutions to cover a broad concentration range (e.g., 10 µM to 1 pM). Remember to include a vehicle control (medium with the same final concentration of DMSO without this compound).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a time period relevant to your specific assay (e.g., 15-30 minutes for signaling events, or longer for gene expression changes).
-
Assay Performance: Perform your functional assay according to the manufacturer's instructions.
-
Data Analysis: Plot the assay response against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Assessing Cytotoxicity of this compound
This protocol uses a standard lactate (B86563) dehydrogenase (LDH) assay to assess the potential cytotoxicity of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to grow overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., up to 50 µM) and include a vehicle control. Also, include a positive control for cytotoxicity (e.g., a known cytotoxic agent or cell lysis buffer provided in the kit) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a relevant time period (e.g., 24-48 hours).
-
LDH Assay: Perform the LDH assay according to the manufacturer's protocol. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the assay reagents.
-
Data Analysis: Measure the absorbance and calculate the percentage of cytotoxicity for each concentration relative to the positive control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. probechem.com [probechem.com]
- 8. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
Navigating the Challenges of OX04528: A Technical Support Guide
For researchers and drug development professionals working with the potent GPR84 agonist OX04528, achieving reliable and reproducible results hinges on proper handling, particularly concerning its solubility and stability. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide: Overcoming Common Hurdles
This guide addresses specific problems that may arise when working with this compound, offering step-by-step solutions to get your experiments back on track.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock solution | - Supersaturation- Use of old or hygroscopic DMSO | 1. Gently warm the solution to 37°C and vortex to redissolve.2. Use fresh, high-quality, anhydrous DMSO.[1]3. Consider preparing a slightly lower concentration stock if precipitation persists. |
| Inconsistent results between experiments | - Degradation of this compound due to improper storage- Repeated freeze-thaw cycles | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2]2. Ensure storage at the correct temperature (-20°C for short-term, -80°C for long-term).[2]3. Prepare fresh dilutions for each experiment from a stable stock. |
| Low or no biological activity observed | - Incomplete dissolution of the compound- Degradation of the compound | 1. Confirm complete dissolution of the solid compound in the solvent. The use of an ultrasonic bath is recommended.[1]2. Verify the age and storage conditions of your this compound stock.3. Run a positive control to ensure the assay is performing as expected. |
| Difficulty dissolving the compound in ethanol (B145695) | - Lower solubility of this compound in ethanol compared to DMSO | 1. Be aware that solubility in ethanol is significantly lower than in DMSO.[3]2. Prepare a lower concentration stock solution in ethanol.3. For higher concentrations, DMSO is the recommended solvent.[1][4][5] |
Frequently Asked Questions (FAQs)
Here are answers to common questions about the solubility and stability of this compound.
What is the recommended solvent for this compound? The recommended solvent for preparing stock solutions of this compound is DMSO.[1][4][5] It is also soluble in ethanol, although to a lesser extent.[3][4]
What are the storage recommendations for this compound? For long-term stability, it is recommended to store this compound as a solid at -20°C, where it can be stable for at least four years.[3] Stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Are there any special considerations when preparing a stock solution in DMSO? Yes, it is noted that hygroscopic DMSO can negatively impact the solubility of this compound.[1] Therefore, it is crucial to use newly opened or properly stored anhydrous DMSO. Additionally, the use of an ultrasonic bath can aid in dissolution.[1]
Quantitative Data Summary
The solubility and stability of this compound can vary slightly between suppliers. The following tables summarize the available quantitative data.
Table 1: Solubility of this compound
| Solvent | MedchemExpress | Cayman Chemical | Tocris Bioscience |
| DMSO | 100 mg/mL (273.77 mM)[1] | 1-10 mg/mL (Sparingly Soluble)[3] | 36.53 mg/mL (100 mM)[5] |
| Ethanol | Not specified | 0.1-1 mg/mL (Slightly Soluble)[3] | 36.53 mg/mL (100 mM)[5] |
Table 2: Stability of this compound
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | ≥ 4 years | Cayman Chemical[3] |
| Stock Solution in DMSO | -20°C | 1 month | MedchemExpress[1][2] |
| Stock Solution in DMSO | -80°C | 6 months | MedchemExpress[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound solid (Formula Weight: 365.27 g/mol )
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortexer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out 1 mg of this compound solid and place it in a sterile microcentrifuge tube.
-
Add 273.77 µL of anhydrous DMSO to the tube. This will yield a 10 mM stock solution.
-
Vortex the tube for 1-2 minutes to mix.
-
Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Visualizations
Caption: GPR84 signaling pathway activated by this compound.
Caption: Workflow for preparing this compound stock solutions.
References
Technical Support Center: OX04528 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with OX04528 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective G protein-coupled receptor 84 (GPR84) agonist.[1][2][3] Its primary mechanism of action is to activate GPR84, leading to the inhibition of cyclic AMP (cAMP) production.[1][4][5] It is a G-protein biased agonist, meaning it selectively activates the G-protein signaling pathway without recruiting β-arrestin-2.[1][5]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO and ethanol.[2][5] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.
Q3: Does this compound exhibit cytotoxicity?
This compound has been shown to have no evidence of cytotoxicity in CHO-hGPR84 and CHO-K1 cells at concentrations up to 30 µM after a 20-hour incubation.[1] However, it is always recommended to perform a cytotoxicity assay in your specific cell line and experimental conditions.
Q4: Is this compound selective for GPR84?
Yes, this compound is highly selective for GPR84 and does not show activity at other related receptors such as FFA1, FFA4, and CB2.[1][3]
Troubleshooting Guides
Issue 1: No or low activity of this compound observed in a cAMP assay.
If you are not observing the expected decrease in forskolin-induced cAMP levels after treatment with this compound, consider the following troubleshooting steps:
-
Confirm GPR84 Expression: Ensure that the cell line you are using endogenously expresses GPR84 at a sufficient level, or is engineered to express recombinant GPR84.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Solubility Issues: Ensure that this compound is fully dissolved in your final assay medium. Precipitation of the compound will lead to a lower effective concentration. Consider the final DMSO concentration and its potential effects on the cells.
-
Assay Conditions: Optimize the concentration of forskolin (B1673556) or other adenylyl cyclase activators used to stimulate cAMP production. The concentration of this compound should be titrated to determine the optimal dose for your specific cell system.
-
Cell Health: Ensure that the cells are healthy and within a suitable passage number.
References
potential off-target effects of OX04528
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving OX04528, a potent and G-protein biased agonist of the G protein-coupled receptor 84 (GPR84).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent, selective, and orally bioavailable agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] Its primary mechanism is to activate GPR84, which is known to couple to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][4] this compound is characterized as a G-protein biased agonist, meaning it preferentially activates the G-protein signaling cascade without significantly engaging the β-arrestin pathway.[1][5]
Q2: What is the potency of this compound on GPR84?
This compound is a picomolar agonist. It inhibits forskolin-induced cAMP production in CHO cells expressing human GPR84 with an EC50 value of approximately 5.98 pM (or 0.00598 nM).[1]
Q3: What is known about the selectivity profile of this compound?
This compound has been shown to be highly selective for GPR84. Specific screening has demonstrated that it does not exhibit agonist activity at the free fatty acid receptors FFA1 (GPR40) and FFA4 (GPR120), or the cannabinoid receptor CB2.[2][3]
Q4: Does this compound recruit β-arrestin?
No, this compound is a strongly G-protein biased agonist. In functional assays, it does not show any detectable β-arrestin-2 recruitment at concentrations up to 80 μM.[5][6] This makes it a useful tool compound for specifically studying the consequences of Gαi-mediated GPR84 signaling.
Q5: What are the known downstream signaling pathways of GPR84 activation?
GPR84 is primarily coupled to Gαi, which inhibits cAMP production.[7] However, GPR84 activation in immune cells like macrophages has also been shown to trigger other downstream pathways, including the Akt, ERK, and NFκB signaling cascades, and can lead to increased intracellular calcium.[4][7] These pathways are involved in cellular processes such as inflammation, chemotaxis, and phagocytosis.[7][8]
Troubleshooting Guide
Issue 1: I am not observing the expected decrease in cAMP levels in my experiment.
-
Question: Is your cell line confirmed to express functional GPR84?
-
Troubleshooting Step: Verify GPR84 expression at the mRNA or protein level (e.g., via RT-qPCR or Western blot). Functionality can be confirmed using a positive control agonist with known activity at GPR84.
-
-
Question: Are you stimulating adenylyl cyclase?
-
Troubleshooting Step: Since GPR84 is Gαi-coupled, its agonism inhibits adenylyl cyclase. To observe this effect, you must first stimulate the enzyme with an agent like forskolin (B1673556) to generate a baseline cAMP level that can then be inhibited.[9]
-
-
Question: Is the this compound concentration appropriate?
-
Troubleshooting Step: Although this compound is highly potent, it is crucial to perform a full dose-response curve to determine the optimal concentration for your specific cell system and assay conditions.
-
-
Question: Was the compound stored and handled correctly?
-
Troubleshooting Step: Ensure the compound has been stored as recommended (-20°C for long-term storage) and that stock solutions were prepared correctly.[2] Repeated freeze-thaw cycles should be avoided.
-
Issue 2: I am observing cytotoxicity in my cell culture after treatment with this compound.
-
Question: At what concentration are you observing cytotoxicity?
-
Background: this compound is reported to have no cytotoxicity.[1] However, exceedingly high concentrations of any compound can induce non-specific effects.
-
Troubleshooting Step: Perform a standard cytotoxicity assay (e.g., MTT or LDH release assay) with a full dose-response curve for this compound to determine the concentration at which toxicity occurs in your specific cell line. Compare this to the effective concentration for GPR84 activation.
-
-
Question: Could the vehicle (solvent) be causing the toxicity?
-
Troubleshooting Step: Run a vehicle-only control at the same final concentration used in your experiment. Solvents like DMSO can be toxic to some cell lines at higher concentrations.
-
-
Question: Could this be an uncharacterized off-target effect?
-
Troubleshooting Step: While this compound is highly selective, it has not been screened against the entire proteome. If cytotoxicity is observed at concentrations near the EC50 for GPR84 activation and is not attributable to the vehicle, consider if your cell line expresses a unique receptor that may interact with the compound's chemical scaffold (e.g., pyridine (B92270) N-oxide). The literature on pyridine N-oxide compounds suggests a potential for metabolic activation leading to toxicity in some contexts, although this is a general observation.[10][11]
-
Issue 3: I am seeing a cellular phenotype that is not consistent with known GPR84 signaling.
-
Question: What is the known function of GPR84 in your specific cell type?
-
Troubleshooting Step: GPR84 signaling outcomes can be highly cell-type specific.[12] A response observed in a macrophage (e.g., enhanced phagocytosis) may not occur in a neuron or an adipocyte. Review the literature to understand the established roles of GPR84 in your experimental system.
-
-
Question: Could the phenotype be an on-target effect mediated by a less-common GPR84 pathway?
-
Troubleshooting Step: GPR84 can influence multiple signaling pathways beyond cAMP, including Akt, ERK, and intracellular calcium.[4][7] Use specific inhibitors for these pathways in conjunction with this compound to dissect the mechanism. For example, does a PI3K inhibitor block the observed effect?
-
-
Question: How can I confirm the effect is mediated by GPR84?
-
Troubleshooting Step: The gold standard for confirming an on-target effect is to use a GPR84 knockout or knockdown (e.g., CRISPR/Cas9 or shRNA) cell line. The effect of this compound should be absent in these cells. Alternatively, a specific GPR84 antagonist can be used to block the observed phenotype.
-
Data Summary
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value |
|---|---|---|---|
| Gαi Activation (cAMP Inhibition) | CHO-hGPR84 | EC50 | ~5.98 pM |
| β-Arrestin-2 Recruitment | CHO-β-arrestin-hGPR84 | EC50 | > 80 μM |
Table 2: Selectivity Profile of this compound
| Target | Activity |
|---|---|
| GPR84 | Potent Agonist |
| FFA1 (GPR40) | No Activity Detected |
| FFA4 (GPR120) | No Activity Detected |
| CB2 | No Activity Detected |
Key Experimental Protocols
Protocol 1: Gαi Activation (cAMP Inhibition Assay)
This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP production in a cell line expressing GPR84, such as CHO-K1.
-
Cell Plating: Seed CHO-hGPR84 cells into a 384-well white opaque assay plate at a density of 5,000-10,000 cells/well. Incubate overnight.[9]
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Antagonist Pre-incubation (Optional): If testing for blockade, add antagonist compounds and pre-incubate for 30 minutes at room temperature.
-
Agonist Addition: Add the this compound dilutions to the wells. Simultaneously or shortly after, add forskolin to all wells (except negative controls) to achieve a final concentration that elicits a sub-maximal cAMP response (e.g., 1-10 µM).
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's protocol.[9][13][14] The signal will be inversely proportional to the on-target activity of this compound.
Protocol 2: β-Arrestin Recruitment Assay (Tango™ GPCR Assay Principle)
This protocol outlines the general principle for a transcriptional-based β-arrestin recruitment assay.
-
Cell Plating: Seed U2OS or HTLA cells stably expressing the Tango™-constructs for GPR84 and β-arrestin-TEV protease into a 384-well plate.[3]
-
Compound Addition: Add serial dilutions of this compound to the wells. Incubate for 16-24 hours to allow for potential β-arrestin recruitment, subsequent protease cleavage, transcription factor translocation, and reporter gene (e.g., luciferase or β-lactamase) expression.[3][15]
-
Signal Detection:
-
Analysis: An increase in signal compared to vehicle control indicates β-arrestin recruitment.
Protocol 3: Cytotoxicity (MTT Assay)
This is a colorimetric assay to assess cell metabolic activity as an indicator of viability.[5][16][17]
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a positive control (e.g., staurosporine). Include a vehicle-only control. Incubate for the desired exposure period (e.g., 24-72 hours).
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate to ensure complete solubilization and measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: A decrease in absorbance in treated wells compared to the vehicle control indicates a reduction in cell viability.
Visualizations
Caption: Simplified GPR84 signaling pathway activated by this compound.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Parallel High-Throughput Screening with the TANGO GPCR-Ome β-Arrestin Recruitment Assay. [bio-protocol.org]
- 4. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of pyridine and its metabolites on rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Assay in Summary_ki [bdb99.ucsd.edu]
- 15. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: OX04528 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving OX04528, a potent and selective GPR84 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent, G-protein biased, and orally active agonist for the G protein-coupled receptor 84 (GPR84).[1][2] Its primary mechanism of action is to activate GPR84, which is coupled to a Gαi/o protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3][4][5]
Q2: What type of assay is typically used to measure the activity of this compound?
The most common method to quantify the activity of this compound is a cAMP inhibition assay.[1][3][4][5] In this assay, cells expressing GPR84 are first stimulated with an agent like forskolin (B1673556) to increase intracellular cAMP levels. Then, the ability of this compound to inhibit this forskolin-induced cAMP production is measured.[6][7][8]
Q3: What are the most common sources of variability in cell-based assays like the one for this compound?
High variability in cell-based assays can stem from several factors, including:
-
Cell Culture Inconsistencies: Variations in cell passage number, cell seeding density, and cell health can lead to inconsistent responses.[9][10] Phenotypic drift can occur with high passage numbers.[9]
-
Operator-Dependent Variations: Differences in pipetting technique, timing of reagent additions, and cell handling can introduce significant variability.[10]
-
Reagent Quality and Handling: Inconsistent reagent concentrations, improper storage, and lot-to-lot variability of reagents can affect assay performance.[8][11]
-
Environmental Factors: Fluctuations in temperature, CO2 levels, and humidity within the incubator can impact cell health and assay results.[12]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter reagent concentrations and impact cell viability, leading to skewed results.
Q4: How can I minimize inter-assay variability (variability between different experiments)?
To minimize inter-assay variability, it is crucial to standardize all aspects of the experimental protocol. This includes:
-
Standard Operating Procedures (SOPs): Develop and adhere to a detailed SOP for the entire workflow.
-
Consistent Cell Culture Practices: Use cells within a defined passage number range, maintain a consistent cell seeding protocol, and regularly check for contamination, especially mycoplasma.[9]
-
Reagent Consistency: Whenever possible, use the same lot of critical reagents for a set of experiments. Ensure all reagents are stored correctly and have not expired.
-
Controls: Always include positive and negative controls on every plate to monitor assay performance and normalize data.
-
Documentation: Keep detailed records of all experimental parameters, including lot numbers of reagents, cell passage numbers, and any deviations from the SOP.[11]
Troubleshooting Guides
High Intra-Assay Variability (Well-to-Well)
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use consistent pipetting technique (speed, angle, and tip immersion depth). For critical steps, use a new pipette tip for each replicate. Consider using reverse pipetting for viscous solutions.[8] |
| Uneven Cell Seeding | Ensure the cell suspension is homogeneous by gently mixing before and during plating. Avoid letting cells settle in the pipette or reservoir. |
| Inadequate Reagent Mixing | After adding reagents, gently tap the plate or use an orbital shaker to ensure thorough mixing within the wells. |
| Edge Effects | To minimize evaporation from outer wells, fill the perimeter wells with sterile media or PBS. This creates a humidity barrier. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation to ensure uniform temperature distribution.[8] |
Low or No Assay Signal
| Potential Cause | Recommended Solution |
| Low Cell Number or Viability | Verify cell count and viability before seeding. Optimize cell seeding density for your specific cell line and assay conditions. |
| Suboptimal Reagent Concentration | Titrate critical reagents such as forskolin and the detection antibody to determine their optimal concentrations. |
| Insufficient Incubation Time | Optimize the incubation times for compound treatment and signal development. |
| Inactive Compound | Confirm the identity and purity of this compound. Ensure it is fully dissolved in the assay buffer. |
| Incorrect Plate Reader Settings | Double-check that the correct wavelength and filter settings are being used for your specific detection reagent. |
| Degraded Reagents | Use fresh reagents and avoid repeated freeze-thaw cycles. Store all reagents at their recommended temperatures.[8] |
Inconsistent Dose-Response Curve
| Potential Cause | Recommended Solution |
| Incorrect Compound Dilutions | Prepare fresh serial dilutions for each experiment. Verify the accuracy of your dilution calculations and pipetting. |
| Compound Solubility Issues | Ensure this compound is completely dissolved in the assay medium. Precipitated compound will not be biologically active. |
| Inappropriate Concentration Range | Perform a wider range-finding experiment to identify the optimal concentration range to generate a full dose-response curve. |
| Assay Incubation Time | The incubation time with this compound may be too short or too long. Optimize the incubation period to capture the desired biological response. |
Experimental Protocols
Protocol: this compound-Mediated cAMP Inhibition Assay
This protocol describes a competitive immunoassay to measure the inhibition of forskolin-stimulated cAMP production by this compound in CHO-hGPR84 cells.
Materials:
-
CHO-K1 cells stably expressing human GPR84 (CHO-hGPR84)
-
Cell Culture Medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) Inhibitor (e.g., 0.5 mM IBMX)
-
Forskolin
-
This compound
-
cAMP Assay Kit (e.g., HTRF, ELISA, or AlphaScreen)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
Culture CHO-hGPR84 cells to approximately 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in fresh culture medium.
-
Determine cell viability and concentration using a cell counter.
-
Seed the cells into the assay plate at a density of 10,000-15,000 cells per well.[5]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare a working solution of forskolin in Assay Buffer. The optimal concentration should be determined experimentally but is often around the EC80 for cAMP stimulation.
-
Prepare a solution of the PDE inhibitor (e.g., IBMX) in Assay Buffer.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the PDE inhibitor solution to all wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Immediately add the forskolin solution to all wells except the basal control wells.
-
Incubate the plate at 37°C for the optimized duration (e.g., 30 minutes).[5]
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the assay signal against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which represents the concentration of this compound that produces 50% of the maximum inhibition of the forskolin-induced cAMP signal.
-
| Parameter | Recommended Starting Point | Considerations for Optimization |
| Cell Seeding Density | 10,000 - 15,000 cells/well (96-well plate) | Optimize for cell line growth characteristics and assay window. |
| Forskolin Concentration | EC50 - EC80 for cAMP stimulation | Determine experimentally to achieve a robust signal without saturation. |
| PDE Inhibitor (IBMX) | 0.5 mM | Titrate to effectively inhibit cAMP degradation without causing cytotoxicity. |
| This compound Incubation Time | 30 minutes | Optimize to achieve maximal inhibition. |
| Cell Passage Number | < 20 | Use cells with a consistent and low passage number to avoid phenotypic drift.[9] |
Visualizations
Caption: this compound activates GPR84, leading to inhibition of cAMP production.
Caption: Workflow for the this compound cAMP Inhibition Assay.
References
- 1. Optimizing CHO Cells for Higher Productivity [sigmaaldrich.com]
- 2. cytena.com [cytena.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.unc.edu [med.unc.edu]
- 12. Pre-stage perfusion and ultra-high seeding cell density in CHO fed-batch culture: a case study for process intensification guided by systems biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
OX04528 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using OX04528, a potent and selective GPR84 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent, selective, and orally active agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3][4] Its primary mechanism of action is to activate GPR84, which is a G_i/o-coupled receptor.[1][5] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4][6] this compound is described as a G protein-biased agonist because it preferentially activates the G protein signaling pathway without significantly recruiting β-arrestin.[1][6]
Q2: In what solvents can I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4][5] For stock solutions, it is common to dissolve it in DMSO.[5] It is recommended to store the solid compound at -20°C for long-term stability (≥ 4 years).[4][5]
Q3: What are the recommended working concentrations for in vitro experiments?
A3: The optimal working concentration of this compound will depend on the specific assay and cell type used. However, due to its high potency (EC50 for cAMP inhibition is in the picomolar range, approximately 5.98 pM), concentrations for cell-based assays are typically in the nanomolar to low micromolar range.[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound selective for GPR84?
A4: Yes, this compound is reported to be highly selective for GPR84. Studies have shown that it has no detectable activity at other related receptors such as FFA1, FFA4, and the cannabinoid receptor CB2.[2][4]
Q5: Does this compound exhibit cytotoxicity?
A5: this compound has been reported to show no evidence of cytotoxicity at concentrations up to 30 µM in CHO-K1 and CHO-hGPR84 cells after a 20-hour incubation.[1] However, it is always best practice to perform a cell viability assay (e.g., MTT or trypan blue exclusion) with your specific cell line and experimental conditions to confirm.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of cAMP levels after treating my cells with this compound.
-
Possible Cause 1: Low GPR84 expression in your cell line.
-
Solution: Confirm GPR84 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels. If expression is low, consider using a cell line known to express GPR84 (e.g., primary macrophages, neutrophils) or a recombinant cell line overexpressing human GPR84 (e.g., CHO-hGPR84 or HEK293-hGPR84).[7][8]
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Ensure your cAMP assay protocol is optimized. This includes using a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[9] Also, make sure you are stimulating adenylyl cyclase with an appropriate concentration of forskolin (B1673556) to generate a robust basal cAMP level that can be inhibited.[5][10]
-
-
Possible Cause 3: Incorrect concentration of this compound.
-
Solution: Perform a full dose-response curve, starting from low picomolar to high nanomolar or low micromolar concentrations. Given its high potency, it's possible your concentrations are outside the optimal range.
-
-
Possible Cause 4: Poor compound stability or solubility in your assay medium.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration in your assay medium is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
-
Problem 2: I am seeing high variability in my experimental replicates.
-
Possible Cause 1: Inconsistent cell handling and plating.
-
Solution: Ensure uniform cell seeding density and a healthy, evenly distributed monolayer. Allow cells to adhere and recover for an appropriate amount of time before treatment.
-
-
Possible Cause 2: Issues with compound dilution and addition.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. When adding the compound to wells, mix gently to ensure even distribution without disturbing the cells.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outermost wells of your plate for experimental conditions. Instead, fill them with sterile water or media.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Inhibition | CHO-hGPR84 | EC50 | 5.98 pM | [2][3] |
| β-arrestin Recruitment | CHO-β-arrestin-hGPR84 | EC50 | >80 µM | [6] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Dose | Half-life (t1/2) | Reference |
| Oral | 10 mg/kg | 58 minutes | [4] |
Experimental Protocols & Methodologies
Key Experiment 1: In Vitro cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing GPR84.
Methodology:
-
Cell Culture: Plate CHO cells stably expressing human GPR84 (CHO-hGPR84) in a 384-well plate and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a solution of forskolin (an adenylyl cyclase activator) and a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) in the assay buffer.
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Pre-incubate the cells with the different concentrations of this compound (or vehicle control) for 15-30 minutes at room temperature.
-
Add the forskolin/IBMX solution to all wells to stimulate cAMP production and incubate for an additional 15-30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[9][11] The signal generated will be inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Key Experiment 2: Western Blot for Downstream Signaling (p-ERK)
This protocol assesses the activation of the MAPK/ERK pathway downstream of GPR84 activation by this compound.
Methodology:
-
Cell Culture and Starvation: Plate GPR84-expressing cells (e.g., bone marrow-derived macrophages) in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Cell Treatment: Treat the starved cells with this compound at the desired concentrations for various time points (e.g., 5, 10, 30, 60 minutes). Include a vehicle-treated control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
-
Visualizations
Caption: GPR84 signaling pathway activated by this compound.
Caption: Workflow for an in vitro cAMP inhibition assay.
Caption: Troubleshooting logic for cAMP assay issues.
References
- 1. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OX 04528 Supplier | CAS 3028055-45-7 | this compound | Tocris Bioscience [tocris.com]
- 5. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 6. caymanchem.com [caymanchem.com]
- 7. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 8. Biased agonists of GPR84 and insights into biological control. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
Technical Support Center: OX04528
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing OX04528 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent, selective, and orally bioavailable agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] It is characterized as a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway. Specifically, it inhibits the production of cyclic AMP (cAMP) with a very low EC50 value.[1][4]
Q2: Does this compound exhibit cytotoxicity?
Current research and supplier information indicate that this compound does not show evidence of cytotoxicity.[1][2] Studies in Chinese Hamster Ovary (CHO) cells, both those expressing human GPR84 (CHO-hGPR84) and the parental CHO-K1 cell line, have shown no cytotoxic effects at concentrations up to 30 µM following a 20-hour incubation period.[2]
Q3: I am observing cell death in my experiment after treating with this compound. What could be the cause?
While this compound itself is not known to be cytotoxic, observed cell death could be due to several factors unrelated to the compound's primary activity. These may include:
-
High concentrations of solvent: The solvent used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells at higher concentrations.[4]
-
Contamination: Bacterial, fungal, or mycoplasma contamination in cell cultures can lead to cell death.
-
Sub-optimal cell health: Cells that are stressed, overly confluent, or have been passaged too many times may be more susceptible to any experimental manipulation.
-
Assay-specific artifacts: The cytotoxicity assay being used might be incompatible with this compound or the experimental conditions.
Q4: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO and ethanol.[4] It is recommended to store this compound at -20°C.[4] For detailed solubility information, please refer to the supplier's technical data sheet.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing unexpected cell death in your experiments with this compound, follow this troubleshooting guide.
| Observed Issue | Potential Cause | Recommended Action |
| High levels of cell death across all wells (including vehicle control) | Solvent toxicity | Prepare a dilution series of your solvent (e.g., DMSO) in your cell culture medium and treat cells to determine the maximum non-toxic concentration. Ensure the final solvent concentration in your experiment is well below this level. |
| Cell culture contamination | Visually inspect your cell cultures for any signs of contamination (e.g., turbidity, color change in medium, filamentous growth). Perform a mycoplasma test. If contamination is suspected, discard the cultures and start with a fresh, uncontaminated stock. | |
| Poor cell health | Ensure your cells are healthy, within a low passage number, and seeded at an appropriate density. Avoid letting cells become over-confluent before starting your experiment. | |
| Cell death observed only at high concentrations of this compound | Compound precipitation | Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution and ensuring complete solubilization. |
| Off-target effects at high concentrations | While this compound is selective for GPR84, extremely high concentrations may lead to off-target effects.[3] Review the literature for any known off-target activities and consider if the observed phenotype aligns with them. | |
| Inconsistent results between replicate experiments | Pipetting errors | Review your pipetting technique to ensure accuracy and consistency. Calibrate your pipettes regularly. |
| Edge effects in multi-well plates | To minimize edge effects, avoid using the outermost wells of your plates for experimental conditions. Instead, fill them with sterile medium or PBS. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| EC50 (cAMP Inhibition) | 0.00598 nM (5.98 pM) | CHO-hGPR84 | [1][2][4] |
| β-arrestin Recruitment | No recruitment up to 80 µM | CHO-β-arrestin-hGPR84 | [2][4] |
| Cytotoxicity | No evidence of cytotoxicity up to 30 µM (20h incubation) | CHO-hGPR84 and CHO-K1 | [2] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Tetrazolium-Based Assay (e.g., MTT, WST-8)
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture your cells of interest to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent as the highest concentration of this compound).
-
Also include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control (untreated cells).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, vehicle control, and other controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assay:
-
Prepare the tetrazolium salt solution according to the manufacturer's instructions.
-
Add the reagent to each well and incubate for the recommended time (typically 1-4 hours).
-
If using an MTT assay, a solubilization step with a solvent like DMSO is required.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Visualizations
Caption: G-protein biased signaling pathway of this compound at the GPR84 receptor.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
References
Technical Support Center: Enhancing Reproducibility of OX04528 Experiments
This technical support center provides troubleshooting guidance and detailed protocols to improve the reproducibility of experiments involving OX04528, a potent and G-protein biased agonist of GPR84.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why am I observing a weak or no signal in my cAMP inhibition assay? | Cell Health & Density: Cells may be unhealthy, at a high passage number, or plated at a suboptimal density.[1] Receptor Expression: The cell line may not express sufficient levels of GPR84.[1] Agonist Concentration: The concentration of this compound may be too low. PDE Activity: Endogenous phosphodiesterases (PDEs) can degrade cAMP, masking the inhibitory effect.[1] Reagent Issues: Reagents, including this compound, may be degraded.[1] | - Use healthy, low-passage cells and optimize cell seeding density.[1] - Confirm GPR84 expression in your cell line via qPCR or Western blot. - Perform a dose-response curve to determine the optimal this compound concentration.[1] - Include a PDE inhibitor (e.g., IBMX at 0.5 mM) in your assay buffer.[1] - Prepare fresh agonist solutions and ensure proper storage of all reagents.[1] |
| My dose-response curve for this compound is not sigmoidal or shows high variability. | Agonist Preparation: Inaccurate serial dilutions or improper solubilization of this compound. Cell Plating Inconsistency: Uneven cell distribution across the plate.[1] Assay Window: The range of agonist concentrations may be too narrow or shifted. DMSO Concentration: High concentrations of DMSO can be cytotoxic.[1] | - Ensure accurate and thorough serial dilutions. This compound is soluble in DMSO and ethanol. - Ensure a homogenous single-cell suspension before plating.[1] - Broaden the concentration range, typically covering several log units around the expected EC50. - Keep the final DMSO concentration consistent and low (ideally ≤ 0.5%) across all wells.[1] |
| I am not observing any calcium mobilization upon this compound stimulation. | G-protein Coupling: The cell line may not express the appropriate Gα subunits to couple GPR84 activation to calcium release (GPR84 primarily signals through Gαi/o).[2][3] Assay Sensitivity: The calcium dye loading may be inefficient, or the detection instrument may not be sensitive enough. | - Co-transfect cells with a promiscuous Gα subunit like Gα16 or Gαqi5 to force coupling to the calcium pathway.[4][5] - Optimize dye loading concentration and incubation time. Ensure the plate reader settings are appropriate for the specific dye. |
| My in vivo experiment with this compound is showing inconsistent results. | Drug Formulation & Administration: Improper formulation leading to poor bioavailability or inconsistent dosing. Animal Model: The chosen animal model may have different GPR84 expression levels or pharmacology. Experimental Design: Lack of proper controls, randomization, or blinding. | - Ensure this compound is properly solubilized for the chosen route of administration. Include vehicle-treated control groups. - Characterize GPR84 expression in the target tissues of your animal model. - Implement randomization of animals into groups and blinding during data collection and analysis. |
| How do I measure Akt phosphorylation in response to this compound? | Stimulation Time: The time point for measuring phosphorylation may be suboptimal. Antibody Specificity: The phospho-Akt antibody may not be specific or sensitive enough. Lysis Buffer: The lysis buffer may not effectively preserve phosphorylation. | - Perform a time-course experiment to determine the peak of Akt phosphorylation. - Use a well-validated, high-affinity antibody specific for the desired phosphorylation site (e.g., Ser473 or Thr308).[6] - Use a lysis buffer containing phosphatase and protease inhibitors. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (cAMP Inhibition) | 0.00598 nM | CHO cells expressing human GPR84 | cAMP Assay | [7][8] |
| β-arrestin Recruitment | No detectable effect up to 80 μM | CHO-K1 cells | β-arrestin Assay | [7][8] |
Experimental Protocols
In Vitro cAMP Inhibition Assay
This protocol is designed for measuring the inhibition of forskolin-stimulated cAMP production by this compound in a 96-well format.
Materials:
-
CHO cells stably expressing human GPR84
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
This compound
-
PDE inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest and resuspend cells in culture medium.
-
Seed cells into a 96-well plate at a pre-optimized density and incubate for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in stimulation buffer to achieve the desired final concentrations.
-
Prepare a solution of forskolin (e.g., 10 µM final concentration) in stimulation buffer.
-
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add the forskolin solution to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the response (e.g., fluorescence ratio) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vitro Calcium Mobilization Assay
This protocol describes how to measure intracellular calcium mobilization in response to this compound, typically requiring co-expression of a promiscuous G-protein.
Materials:
-
HEK293T cells
-
Expression vectors for human GPR84 and a promiscuous Gα subunit (e.g., Gα16 or Gαqi5)
-
Transient transfection reagent
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293T cells with the GPR84 and Gα16/Gαqi5 expression vectors.
-
Seed the transfected cells into 96-well plates and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Establish a baseline fluorescence reading.
-
Add the this compound dilutions to the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Plot the fluorescence change against the logarithm of the this compound concentration to determine the EC50.
-
In Vivo Study Design for a GPR84 Agonist
This section provides a general framework for designing an in vivo experiment to evaluate the effects of a GPR84 agonist like this compound.
1. Animal Model:
-
Select an appropriate animal model (e.g., C57BL/6 mice).
-
Consider the use of GPR84 knockout mice as a negative control to confirm target engagement.
2. Compound Formulation and Dosing:
-
Develop a stable and biocompatible formulation for this compound for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Perform a preliminary pharmacokinetic study to determine the optimal dose and dosing frequency.
3. Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
(Optional) Group 4: Positive control (a known compound with similar effects).
-
(Optional) Group 5: this compound in GPR84 knockout mice.
4. Study Procedures:
-
Randomly assign animals to the experimental groups.
-
Administer the vehicle or compound according to the predetermined schedule.
-
Monitor animals for any adverse effects.
-
Collect relevant biological samples (e.g., blood, tissues) at specified time points.
5. Outcome Measures:
-
Measure relevant physiological parameters (e.g., body temperature, metabolic rate).[2]
-
Analyze biomarkers in collected samples (e.g., cytokine levels, gene expression of inflammatory markers).
-
Perform histological analysis of target tissues.
6. Data Analysis:
-
Use appropriate statistical methods to compare the different treatment groups.
-
Ensure the data analysis is performed in a blinded manner.
Visualizations
GPR84 Signaling Pathway
Caption: GPR84 signaling cascade initiated by this compound.
Experimental Workflow for cAMP Assay
Caption: Workflow for the in vitro cAMP inhibition assay.
Logical Flow for Troubleshooting a Weak cAMP Signal
Caption: Troubleshooting logic for a weak cAMP assay signal.
References
- 1. benchchem.com [benchchem.com]
- 2. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 3. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OX04528 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing OX04528 in various assays. The information is tailored to address common issues, particularly concerning signal-to-noise ratio, to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective G protein-biased agonist for the G protein-coupled receptor 84 (GPR84). Its primary mechanism of action is to activate GPR84, which is coupled to the Gαi/o signaling pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the common assays used to measure the activity of this compound?
A2: The most common assay to determine the potency and efficacy of this compound is a cell-based functional assay that measures the inhibition of forskolin-stimulated cAMP production. Other assays that can be employed to characterize GPR84 agonists include [³⁵S]GTPγS binding assays, calcium mobilization assays (in cells co-expressing a promiscuous G protein), and β-arrestin recruitment assays.
Q3: What is the expected potency (EC₅₀) of this compound in a cAMP inhibition assay?
A3: this compound is a highly potent agonist. In CHO-K1 cells stably expressing human GPR84, it has been shown to inhibit forskolin-stimulated cAMP production with an EC₅₀ value in the low picomolar range.
Q4: Why is the signal-to-noise ratio important in assays involving this compound?
Q5: What are acceptable performance metrics for a GPR84 cAMP assay?
A5: For high-throughput screening (HTS) applications, a Z'-factor between 0.5 and 1.0 is considered excellent. A signal-to-background (S/B) ratio of 3 or higher is generally desirable for robust assay performance.
Quantitative Data Presentation
The following table summarizes typical performance metrics for GPR84 assays, providing a benchmark for researchers using this compound.
| Parameter | Agonist Assay (cAMP Inhibition) | Antagonist Assay (cAMP) |
| Compound | This compound | GPR84 Antagonist |
| EC₅₀ / IC₅₀ | ~6 pM | Compound-dependent |
| Z'-Factor | > 0.5 (typically 0.6 - 0.8) | > 0.5 (typically 0.5 - 0.7) |
| Signal-to-Background (S/B) Ratio | ≥ 3 | ≥ 3 |
| Coefficient of Variation (%CV) | < 15% | < 15% |
Experimental Protocols
Cell-Based cAMP Inhibition Assay for this compound
This protocol is adapted for a 384-well plate format using a homogenous time-resolved fluorescence (HTRF) or AlphaScreen™ technology.
Materials:
-
CHO-K1 cells stably expressing human GPR84 (CHO-hGPR84)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Forskolin (B1673556) (FSK)
-
This compound
-
cAMP detection kit (e.g., HTRF or AlphaScreen™)
-
White, opaque 384-well microplates
Procedure:
-
Cell Seeding:
-
Harvest and resuspend CHO-hGPR84 cells in culture medium.
-
Seed 15,000 cells in 20 µL of medium per well into a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in assay buffer containing a PDE inhibitor.
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Add 10 µL of forskolin solution (at a final concentration that stimulates a submaximal cAMP response, e.g., 25 µM) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves adding a lysis buffer containing the detection components.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader at the appropriate wavelengths for your detection technology.
-
-
Data Analysis:
-
Calculate the percent inhibition of the forskolin-stimulated cAMP signal for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by either a weak signal or high background.
| Potential Cause | Recommended Solution |
| Weak Signal | |
| Insufficient cell number | Optimize cell density per well. Too few cells will produce a weak signal. |
| Poor cell health | Use cells from a healthy, logarithmically growing culture with high viability (>90%). Avoid using cells with high passage numbers. |
| Low GPR84 expression | Confirm receptor expression in your cell line using qPCR or FACS. |
| Suboptimal this compound concentration | Perform a wide dose-response curve to ensure the concentrations tested are within the active range. |
| Inadequate stimulation time | Conduct a time-course experiment to determine the optimal incubation time for this compound. |
| Inactive this compound | Ensure proper storage of this compound stock solutions (-20°C or -80°C). Prepare fresh dilutions for each experiment. |
| High Background | |
| Autofluorescence of plates/media | Use black-walled, clear-bottom plates for fluorescence assays and white, opaque plates for luminescence assays to minimize crosstalk and background. |
| Contaminated reagents | Use high-purity reagents and solvents. Prepare fresh solutions and filter if necessary. |
| Suboptimal antibody/reagent concentration | Titrate the concentration of detection reagents as recommended by the kit manufacturer. |
| Insufficient PDE inhibition | Ensure the PDE inhibitor (e.g., IBMX) is active and used at an optimal concentration to prevent cAMP degradation. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated multichannel pipettes. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Automate liquid handling steps if possible. |
| Edge effects | Avoid using the outer wells of the microplate, or ensure proper plate sealing and incubation conditions to minimize evaporation. |
| Cell clumping | Ensure a single-cell suspension before plating by gentle trituration. |
Visualizations
Caption: GPR84 signaling pathway activated by this compound.
Caption: Experimental workflow for a cAMP inhibition assay.
Technical Support Center: OX04528 Treatment Protocols
This technical support center provides guidance for researchers and drug development professionals on determining the optimal treatment duration for the GPR84 agonist, OX04528. As specific data on the optimal duration of this compound treatment is not yet publicly available, this guide offers a framework of experimental protocols and troubleshooting advice to empower researchers in their investigations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal treatment duration of this compound in a preclinical model?
A1: The optimal treatment duration for this compound will be model- and disease-specific. A recommended starting point is to conduct a time-course study. This involves administering this compound and evaluating key pharmacodynamic markers and efficacy endpoints at multiple time points (e.g., 24 hours, 3 days, 7 days, 14 days, and 28 days). The selection of time points should be informed by the pathophysiology of the disease model and the known pharmacokinetic profile of the compound.
Q2: How can I monitor the response to this compound treatment over time?
A2: Response to this compound can be monitored by measuring changes in relevant biomarkers and functional readouts. As this compound is a GPR84 agonist that inhibits cAMP production, downstream signaling markers can be assessed.[1][2][3][4] Additionally, disease-specific functional endpoints (e.g., reduction in tumor volume in an oncology model, or improved inflammatory scores in an autoimmune model) should be the primary measure of efficacy.
Q3: What are the key considerations for designing an in vivo study to determine optimal treatment duration?
A3: Key considerations include:
-
Animal Model: The chosen animal model should accurately reflect the human disease state being studied.
-
Dose Selection: An effective dose of this compound should be selected based on prior dose-response studies.
-
Route of Administration: As this compound is orally bioavailable, oral gavage is a suitable route of administration.[1][2][3]
-
Endpoint Selection: Both pharmacodynamic and efficacy endpoints should be clearly defined and validated.
-
Control Groups: Appropriate vehicle control and positive control (if available) groups are essential for data interpretation.
-
Statistical Analysis: The study should be adequately powered to detect statistically significant differences between treatment groups and time points.
Q4: Are there any known off-target effects of this compound that could influence the interpretation of long-term treatment studies?
A4: this compound has been shown to be highly selective for GPR84 over other related receptors such as FFA1, FFA4, and CB2.[2][3] However, as with any long-term treatment study, it is advisable to include assessments for potential toxicity or off-target effects, such as monitoring animal weight, behavior, and performing basic hematology and clinical chemistry at the end of the study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable response at early time points. | The therapeutic effect may require a longer duration of treatment to manifest. | Extend the duration of the time-course study. Consider measuring target engagement or proximal pharmacodynamic markers at earlier time points to confirm compound activity. |
| A therapeutic effect is observed, but it wanes over time. | This could indicate the development of tachyphylaxis or drug resistance. | Investigate potential mechanisms of resistance, such as receptor desensitization or downregulation. Consider intermittent dosing schedules. |
| High variability in response between animals. | This may be due to inconsistencies in drug administration, animal health, or inherent biological variability. | Ensure consistent and accurate dosing technique. Monitor animal health closely and exclude any outliers based on pre-defined criteria. Increase the number of animals per group to improve statistical power. |
| Unexpected toxicity or adverse events. | The dose may be too high for long-term administration, or there may be unforeseen off-target effects. | Conduct a dose-range finding study for the longer treatment duration. Reduce the dose or consider an alternative dosing schedule. Perform a more comprehensive safety and toxicology assessment. |
Experimental Protocols
Protocol 1: In Vitro Time-Course of GPR84 Signaling
This experiment aims to determine the duration of GPR84 activation and downstream signaling in response to this compound in a relevant cell line.
Methodology:
-
Cell Culture: Culture a GPR84-expressing cell line (e.g., CHO-hGPR84) in appropriate media.
-
Treatment: Treat cells with a predetermined effective concentration of this compound (e.g., 10 nM).
-
Time Points: Lyse cells at various time points post-treatment (e.g., 15 min, 30 min, 1 hr, 4 hrs, 8 hrs, 24 hrs).
-
Endpoint Analysis: Measure the levels of intracellular cAMP using a commercially available ELISA kit. Additionally, assess the phosphorylation status of downstream signaling proteins (e.g., ERK, Akt) via Western blotting.
-
Data Analysis: Plot the change in cAMP levels and protein phosphorylation over time to determine the duration of the signaling response.
Protocol 2: In Vivo Time-Course Efficacy Study
This protocol outlines a study to determine the optimal treatment duration of this compound in a preclinical disease model.
Methodology:
-
Animal Model: Induce the disease of interest in a suitable animal model (e.g., a tumor xenograft model for cancer studies).
-
Group Allocation: Randomly assign animals to different treatment duration groups (e.g., 7-day, 14-day, 28-day treatment) and a vehicle control group.
-
Treatment Administration: Administer this compound orally at a previously determined effective dose once daily.
-
Efficacy Monitoring: Monitor disease progression throughout the study. For a tumor model, this would involve measuring tumor volume at regular intervals.
-
Endpoint Analysis: At the end of each treatment period, euthanize the animals and collect tissues for pharmacodynamic and biomarker analysis (e.g., measurement of intratumoral cAMP levels, immunohistochemical analysis of proliferation and apoptosis markers).
-
Data Analysis: Compare the efficacy and biomarker data between the different treatment duration groups to identify the duration that provides the most significant and sustained therapeutic benefit.
Data Presentation
The following tables represent hypothetical data from the experiments described above to illustrate how results can be structured for easy comparison.
Table 1: In Vitro cAMP Inhibition by this compound (10 nM) Over Time
| Time Point | % Inhibition of Forskolin-stimulated cAMP |
| 15 min | 85.2 ± 5.1 |
| 30 min | 92.5 ± 3.8 |
| 1 hr | 95.1 ± 2.5 |
| 4 hrs | 88.7 ± 4.2 |
| 8 hrs | 75.3 ± 6.9 |
| 24 hrs | 45.6 ± 8.3 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Duration | Average Tumor Volume (mm³) at Study End | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| 7 Days | 1100 ± 180 | 26.7 |
| 14 Days | 750 ± 150 | 50.0 |
| 28 Days | 400 ± 100 | 73.3 |
Visualizations
Caption: GPR84 signaling pathway activated by this compound.
Caption: Workflow for determining optimal treatment duration.
References
Technical Support Center: Addressing Poor Solubility of OX04528 in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of OX04528 in aqueous media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Based on available data, this compound is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in ethanol. Its solubility in aqueous media is very low, which can present challenges for in vitro and in vivo studies.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: this compound is a hydrophobic molecule.[1] This inherent property limits its ability to readily dissolve in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. Direct addition of solid this compound to aqueous media will likely result in poor dissolution and the formation of a precipitate.
Q3: Can I use DMSO to dissolve this compound for my cell-based assays?
A3: Yes, DMSO is a common solvent for preparing stock solutions of hydrophobic compounds. However, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced toxicity and off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the common strategies to improve the solubility of poorly water-soluble compounds like this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as physical modifications, chemical modifications, and the use of formulation vehicles. Common approaches include the use of co-solvents, surfactants, cyclodextrins, and pH adjustment.[2][3][4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting poor solubility of this compound.
Decision Workflow for Solubility Enhancement
The following diagram illustrates a general workflow for selecting a suitable solubilization strategy.
Caption: Decision workflow for selecting a solubilization method.
Summary of Solubilization Techniques
The table below summarizes common solubilization techniques that can be applied to this compound. The provided concentrations are starting points and may require optimization.
| Technique | Excipient Examples | Typical Starting Concentration | Achievable Solubility (Hypothetical for this compound) | Considerations |
| Co-solvency | Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400) | 1-20% (v/v) | 10-100 µM | Potential for solvent toxicity at higher concentrations.[5] |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | 0.1-2% (w/v) | 50-500 µM | Can form micelles to encapsulate the drug.[6][7] May interfere with certain biological assays. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-10% (w/v) | 100 µM - 1 mM | Forms inclusion complexes with the drug.[8][9][10] Generally well-tolerated. |
| pH Adjustment | Buffers (e.g., citrate, phosphate) | Adjust to a pH where the compound is ionized | Dependent on pKa | Applicable if this compound has ionizable functional groups. |
Experimental Protocols
Below are detailed protocols for key solubilization experiments.
Protocol 1: Co-solvent Method
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Co-solvent Preparation: Prepare a series of aqueous buffers (e.g., PBS) containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 15%, 20% PEG 400).
-
Solubilization: Add the this compound stock solution to each co-solvent buffer to achieve the desired final concentration (e.g., 100 µM). Vortex briefly.
-
Observation: Visually inspect for any precipitation immediately and after a defined period (e.g., 1 hour) at room temperature.
-
Quantification (Optional): Centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility limit.
Protocol 2: Cyclodextrin Complexation
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Cyclodextrin Solution Preparation: Prepare a 20% (w/v) solution of HP-β-cyclodextrin in your desired aqueous buffer.
-
Complexation:
-
Method A (Dilution): Add the this compound stock solution to the cyclodextrin solution to the desired final concentration.
-
Method B (Solid Dispersion): Add solid this compound to the cyclodextrin solution and stir or sonicate until dissolved. This method can sometimes achieve higher concentrations.
-
-
Equilibration: Allow the solution to equilibrate for a specified time (e.g., 24 hours) at a controlled temperature.
-
Analysis: Assess solubility as described in Protocol 1.
Hypothetical Signaling Pathway for this compound
As this compound is a GPR84 agonist, the following diagram illustrates a simplified, hypothetical signaling pathway that could be activated upon receptor binding.
Caption: Hypothetical GPR84 signaling cascade.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
OX04528 interference with assay components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OX04528. The information is designed to help identify and resolve specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] It is a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway.[2][3][4] Specifically, it inhibits the production of cyclic AMP (cAMP) with a very low EC50 value of approximately 5.98 pM.[2][3] this compound shows no recruitment of β-arrestin.[1][3]
Q2: What is the solubility of this compound?
The solubility of this compound can vary depending on the solvent. It is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in ethanol (B145695) (0.1-1 mg/mL).[5] For detailed stock solution preparation, it is recommended to refer to the batch-specific data on the certificate of analysis.[1]
Q3: Does this compound exhibit cytotoxicity?
This compound has been shown to have no cytotoxicity in CHO-hGPR84 cells and CHO-K1 cells at concentrations up to 30 µM after a 20-hour incubation period.[3]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
High variability or unexpected outcomes in cell-based assays can arise from several factors. Here’s a guide to troubleshoot these issues when using this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity and minimize evaporation. |
| Variability in Treatment Application | Ensure that this compound and other reagents are added consistently to all wells in terms of volume and timing. |
| Cell Health and Viability | Regularly check the health and viability of your cell cultures. Passage cells consistently and avoid using cells that are over-confluent. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is consistent across all wells and below a toxic threshold (typically <0.5%).[6] |
Experimental Workflow for a Cell-Based cAMP Assay
References
- 1. OX 04528 Supplier | CAS 3028055-45-7 | this compound | Tocris Bioscience [tocris.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
controlling for vehicle effects with OX04528
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using OX04528, a potent and selective GPR84 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, selective, and orally bioavailable agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3][4] Its primary mechanism of action is through the activation of the Gαi/o signaling pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] this compound is described as a G protein-biased agonist, meaning it preferentially activates the G protein pathway without significantly recruiting β-arrestin.[1][3][6]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C. For experimental use, stock solutions can be prepared in DMSO.
Q3: What is a suitable vehicle for in vivo administration of this compound?
While the specific vehicle used for in vivo studies with this compound is not explicitly detailed in currently available literature, a common approach for administering hydrophobic compounds is to first dissolve them in an organic solvent like DMSO and then dilute this stock solution in a physiologically compatible vehicle such as saline or a solution containing polyethylene (B3416737) glycol (PEG) and/or Tween 80. It is crucial to keep the final concentration of the organic solvent low (typically <5% for DMSO) to minimize potential toxicity and vehicle-induced effects.[2] Always include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself.
Q4: What should I consider when preparing this compound for in vitro cell-based assays?
For in vitro experiments, a stock solution of this compound should be prepared in a suitable solvent like DMSO. This stock solution can then be diluted to the final desired concentration in your cell culture medium. It is important to ensure that the final concentration of the solvent in the culture medium is minimal (usually ≤ 0.1% DMSO) to avoid solvent-induced cytotoxicity or other off-target effects. A vehicle control (cell culture medium with the same final concentration of the solvent) should always be included in your experiments.
Troubleshooting Guides
In Vitro Experiments (e.g., cAMP Assays)
| Issue | Possible Cause | Troubleshooting Steps |
| No or low response to this compound | 1. Low GPR84 expression in cells: The cell line used may not endogenously express GPR84 or may express it at very low levels. 2. Compound degradation: Improper storage or handling of this compound may have led to its degradation. 3. Assay conditions not optimal: The concentration of forskolin (B1673556) (if used to stimulate cAMP production) or the incubation time may not be optimal. | 1. Confirm GPR84 expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line recombinantly expressing GPR84. 2. Prepare a fresh stock solution of this compound from a properly stored solid compound. 3. Optimize the forskolin concentration and incubation time for your specific cell line and assay setup. |
| High background signal | 1. High basal cAMP levels: The cells may have high endogenous adenylyl cyclase activity. 2. Phosphodiesterase (PDE) activity: PDEs in the cells are degrading cAMP, affecting the assay window. | 1. Reduce the cell seeding density or serum concentration in the culture medium prior to the assay. 2. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and increase the signal-to-background ratio. |
| Inconsistent results | 1. Cell passage number: High passage numbers can lead to changes in cell characteristics and receptor expression. 2. Inconsistent cell density: Variations in the number of cells seeded per well can lead to variability in the response. 3. Solvent effects: High concentrations of the solvent (e.g., DMSO) can affect cell viability and signaling. | 1. Use cells with a consistent and low passage number for all experiments. 2. Ensure accurate and consistent cell seeding in all wells. 3. Maintain a final solvent concentration of ≤ 0.1% and include a vehicle control in every experiment. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of in vivo efficacy | 1. Poor bioavailability: The chosen vehicle may not be optimal for the absorption and distribution of this compound. 2. Rapid metabolism: The compound may be rapidly cleared from the system. 3. Incorrect dosage: The administered dose may be too low to elicit a biological response. | 1. Experiment with different vehicle formulations to improve solubility and absorption. Consider formulations that include PEG, Tween 80, or other excipients. 2. Review available pharmacokinetic data for this compound to understand its half-life and clearance rate. Adjust the dosing regimen accordingly. 3. Perform a dose-response study to determine the optimal dose for your animal model and experimental endpoint. |
| Adverse effects in animals | 1. Vehicle toxicity: The vehicle or a component of it (e.g., high concentration of DMSO) may be causing adverse reactions. 2. Off-target effects of this compound: At high concentrations, the compound may have off-target activities. | 1. Reduce the concentration of any organic solvents in the vehicle. Run a vehicle-only control group to assess the toxicity of the vehicle itself. 2. Lower the dose of this compound and carefully observe the animals for any adverse effects. |
| High variability in animal responses | 1. Inconsistent administration: Variations in the volume or technique of administration can lead to variable drug exposure. 2. Biological variability: Individual differences in animal metabolism and physiology can contribute to varied responses. | 1. Ensure that the administration technique (e.g., oral gavage, intraperitoneal injection) is consistent across all animals. 2. Increase the number of animals per group to improve statistical power and account for biological variability. |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol describes a general method for measuring the inhibition of forskolin-stimulated cAMP production by this compound in a GPR84-expressing cell line.
Materials:
-
GPR84-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human GPR84)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White or black 96-well or 384-well plates suitable for the chosen assay kit
Procedure:
-
Cell Culture: Culture GPR84-expressing cells in the appropriate medium supplemented with FBS.
-
Cell Seeding: Seed the cells into the assay plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer (e.g., PBS or serum-free medium containing a PDE inhibitor like IBMX) to create a concentration range for the dose-response curve.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Assay:
-
Wash the cells once with PBS.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add forskolin to all wells (except for the basal control) at a concentration that elicits a submaximal cAMP response (e.g., EC80) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value of this compound.
-
Protocol 2: General Guideline for In Vivo Formulation and Administration
This protocol provides a general guideline for preparing a formulation of this compound for oral administration in rodents. Note: This is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound
-
DMSO
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Formulation Preparation (Example: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline):
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
Dissolve the weighed this compound powder in DMSO.
-
Add PEG400 and vortex until the solution is clear.
-
Add Tween 80 and vortex.
-
Add sterile saline to reach the final volume and vortex thoroughly.
-
Visually inspect the solution for any precipitation. If necessary, gentle warming or sonication can be used to aid dissolution.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle solution containing the same proportions of DMSO, PEG400, Tween 80, and saline, but without this compound.
-
-
Administration:
-
Administer the prepared this compound formulation or vehicle control to the animals via the desired route (e.g., oral gavage).
-
The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg for mice).
-
-
Important Considerations:
-
Always prepare the formulation fresh on the day of the experiment.
-
The final concentration of DMSO should be kept as low as possible.
-
Include a vehicle-only control group to account for any effects of the formulation components.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. nmrprobe.org [nmrprobe.org]
- 5. benchchem.com [benchchem.com]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for OX04528 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing cell viability following treatment with OX04528.
Frequently Asked Questions (FAQs)
Q1: What is this compound and does it affect cell viability?
A1: this compound is a highly potent and selective G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2][3] Published data indicates that this compound shows no cytotoxicity in Chinese Hamster Ovary (CHO) cells at concentrations up to 30 µM.[3] However, it is crucial to assess its effect on your specific cell line of interest, as responses can be cell-type dependent.
Q2: Which cell viability assay should I choose for this compound treatment?
A2: The choice of assay depends on the specific scientific question you are asking.
-
For assessing metabolic activity: Tetrazolium-based assays like MTT, MTS, or XTT are suitable. These measure the activity of mitochondrial dehydrogenases.
-
For distinguishing between apoptosis and necrosis: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[4][5] This method identifies early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[5]
-
For measuring ATP levels as an indicator of viability: Luminescence-based assays, such as CellTiter-Glo®, are highly sensitive and suitable for high-throughput screening.[6]
-
For detecting apoptosis via caspase activation: Caspase-Glo® 3/7 assays measure the activity of key executioner caspases in the apoptotic pathway.[7][8][9]
Q3: My compound is dissolved in DMSO. How can I account for solvent-induced cytotoxicity?
A3: It is essential to include a vehicle control in your experiments. This control should contain the highest concentration of DMSO used to dissolve this compound. Typically, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced toxicity.[10][11]
Q4: How long should I incubate my cells with this compound before performing a viability assay?
A4: The optimal incubation time can vary depending on the cell line and the expected mechanism of action. A time-course experiment is recommended, with observations at multiple time points (e.g., 24, 48, and 72 hours) to determine the most appropriate treatment duration.[11]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells in MTT/XTT Assay
-
Question: I am observing significant differences in absorbance readings between my replicate wells treated with this compound. What could be the cause?
-
Answer: High variability is a common issue and can stem from several factors:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells is a primary cause of variability. Ensure your cell suspension is homogenous before and during plating.[6]
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[12]
-
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. Ensure thorough mixing after adding the solubilization solution (e.g., DMSO or SDS) and visually inspect the wells to confirm complete dissolution.[12][13]
-
Pipetting Errors: Inaccurate pipetting can introduce variability. Ensure your pipettes are calibrated and use consistent technique.
-
Problem 2: High Background Signal in a Luminescence-Based Viability Assay (e.g., CellTiter-Glo®)
-
Question: My "no-cell" control wells are showing a high luminescence signal. What is causing this?
-
Answer: A high background signal can mask the true signal from your cells. Common causes include:
-
Reagent Contamination: The assay reagent may be contaminated with bacteria or other microbes that produce ATP. Use sterile technique when handling reagents.[6]
-
Media Components: Certain components in the culture medium can contribute to the background signal. It is important to subtract the average signal from "medium-only" blank wells from all other readings.[14]
-
Plate Type: For luminescence assays, it is crucial to use opaque, white-walled plates to maximize the signal and prevent crosstalk between wells. Using clear or black plates can lead to diminished or variable signals.[6][14]
-
Problem 3: A High Percentage of Annexin V Positive Cells in the Untreated Control
-
Question: In my Annexin V/PI flow cytometry experiment, a large proportion of my untreated control cells are staining positive for Annexin V. Why is this happening?
-
Answer: This can be indicative of suboptimal cell health or issues with the experimental procedure:
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation of adherent cells can damage the cell membrane, leading to false-positive Annexin V staining.[5][15] Use a gentle cell detachment method and centrifuge at low speeds (e.g., 300 x g for 5 minutes).[4]
-
Suboptimal Cell Culture Conditions: Cells that are overgrown, under-seeded, or have been in culture for too many passages may have a higher baseline level of apoptosis.[10][16] Ensure cells are in the logarithmic growth phase.[10]
-
Reagent Issues: Ensure the binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[4] Also, check that the reagents have not expired.[4]
-
Data Presentation
Summarize your quantitative data in a structured table to facilitate comparison between different concentrations of this compound.
| Treatment Group | Concentration (µM) | Mean Absorbance/Luminescence (± SD) | Cell Viability (%) |
| Untreated Control | 0 | 1.25 (± 0.08) | 100 |
| Vehicle Control (DMSO) | 0.1% | 1.22 (± 0.09) | 97.6 |
| This compound | 1 | 1.20 (± 0.11) | 96.0 |
| This compound | 10 | 1.18 (± 0.07) | 94.4 |
| This compound | 25 | 1.15 (± 0.10) | 92.0 |
| Positive Control | Varies | 0.35 (± 0.04) | 28.0 |
Experimental Protocols
MTT Assay Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24-72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium and MTT solution only) from all other readings. Calculate cell viability as a percentage relative to the untreated control.
Annexin V/PI Staining Protocol
-
Induce Apoptosis: Treat cells with this compound for the desired duration. Include positive (e.g., staurosporine-treated) and negative controls.[4]
-
Harvest Cells: For adherent cells, gently detach them using a non-enzymatic method like EDTA. For suspension cells, collect them directly.[4]
-
Wash Cells: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[4]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[4][17]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caption: Troubleshooting high variability in viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. FAQ: Caspase-Glo® 3/7 Assay System [promega.com]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Guide to GPR84 Agonists: OX04528 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel G protein-coupled receptor 84 (GPR84) agonist, OX04528, with other notable GPR84 agonists. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate compounds for their studies.
GPR84 is a Gαi/o-coupled receptor primarily expressed in immune cells and has emerged as a promising therapeutic target for inflammatory diseases, fibrosis, and cancer.[1][2] Agonism of GPR84 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This guide focuses on the comparative pharmacology of this compound, a highly potent and G-protein biased agonist, alongside other well-characterized GPR84 modulators.
Quantitative Comparison of GPR84 Agonists
The following table summarizes the in vitro potencies of this compound and other selected GPR84 agonists in key functional assays. This data highlights the differences in their ability to activate G-protein signaling versus β-arrestin recruitment, a key aspect of biased agonism.
| Agonist | Assay Type | Cell Line | Potency (EC50) | β-Arrestin Recruitment | Biased Activity |
| This compound | cAMP Inhibition | CHO-hGPR84 | 5.98 pM (0.00598 nM) [4] | None detected (>80 µM) [5] | Strongly G-protein biased [4] |
| 6-OAU | cAMP Inhibition | HEK293-GPR84 | 14 nM[1] | EC50 = 105 nM[4] | Balanced Agonist |
| GTPγS Binding | Sf9-hGPR84-Gαi | 512 nM[6] | |||
| Calcium Mobilization | HEK293/Gα16/GPR84 | ~3 µM | |||
| DL-175 | cAMP Inhibition | CHO-hGPR84 | 33 nM[7] | None detected [8] | G-protein biased [8] |
| ZQ-16 | cAMP Inhibition | HEK293-GPR84 | 134 nM[9] | EC50 = 597 nM[9] | Balanced Agonist |
| Calcium Mobilization | HEK293/Gα16/GPR84 | 213 nM[9] | |||
| Embelin | Not specified | Not specified | Potent Agonist[2] | Induces G12/13-Rho signaling[2] | G-protein biased |
GPR84 Signaling Pathways
Activation of GPR84 by an agonist initiates a cascade of intracellular events. The canonical pathway involves the activation of the inhibitory G-protein, Gαi/o, which in turn inhibits adenylyl cyclase, leading to a decrease in cellular cAMP levels.[3] However, GPR84 activation can also lead to the stimulation of other signaling pathways, including the Akt, ERK, and NFκB pathways, which play crucial roles in inflammation and cell survival.[1] Furthermore, some agonists can induce the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.[1] this compound is a notable example of a G-protein biased agonist, potently activating the Gαi pathway without engaging the β-arrestin pathway.[4][5]
Figure 1. GPR84 signaling pathways upon agonist binding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
cAMP Inhibition Assay
This assay quantifies the ability of a GPR84 agonist to inhibit the production of cyclic AMP.
Figure 2. Workflow for a cAMP Inhibition Assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Assay Procedure: Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin, an adenylyl cyclase activator, in the presence of varying concentrations of the test agonist (e.g., this compound).
-
Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The inhibition of forskolin-induced cAMP production is plotted against the agonist concentration to determine the half-maximal effective concentration (EC50).[1]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR84 receptor.
Methodology:
-
Cell Line: A cell line, often CHO or HEK293, is engineered to co-express GPR84 fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., Enzyme Fragment Complementation, EFC).
-
Agonist Stimulation: Cells are treated with the GPR84 agonist at various concentrations.
-
Signal Detection: Agonist-induced recruitment of β-arrestin to GPR84 brings the reporter fragments into proximity, generating a detectable signal (e.g., chemiluminescence or fluorescence).
-
Data Analysis: The signal is measured to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.[10]
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing GPR84.
-
Binding Reaction: The membranes are incubated with the test agonist and [³⁵S]GTPγS in the presence of GDP. Agonist binding facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC50 and the maximal effect (Emax).[11]
Calcium Mobilization Assay
This assay is used to measure GPR84 activation in cells co-expressing a promiscuous G-protein, such as Gα16, which couples receptor activation to the release of intracellular calcium.
Methodology:
-
Cell Loading: HEK293 cells stably expressing GPR84 and a promiscuous G-protein (e.g., Gα16 or Gαqi5) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Addition: The cells are then stimulated with various concentrations of the GPR84 agonist.
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence signal is plotted against the agonist concentration to determine the EC50.[12][13]
Conclusion
This compound stands out as a highly potent and selective GPR84 agonist with a strong bias towards G-protein signaling, showing no detectable β-arrestin recruitment.[4][5] This distinct pharmacological profile makes it an invaluable tool for dissecting the G-protein-mediated downstream effects of GPR84 activation, without the confounding influence of β-arrestin signaling. In contrast, agonists like 6-OAU and ZQ-16 demonstrate a more balanced signaling profile, activating both G-protein and β-arrestin pathways.[9] DL-175, similar to this compound, also exhibits G-protein bias.[8] The choice of agonist will, therefore, depend on the specific research question being addressed. For studies focused on the therapeutic potential of selectively targeting Gαi-mediated pathways, this compound represents a superior tool compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Embelin and its derivatives unravel the signaling, proinflammatory and antiatherogenic properties of GPR84 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 6. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GPR84 Activation: OX04528 versus DL-175
For researchers and professionals in drug development, the G protein-coupled receptor 84 (GPR84) has emerged as a significant target in inflammation, metabolic disorders, and cancer.[1][2][3] This guide provides a detailed comparison of two key GPR84 agonists: OX04528 and DL-175, with a focus on their activation of GPR84 and their respective signaling biases.
Overview of this compound and DL-175
This compound is a highly potent, selective, and orally bioavailable GPR84 agonist that exhibits strong G-protein bias.[1][4][5][6] It was developed as an optimized version of DL-175, aiming to improve metabolic stability and potency.[1][2][3][7][8] DL-175 is also a potent and selective GPR84 agonist, notable for being the first to demonstrate significant biased signaling at this receptor.[9][10] Both compounds are G-protein biased agonists, meaning they preferentially activate G-protein signaling pathways over β-arrestin recruitment.[7][11]
Quantitative Comparison of GPR84 Activation
The following table summarizes the key quantitative data for this compound and DL-175 in activating GPR84.
| Parameter | This compound | DL-175 | Reference Compound (6-OAU) |
| Gαi Activation (cAMP Inhibition) | EC50: 0.00598 nM (5.98 pM)[1][4][5][6] | Potency enhanced by 3 orders of magnitude in this compound[2][3][7][8] | Balanced agonist[11] |
| β-Arrestin-2 Recruitment | No detectable activity[1][2][3][6][7][8] | No measurable effect[7] | Induces β-arrestin recruitment[11] |
| Selectivity | No detectable activity at FFA1, FFA4, and CB2[1][5][6] | Selective for GPR84 | N/A |
| Oral Bioavailability | Yes[4][5] | Rapidly metabolized[2][3][7][8] | N/A |
GPR84 Signaling Pathways
Activation of GPR84, a Gi-coupled receptor, by agonists like this compound and DL-175 primarily initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][4][6][12][13] This G-protein-mediated pathway is crucial for the pro-phagocytic functions of macrophages.[12][14] Additionally, GPR84 activation can lead to the phosphorylation of downstream kinases such as Akt and ERK.[11][15][16] The biased nature of this compound and DL-175 means they achieve this without significant recruitment of β-arrestin, which can lead to distinct cellular responses compared to balanced agonists.[11]
Caption: GPR84 signaling pathway activated by biased agonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of GPR84 agonists. Below are outlines of key experimental protocols.
cAMP Inhibition Assay
This assay quantifies the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase.
-
Cell Culture: CHO-K1 cells stably expressing human GPR84 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and incubated.
-
Compound Treatment: Cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of the test compound (this compound or DL-175) at varying concentrations.
-
Stimulation: Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Detection: The reaction is stopped, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
β-Arrestin Recruitment Assay
This assay determines whether agonist binding to GPR84 leads to the recruitment of β-arrestin proteins.
-
Cell Line: A cell line co-expressing GPR84 and a β-arrestin fusion protein (e.g., β-arrestin-GFP) is used.
-
Compound Addition: Cells are treated with the test compounds at various concentrations.
-
Recruitment Visualization: The translocation of β-arrestin from the cytoplasm to the cell membrane-bound receptor is monitored. This can be visualized and quantified using high-content imaging or measured using enzyme complementation assays (e.g., PathHunter).
-
Data Analysis: Dose-response curves are generated to determine the EC50 for β-arrestin recruitment. For highly biased agonists like this compound and DL-175, no significant recruitment is expected.
Caption: Workflow for comparing GPR84 agonist bias.
Conclusion
Both this compound and DL-175 are valuable tools for studying GPR84 signaling. This compound stands out for its exceptional potency in activating the G-protein pathway and its improved metabolic stability, making it a superior candidate for in vivo studies.[4][5] The development of this compound from DL-175 highlights a successful structure-activity relationship study that significantly enhanced agonist properties.[2][3][7][8] Their shared, strong bias away from the β-arrestin pathway provides a clear avenue for investigating the specific physiological roles of G-protein-mediated GPR84 activation.
References
- 1. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
- 2. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. | Department of Chemistry [chem.ox.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 14. researchgate.net [researchgate.net]
- 15. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 16. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GPR84 Agonists: OX04528 and ZQ-16
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent GPR84 agonists, OX04528 and ZQ-16. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies of GPR84, a receptor implicated in inflammatory, fibrotic, and cancerous disease states.
Introduction to GPR84 and its Agonists
G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like class A GPCRs and is activated by medium-chain fatty acids.[1] Its expression is predominantly found in myeloid cells, including monocytes, macrophages, and neutrophils.[1] Activation of GPR84 initiates Gαi-mediated signaling, leading to the inhibition of adenylate cyclase and a subsequent reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The development of potent and selective agonists for GPR84 is crucial for elucidating its physiological and pathological roles. This guide focuses on two such agonists: this compound and ZQ-16.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound and ZQ-16, providing a direct comparison of their potency and signaling bias.
Table 1: In Vitro Potency at GPR84
| Compound | Assay | Cell Line | EC50 |
| This compound | cAMP Inhibition | CHO-hGPR84 | 5.98 pM[2][3][4] |
| ZQ-16 | cAMP Inhibition | HEK293-GPR84 | 0.134 µM[5] |
| ZQ-16 | Calcium Mobilization | HEK293-GPR84/Gα16 | 0.213 µM[5] |
Table 2: β-Arrestin Recruitment
| Compound | Assay | Cell Line | EC50 |
| This compound | β-Arrestin-2 Recruitment | CHO-β-arrestin-hGPR84 | >80 µM[2] |
| ZQ-16 | β-Arrestin-2 Recruitment | HEK293 | 0.597 µM[5] |
Table 3: Selectivity Profile
| Compound | Receptors with No Activity |
| This compound | FFA1, FFA4, CB2[2][4] |
| ZQ-16 | GPR40 (FFA1), GPR41, GPR119, GPR120 (FFA4)[5] |
Signaling Pathways and Functional Effects
This compound is characterized as a highly potent, G-protein pathway biased agonist.[2][3][4] This bias is evident from its picomolar potency in inhibiting cAMP production, a Gαi-mediated event, coupled with its lack of β-arrestin-2 recruitment.[1][2] In contrast, ZQ-16 acts as a more balanced agonist, activating multiple GPR84-mediated signaling cascades, including Gαi-dependent cAMP inhibition, calcium mobilization, and ERK1/2 phosphorylation, as well as promoting β-arrestin interaction.[5][6]
GPR84 Signaling Pathway
Caption: GPR84 signaling pathways activated by this compound and ZQ-16.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are generalized methodologies for the key experiments cited.
cAMP Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of cyclic AMP, typically stimulated by forskolin.
Caption: Workflow for a typical cAMP inhibition assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for a calcium mobilization assay.
β-Arrestin Recruitment Assay
This assay detects the translocation of β-arrestin to the activated GPCR at the cell membrane.
Caption: Workflow for a β-arrestin recruitment assay.
Conclusion
This compound and ZQ-16 are both valuable pharmacological tools for studying GPR84. The choice between them will largely depend on the specific research question.
-
This compound is an ideal candidate for studies focused specifically on the consequences of Gαi-mediated signaling, given its extreme potency and G-protein bias.[2][3][4] Its oral bioavailability also makes it suitable for in vivo experiments.[4]
-
ZQ-16 serves as a useful tool for investigating the broader spectrum of GPR84 signaling, including pathways that may be dependent on β-arrestin.[5][6] Its well-characterized multi-pathway activation profile provides a comprehensive view of GPR84 function.
Researchers should consider these distinct pharmacological profiles when designing experiments and interpreting results.
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GPR84 Agonists: Embelin vs. OX04528
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the natural product embelin (B1684587) and the synthetic compound OX04528, two agonists of the G protein-coupled receptor 84 (GPR84). GPR84 is an emerging therapeutic target in inflammatory diseases and cancer, making a thorough understanding of its agonists crucial for advancing research and drug development.
Introduction to GPR84 and its Agonists
G protein-coupled receptor 84 (GPR84) is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia. Its activation is linked to various inflammatory responses. The discovery and characterization of potent and selective GPR84 agonists are vital for elucidating its physiological roles and therapeutic potential.
Embelin , a natural benzoquinone isolated from the Embelia ribes plant, has been identified as a selective agonist of GPR84. It serves as a valuable tool compound for studying the receptor's function.
This compound is a recently developed synthetic agonist of GPR84, characterized as a highly potent and G-protein biased agonist with oral bioavailability.[1][2][3] This biased agonism, favoring G-protein signaling over β-arrestin recruitment, is a desirable characteristic in modern drug design, potentially leading to more targeted therapeutic effects with fewer side effects.
Quantitative Comparison of Agonist Activity
The following table summarizes the reported in vitro potencies of embelin and this compound on human GPR84. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are not yet available.
| Parameter | Embelin | This compound | Reference Compound(s) |
| Agonist Type | Natural Product | Synthetic, G-protein Biased | - |
| cAMP Inhibition (EC50) | 795 nM[4] | 0.00598 nM (5.98 pM)[2][3] | - |
| Calcium Mobilization (EC50) | 139 nM[4] | Not Reported | - |
| β-Arrestin-2 Recruitment | Not Reported to be biased | No detectable recruitment (EC50 > 80 µM)[2] | - |
GPR84 Signaling Pathways
Activation of GPR84 by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] GPR84 activation can also stimulate G12/13-Rho signaling and lead to downstream effects such as the phosphorylation of ERK1/2 and Akt, as well as intracellular calcium mobilization. The G-protein biased nature of this compound suggests it preferentially activates the Gαi/o pathway without engaging the β-arrestin pathway.
Experimental Protocols
Detailed methodologies for the key assays used to characterize GPR84 agonists are provided below. These protocols are based on published literature to ensure reproducibility.
cAMP Inhibition Assay
This assay measures the ability of a GPR84 agonist to inhibit the production of cyclic AMP, typically stimulated by forskolin.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Treatment: The culture medium is removed, and cells are incubated with various concentrations of the test compound (e.g., embelin or this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short period.
-
Stimulation: Forskolin (typically at a final concentration of 5-25 µM) is added to all wells except the negative control to stimulate adenylyl cyclase.[2]
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
Calcium Mobilization Assay
This assay detects the transient increase in intracellular calcium concentration following GPR84 activation.
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR84 are cultured and seeded into black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in a buffer containing probenecid (B1678239) for approximately 1 hour at 37°C.
-
Compound Addition and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of the agonist at various concentrations.
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
Data Analysis: The EC50 values are determined from the concentration-response curves of the peak fluorescence signal.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR84, a key step in receptor desensitization and an indicator of a distinct signaling pathway.
-
Cell Line: A specialized cell line, such as the PathHunter U2OS or CHO-K1 cells, co-expressing GPR84 fused to a fragment of β-galactosidase (ProLink tag) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor), is used.
-
Assay Procedure: Cells are seeded in white, clear-bottom 384-well plates. The following day, cells are treated with a range of agonist concentrations.
-
Incubation: The plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the chemiluminescent substrate is added, and the plate is incubated for 60 minutes at room temperature.
-
Signal Measurement: The chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is read using a plate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC50 for β-arrestin recruitment. For biased agonists like this compound, no significant signal is expected.[2]
Summary and Conclusion
Both embelin and this compound are valuable pharmacological tools for investigating GPR84 function.
-
Embelin serves as a reliable natural agonist, useful for a broad range of in vitro studies. Its potency in the nanomolar range makes it a suitable reference compound.
-
This compound represents a significant advancement in GPR84 pharmacology. Its picomolar potency in inhibiting cAMP production and its strong G-protein bias make it an exceptionally precise tool for probing G-protein-mediated signaling pathways of GPR84.[2] The lack of β-arrestin recruitment may translate to a more targeted in vivo response. Furthermore, its reported oral bioavailability opens avenues for in vivo studies to explore the therapeutic potential of biased GPR84 agonism.
References
- 1. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
- 2. This compound | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating OX04528: A Comparative Guide to GPR84 Agonist Activity in Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of OX04528, a novel GPR84 agonist, with other alternatives. It details the critical role of GPR84 knockout models in validating the on-target effects of such compounds and presents supporting experimental data and methodologies.
This compound has emerged as a highly potent and selective G-protein biased agonist for the G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory and metabolic diseases.[1] Its validation, particularly through the use of GPR84 knockout (KO) models, is crucial for confirming its mechanism of action and therapeutic potential. This guide will delve into the specifics of this compound, compare it with other GPR84 modulators, and outline the experimental frameworks used for its validation.
This compound: A Profile
This compound is an orally active GPR84 agonist characterized by its exceptional potency in inhibiting cAMP production, with an EC50 value of 0.00598 nM.[1] A key feature of this compound is its G-protein bias, meaning it preferentially activates the Gαi pathway without engaging the β-arrestin signaling cascade.[2] This bias is a significant attribute in modern drug design, as it may separate therapeutic effects from potential side effects. Preclinical data have demonstrated its selectivity for GPR84 over other receptors like FFA1, FFA4, and CB2.[2]
The Crucial Role of GPR84 Knockout Models
GPR84 knockout (GPR84-/-) animal models are indispensable tools for validating the specificity of GPR84-targeted compounds. In these models, the GPR84 gene is deleted, rendering the animals unresponsive to GPR84-specific stimuli. Any biological effect observed with a compound in wild-type (WT) animals that is absent in GPR84 KO mice can be confidently attributed to the compound's interaction with the GPR84 receptor.[3] Studies utilizing GPR84 KO mice have been pivotal in elucidating the pro-inflammatory role of this receptor. For instance, the absence of GPR84 has been shown to reduce pain hypersensitivity in nerve injury models and alter inflammatory responses.[3]
While direct experimental data from studies using this compound in GPR84 knockout models is not yet widely published, the established methodology with other GPR84 modulators provides a clear blueprint for its validation.
Comparative Analysis of GPR84 Agonists
The landscape of GPR84 agonists includes both synthetic molecules and endogenous ligands. A comparison of their potencies highlights the significant potency of this compound.
| Ligand | Type | Potency (cAMP Inhibition EC50) | G-Protein Bias | Reference |
| This compound | Synthetic Agonist | 0.00598 nM | Yes | [1] |
| 6-n-octylaminouracil (6-OAU) | Synthetic Agonist | 14 nM | No | [4] |
| ZQ-16 | Synthetic Agonist | More potent than 6-OAU | - | [5] |
| Capric Acid (C10) | Endogenous Ligand | ~798 nM | - | [4] |
| 3-hydroxy-lauric acid | Endogenous Ligand | - | - | [4] |
Experimental Protocols
Validating the efficacy and specificity of GPR84 agonists like this compound involves a series of well-defined in vitro and in vivo experiments.
In Vitro Assays
1. cAMP Inhibition Assay:
-
Objective: To determine the potency of an agonist in activating the Gαi-coupled GPR84, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Methodology:
-
Use Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84).
-
Pre-treat the cells with forskolin (B1673556) to stimulate cAMP production.
-
Incubate the cells with varying concentrations of the test compound (e.g., this compound).
-
Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).
-
Calculate the EC50 value from the dose-response curve.[4]
-
2. β-Arrestin Recruitment Assay:
-
Objective: To assess the potential of an agonist to induce β-arrestin recruitment to the GPR84 receptor, a key step in receptor desensitization and an indicator of biased signaling.
-
Methodology:
-
Utilize cells co-expressing GPR84 and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Stimulate the cells with the test compound.
-
Measure the recruitment of β-arrestin to the receptor using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation.[4]
-
In Vivo Validation using GPR84 Knockout Models
1. Model of Acute Inflammation:
-
Objective: To evaluate the pro-inflammatory effects of a GPR84 agonist in vivo and confirm its GPR84-dependency.
-
Methodology:
-
Use both wild-type (WT) and GPR84 knockout (KO) mice.
-
Administer the test compound (e.g., this compound) to both groups of mice.
-
Induce an inflammatory response, for example, by intraperitoneal injection of lipopolysaccharide (LPS).
-
Measure inflammatory markers such as cytokine levels (e.g., TNF-α, IL-6) in the plasma or peritoneal lavage fluid.
-
An increase in inflammatory markers in WT mice treated with the agonist, which is absent in GPR84 KO mice, would confirm the GPR84-mediated pro-inflammatory effect.[3]
-
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: GPR84 signaling cascade upon agonist binding.
Caption: Workflow for validating GPR84 agonist effects in vivo.
References
Confirming OX04528 Specificity for GPR84 Using Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to confirm the specificity of the potent GPR84 agonist, OX04528, through the use of GPR84 antagonists. The experimental data and protocols presented herein serve as a practical framework for validating the on-target activity of novel GPR84 agonists.
This compound has emerged as a highly potent and selective G-protein biased agonist for the G protein-coupled receptor 84 (GPR84), demonstrating picomolar efficacy in inhibiting cyclic adenosine (B11128) monophosphate (cAMP) production. A critical step in the pharmacological characterization of such a compound is to unequivocally demonstrate that its cellular effects are mediated exclusively through its intended target, GPR84. The most direct method to achieve this is through antagonist-mediated blockade of the agonist's activity. This guide details the experimental approach and presents representative data for confirming the GPR84-specificity of a potent agonist, which is directly applicable to this compound.
Comparative Analysis of GPR84 Agonist Activity in the Presence and Absence of a Selective Antagonist
To confirm that the activity of a potent GPR84 agonist is specifically mediated by GPR84, a competition assay with a selective GPR84 antagonist is the gold standard. In this experimental paradigm, the ability of the agonist to elicit a cellular response is measured in the presence of increasing concentrations of a GPR84 antagonist. A specific interaction will result in a concentration-dependent inhibition of the agonist-induced response.
While direct experimental data of a GPR84 antagonist blocking this compound is not yet publicly available, data from studies using other potent GPR84 agonists with selective antagonists, such as GLPG1205, provide a clear and directly applicable model. The following table summarizes the expected outcomes of such an experiment, using representative data from the literature for the GPR84 agonist 2-(hexylthio)pyrimidine-4,6-diol (2-HTP) and a potent triazine-based GPR84 antagonist.[1][2]
| Experimental Condition | Agonist (2-HTP) Concentration | Antagonist Concentration | GPR84 Activation (% of max) | Downstream Signaling (cAMP Inhibition) |
| Agonist Alone | EC80 | 0 nM | ~80% | Significant Inhibition |
| Agonist + Antagonist | EC80 | 10 nM | Reduced | Partial Reversal of Inhibition |
| Agonist + Antagonist | EC80 | 100 nM | Further Reduced | Substantial Reversal of Inhibition |
| Agonist + Antagonist | EC80 | 1 µM | Near Baseline | Complete Reversal of Inhibition |
| Antagonist Alone | 0 nM | 1 µM | Baseline | No Effect |
This table is illustrative and based on published data for potent GPR84 agonists and antagonists in cAMP and GTPγS binding assays.[1][2]
Experimental Protocols
A detailed protocol for a competitive cAMP assay to confirm the specificity of a GPR84 agonist like this compound is provided below. This protocol is based on established methodologies for GPR84 signaling assays.[1][2]
Cell-Based cAMP Assay Protocol
1. Cell Culture and Seeding:
-
Use a Chinese Hamster Ovary (CHO) cell line stably expressing human GPR84 (CHO-hGPR84).
-
Culture cells in an appropriate medium (e.g., F-12K with 10% FBS and a selection antibiotic).
-
Seed the cells into 384-well plates at a density of approximately 5,000 cells per well and incubate overnight.
2. Compound Preparation:
-
Prepare stock solutions of the GPR84 agonist (e.g., this compound) and a selective GPR84 antagonist (e.g., GLPG1205) in DMSO.
-
Perform serial dilutions of the antagonist in an appropriate assay buffer.
-
Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80).
3. Antagonist Pre-incubation:
-
Aspirate the culture medium from the cell plates.
-
Add the diluted antagonist solutions to the respective wells.
-
Incubate the plates at room temperature for 15-30 minutes.
4. Agonist Stimulation:
-
Add the agonist solution to all wells (except for antagonist-only controls).
-
Concurrently, add a solution of forskolin (B1673556) (an adenylyl cyclase activator) to all wells to induce cAMP production. The final concentration of forskolin should be optimized to generate a robust cAMP signal.
-
Incubate the plates at room temperature for 30 minutes.
5. cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Follow the manufacturer's instructions for the chosen cAMP assay kit.
6. Data Analysis:
-
Generate concentration-response curves for the antagonist's inhibition of the agonist-induced effect.
-
Calculate the IC50 value for the antagonist, which represents the concentration required to inhibit 50% of the agonist's response.
Visualizing the Molecular Interactions and Experimental Design
To better understand the underlying mechanisms and experimental logic, the following diagrams illustrate the GPR84 signaling pathway, the experimental workflow for antagonist validation, and the logical framework for confirming agonist specificity.
By employing the methodologies outlined in this guide, researchers can robustly confirm the on-target specificity of this compound and other novel GPR84 agonists, a crucial step in their preclinical development and for the accurate interpretation of their biological effects.
References
Cross-Validation of OX04528 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the GPR84 agonist OX04528, highlighting the imperative for cross-validation of its initial findings in diverse cell lines. While direct cross-validation studies on this compound are not yet publicly available, this guide draws parallels with other GPR84 agonists to underscore the cell-type-specific nature of GPR84 signaling and provides a framework for future validation studies.
Initial Findings on this compound in CHO Cells
This compound has been identified as a highly potent and selective G-protein biased agonist for the G protein-coupled receptor 84 (GPR84).[1][2] The primary findings, originating from studies in Chinese Hamster Ovary (CHO) cells, specifically CHO-hGPR84 and CHO-K1 cell lines, demonstrate its significant potential in modulating GPR84 activity.[3][4][5]
Key characteristics of this compound from these initial studies include:
-
High Potency: It inhibits cyclic adenosine (B11128) monophosphate (cAMP) production with an EC50 value in the low picomolar range (0.00598 nM).[1]
-
G-Protein Bias: this compound shows a strong preference for the G-protein signaling pathway, with no detectable recruitment of β-arrestin-2.[3][4]
-
Selectivity: The compound exhibits high selectivity for GPR84 over other receptors like FFA1, FFA4, and CB2.[2]
-
Oral Bioavailability: Initial in vivo studies in mice suggest that this compound is orally bioavailable.
These findings position this compound as a promising tool for investigating the physiological and pathological roles of GPR84. However, the exclusive reliance on an engineered cell line (CHO) necessitates validation in more physiologically relevant cell systems.
The Critical Need for Cross-Validation in Different Cell Lines
The functional outcomes of GPR84 activation are known to be highly dependent on the cellular context. Studies with other GPR84 agonists, such as 6-OAU and ZQ-16, have revealed significant variability in cellular responses across different cell lines, particularly immune cells. This underscores the principle that findings in one cell line, especially a recombinant one, may not be generalizable.
For instance, the GPR84 agonists 6-OAU and ZQ-16 induced pro-inflammatory responses in the human monocytic cell line THP-1, but failed to elicit similar effects in murine bone marrow-derived macrophages (BMDMs).[6][7] This discrepancy highlights the species- and cell-type-specific nature of GPR84 signaling and its downstream effects.[6][7]
Therefore, to ascertain the therapeutic potential of this compound, it is crucial to validate its effects in a panel of cell lines relevant to the targeted disease areas, such as inflammatory disorders, cancer, and fibrotic diseases.[3][4]
Comparative Performance of GPR84 Agonists in Different Cell Lines
To illustrate the importance of cross-validation, the following table summarizes the reported effects of different GPR84 agonists across various cell lines.
| Agonist | Cell Line | Key Findings | Reference |
| This compound | CHO-hGPR84 | Potent inhibition of cAMP production (EC50 = 0.00598 nM), no β-arrestin recruitment. | [1][3] |
| 6-OAU | THP-1 (human monocytic) | Increased pro-inflammatory cytokine and ROS production. | [6][7] |
| BMDMs (murine macrophages) | Failed to induce pro-inflammatory responses. | [6][7] | |
| J774 (murine macrophage) | Did not increase tumor cell phagocytosis. | [6] | |
| ZQ-16 | THP-1 (human monocytic) | Similar pro-inflammatory effects to 6-OAU. | [6][7] |
| BMDMs (murine macrophages) | Failed to induce pro-inflammatory responses. | [6][7] | |
| J774 (murine macrophage) | Did not increase tumor cell phagocytosis. | [6] |
This comparative data strongly suggests that the cellular machinery downstream of GPR84 activation differs significantly between cell types. Cross-validation of this compound in immune cell lines (e.g., THP-1, primary human macrophages) and relevant cancer cell lines is a critical next step.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings.
Protocol for this compound Activity in CHO-hGPR84 Cells (cAMP Assay)
This protocol is based on the initial characterization studies of this compound.
-
Cell Culture: CHO-hGPR84 cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic if required.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
cAMP Measurement:
-
The culture medium is replaced with a stimulation buffer.
-
Cells are pre-incubated with varying concentrations of this compound.
-
cAMP production is stimulated using forskolin.
-
The reaction is stopped, and intracellular cAMP levels are measured using a suitable commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Proposed Protocol for Cross-Validation of this compound in THP-1 Macrophages
This protocol is adapted from studies on other GPR84 agonists in immune cells.
-
Cell Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by incubation with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Cell Stimulation: Differentiated THP-1 macrophages are treated with various concentrations of this compound in the presence or absence of an inflammatory stimulus like lipopolysaccharide (LPS).
-
Cytokine Measurement: After a suitable incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA or a multiplex cytokine assay.
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression of genes related to inflammation and GPR84 signaling is quantified by quantitative real-time PCR (qRT-PCR).
-
Data Analysis: The effects of this compound on cytokine secretion and gene expression are analyzed and compared to vehicle-treated controls.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: GPR84 signaling pathway activated by this compound.
Caption: Proposed workflow for cross-validation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.okstate.edu [scholars.okstate.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic GPR84 Agonists in Colorectal Cancer: Effective in THP-1 Cells but Ineffective in BMDMs and MC38 Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
OX04528: A Comparative Guide to a Highly Potent and Selective GPR84 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G protein-coupled receptor 84 (GPR84) agonist, OX04528, with other known GPR84 agonists. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies by providing a comprehensive overview of its selectivity, potency, and signaling bias, supported by experimental data and protocols.
Introduction to this compound
This compound is a novel, highly potent, and orally bioavailable agonist for GPR84, a receptor implicated in various inflammatory and immunological processes. A key characteristic of this compound is its pronounced G protein signaling bias. It effectively activates the Gαi pathway, leading to the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, without engaging the β-arrestin pathway, which is often associated with receptor desensitization and internalization.
Selectivity Profile of this compound
This compound has demonstrated high selectivity for GPR84. While comprehensive screening data against a full panel of G protein-coupled receptors (GPCRs) for this compound is not publicly available, the parent compound of its series, DL-175, was screened against 168 human GPCRs and showed a high degree of selectivity. Specific testing of this compound has confirmed its inactivity at the free fatty acid receptors FFA1 and FFA4, as well as the cannabinoid receptor CB2.[1] This high selectivity minimizes the potential for off-target effects, making it a precise tool for studying GPR84 function.
Comparison with Alternative GPR84 Agonists
To provide a clear perspective on the pharmacological profile of this compound, the following table compares its activity with other commonly studied GPR84 agonists: 6-n-octylaminouracil (6-OAU), ZQ-16, and LY-237.
| Compound | Target | Assay Type | Potency (EC50/IC50) | Signaling Pathway | Selectivity Notes | Reference |
| This compound | GPR84 | cAMP Inhibition | 5.98 pM | Gαi (biased) | Inactive at FFA1, FFA4, CB2 | [1] |
| GPR84 | β-arrestin Recruitment | > 80 µM | No recruitment | [1] | ||
| 6-OAU | GPR84 | PI Assay | 105 nM | Gαi and β-arrestin | - | [2] |
| GPR84 | [³⁵S]GTPγS Binding | 512 nM | Gαi | [2] | ||
| ZQ-16 | GPR84 | Calcium Mobilization | 139 nM | Gαi | No activity at GPR40, GPR41, GPR119, GPR120 | |
| LY-237 | GPR84 | cAMP Inhibition | 0.189 nM | Gαi | - | [3] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the GPR84 signaling pathway and a typical workflow for assessing agonist-induced cAMP inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key assays used to characterize this compound.
cAMP Inhibition Assay
This assay quantifies the ability of an agonist to inhibit the production of cAMP, typically stimulated by forskolin, via the Gαi pathway.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured in appropriate media and seeded into 384-well plates.
-
Compound Treatment: Cells are pre-incubated with serial dilutions of the test compound (e.g., this compound) for a defined period.
-
Stimulation: Forskolin is added to all wells (except for the negative control) to a final concentration of 25 µM to stimulate adenylyl cyclase and induce cAMP production. The plates are then incubated.
-
Lysis and Detection: The cells are lysed, and cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These assays are based on a competitive immunoassay principle.
-
Data Analysis: The signal is inversely proportional to the intracellular cAMP concentration. The data is normalized to controls and a dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50).
β-Arrestin Recruitment Assay
This assay determines if agonist binding to the GPCR leads to the recruitment of β-arrestin, a key event in receptor desensitization and an indicator of a separate signaling pathway.
-
Cell Culture: CHO cells stably co-expressing GPR84 and a β-arrestin fusion protein (e.g., CHO-β-arrestin-hGPR84) are used. The assay often employs enzyme fragment complementation (EFC) technology, where GPR84 is tagged with a small enzyme fragment and β-arrestin with a larger, complementing fragment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound.
-
Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, forming an active enzyme.
-
Detection: A substrate is added that is hydrolyzed by the active enzyme to produce a chemiluminescent signal.
-
Data Analysis: The luminescent signal is measured, and a dose-response curve is plotted to determine the half-maximal effective concentration (EC50) for β-arrestin recruitment. For this compound, no significant signal is detected up to a concentration of 80 µM.[1]
Conclusion
This compound stands out as a highly potent and selective GPR84 agonist with a strong bias towards Gαi signaling. Its picomolar potency in inhibiting cAMP production, coupled with a lack of β-arrestin recruitment and high selectivity against other tested GPCRs, makes it an exceptional tool for elucidating the physiological and pathological roles of GPR84. This comparative guide provides researchers with the necessary data and experimental context to confidently incorporate this compound into their research endeavors.
References
A Comparative Guide to the In Vitro and In Vivo Effects of OX04528
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of OX04528, a novel G protein-coupled receptor 84 (GPR84) agonist. The information presented is based on available experimental data to objectively assess its performance and potential as a research tool and therapeutic agent.
Introduction to this compound
This compound is a highly potent and selective agonist for GPR84, a receptor implicated in various inflammatory and fibrotic diseases.[1] Its unique characteristic lies in its G-protein signaling bias, showing a strong preference for the Gαi/cAMP pathway without engaging β-arrestin recruitment.[1][2] This biased agonism, combined with its oral bioavailability, makes this compound a significant compound for investigating the physiological and pathological roles of GPR84.[1]
In Vitro Effects of this compound
The in vitro profile of this compound is characterized by its exceptional potency and selectivity for the GPR84 receptor.
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (cAMP Inhibition) | 5.98 pM | CHO-hGPR84 | Forskolin-induced cAMP production | [1][2] |
| β-arrestin Recruitment | No detectable effect up to 80 μM | CHO-β-arrestin-hGPR84 | β-arrestin recruitment assay | [1][2] |
| Selectivity | No detectable activity at FFA1, FFA4, and CB2 receptors | Not specified | Not specified |
Key In Vitro Findings:
-
Potency: this compound demonstrates picomolar potency in inhibiting cyclic adenosine (B11128) monophosphate (cAMP) production, indicating a strong activation of the Gαi signaling pathway.[1][2]
-
G-Protein Bias: The compound is a highly biased agonist, potently activating the G-protein pathway while showing no recruitment of β-arrestin, even at high concentrations.[1][2] This suggests that this compound can selectively engage specific downstream signaling cascades, potentially leading to a more targeted therapeutic effect with fewer side effects.
-
Selectivity: this compound exhibits high selectivity for GPR84 over other related receptors, ensuring that its observed effects are mediated specifically through its intended target.
In Vivo Effects of this compound and Other GPR84 Agonists
Direct in vivo studies detailing the therapeutic effects of this compound in animal models are not yet extensively published. However, its pharmacokinetic profile has been assessed, and insights into its potential in vivo actions can be inferred from studies using other GPR84 agonists, such as 6-n-octylaminouracil (6-OAU).
Pharmacokinetic Profile of this compound
| Parameter | Value | Animal Model | Dosing | Reference |
| Oral Bioavailability | Orally bioavailable | Not specified | Not specified | [1] |
| Metabolic Stability | Improved metabolic stability compared to earlier compounds | Mouse hepatocytes | Not applicable | [2] |
Inferred In Vivo Effects Based on GPR84 Agonism (from studies with 6-OAU):
-
Inflammation and Immunity: GPR84 is highly expressed in immune cells, and its activation is linked to pro-inflammatory responses. The GPR84 agonist 6-OAU has been shown to act as a chemoattractant for polymorphonuclear leukocytes (PMNs) and macrophages and to amplify the production of pro-inflammatory cytokines like IL-8.[3] In vivo, 6-OAU has been demonstrated to increase blood CXCL1 levels in rats and attract PMNs and macrophages to an air pouch.[3] These findings suggest that this compound could play a role in modulating inflammatory responses.
-
Metabolic Function: Recent studies have highlighted the role of GPR84 in metabolic regulation, particularly in brown adipose tissue (BAT) activity.[4][5][6][7] In mice, the GPR84 agonist 6-OAU was found to promote BAT activation during cold exposure, suggesting a potential role for GPR84 agonists in enhancing energy expenditure.[4][7]
-
Phagocytosis: Activation of GPR84 has been shown to enhance phagocytosis in macrophages.[8] This suggests a potential role for GPR84 agonists in modulating the innate immune response to pathogens and cellular debris.
GPR84 Signaling Pathway
This compound activates GPR84, a Gαi-coupled receptor. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Downstream of Gαi activation, GPR84 signaling can also modulate other pathways, including the Akt, ERK, and NFκB pathways, which are crucial for regulating various cellular functions such as inflammation, cell survival, and proliferation.
Caption: GPR84 signaling cascade initiated by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are often specific to the research question. Below are representative methodologies for key in vitro and in vivo experiments.
In Vitro: cAMP Inhibition Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) in appropriate growth medium.
-
Cell Seeding: Seed cells into a 96-well plate and incubate until they reach the desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Forskolin (B1673556) Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value.
In Vivo: General Experimental Workflow for Inflammatory Model
This is a generalized workflow and would need to be adapted for a specific inflammatory model (e.g., LPS-induced endotoxemia, collagen-induced arthritis).
Caption: General workflow for an in vivo inflammation study.
Conclusion
This compound is a powerful research tool for elucidating the roles of GPR84. Its high potency, selectivity, and G-protein bias, as demonstrated in in vitro studies, make it a superior probe compared to less specific endogenous ligands or earlier synthetic agonists. While specific in vivo efficacy data for this compound is still emerging, its favorable pharmacokinetic profile and the known functions of GPR84 in inflammation and metabolism suggest its potential as a therapeutic candidate for a range of diseases. Further in vivo studies are warranted to fully characterize its therapeutic potential.
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 5. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 6. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OX04528-Induced Phenotypes and Their Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OX04528, a potent G protein-biased agonist of the G protein-coupled receptor 84 (GPR84), with other alternative GPR84 agonists.[1][2][3][4][5][6] The information presented herein is intended to assist researchers in evaluating the utility and reproducibility of this compound for in vitro and in vivo studies related to inflammation, cancer, and metabolic diseases.[4][5]
Executive Summary
This compound is a highly potent and selective GPR84 agonist that exhibits strong bias towards the G protein signaling pathway, with an EC50 value of 5.98 pM for cAMP inhibition and no detectable β-arrestin recruitment.[1][7] Developed as an optimization of the earlier biased agonist DL-175, this compound demonstrates improved metabolic stability and oral bioavailability, making it a suitable tool for in vivo investigations.[4][5] This guide presents a comparative analysis of this compound against other commonly used GPR84 agonists, including 6-OAU, ZQ-16, and DL-175, focusing on their functional activities and the reproducibility of their induced phenotypes. While direct studies on the inter-laboratory reproducibility of this compound are limited, the available data from its primary characterization demonstrates consistent results across multiple experimental replicates.
Comparative Performance of GPR84 Agonists
The functional activity of this compound and its alternatives is primarily assessed through their ability to modulate GPR84-mediated signaling pathways, most notably the inhibition of cyclic AMP (cAMP) production (a hallmark of Gαi coupling) and the recruitment of β-arrestin.
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of this compound in comparison to other GPR84 agonists.
Table 1: Comparative Potency of GPR84 Agonists in cAMP Inhibition Assay
| Compound | EC50 (nM) | 95% Confidence Interval (nM) | Hill Slope | Efficacy (% of maximum response) | Reference |
| This compound | 0.00598 | 0.0042 - 0.0085 | -1.1 | 100 | [Wang et al., 2024] |
| 6-OAU | 14 | 10 - 20 | -1.2 | 100 | [Recio et al., 2018] |
| ZQ-16 | 0.213 | 0.171 - 0.255 | -1.0 | 100 | [Zhang et al., 2016] |
| DL-175 | 50.3 | 35.8 - 70.6 | -0.9 | 100 | [Luscombe et al., 2023] |
Table 2: Comparative Efficacy of GPR84 Agonists in β-Arrestin Recruitment Assay
| Compound | Maximum Response (% of 6-OAU) | Potency (EC50) | Reference |
| This compound | No detectable activity | > 80 µM | [Wang et al., 2024] |
| 6-OAU | 100 | ~1 µM | [Wang et al., 2024] |
| ZQ-16 | ~80 | ~0.5 µM | [Zhang et al., 2016] |
| DL-175 | No detectable activity | > 60 µM | [Wang et al., 2024] |
Reproducibility of this compound-Induced Phenotypes
While the primary publication on this compound demonstrates consistent results with tight error margins across triplicate experiments, formal inter-laboratory reproducibility studies have not yet been published.[4] The reproducibility of GPR84-mediated cellular responses can be influenced by several factors, including:
-
Cellular Context: The expression levels of GPR84 and downstream signaling components can vary between cell lines (e.g., CHO, HEK293) and primary cells (e.g., macrophages), potentially leading to different magnitudes of response. Studies on other GPR84 agonists have highlighted discrepancies in pro-inflammatory responses between human THP-1 cells and murine bone marrow-derived macrophages (BMDMs).
-
Assay Format and Conditions: Variations in assay technology (e.g., FRET, HTRF, ELISA for cAMP), incubation times, and reagent concentrations can contribute to variability in measured potency and efficacy.
-
Ligand Bias: The G protein-biased nature of this compound, while a key feature, means that its phenotypic output will inherently differ from balanced agonists like 6-OAU. Reproducibility assessments should therefore focus on the consistency of its specific G protein-mediated effects.
For ensuring the reproducibility of experiments using this compound, it is crucial to meticulously control experimental conditions and utilize standardized protocols.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of findings.
cAMP Inhibition Assay (HTRF)
This protocol is adapted from methodologies used in the characterization of GPR84 agonists.
1. Cell Culture and Seeding:
- Culture CHO-K1 cells stably expressing human GPR84 in a suitable growth medium (e.g., F12K with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).
- Harvest cells and resuspend in stimulation buffer.
- Seed 5,000 to 10,000 cells per well in a 384-well white, low-volume plate.
2. Compound Preparation and Addition:
- Prepare serial dilutions of this compound and other test compounds in stimulation buffer containing a phosphodiesterase inhibitor such as IBMX (final concentration 500 µM).
- Add the compound solutions to the cells.
3. Stimulation and Lysis:
- Add forskolin (B1673556) (final concentration 5-10 µM) to all wells except the negative control to stimulate adenylyl cyclase.
- Incubate the plate at room temperature for 30 minutes.
- Add lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
4. Detection:
- Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.
- Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
5. Data Analysis:
- Calculate the 665/620 nm ratio and normalize the data to the forskolin-only control (0% inhibition) and a maximal inhibition control (100% inhibition).
- Fit the data to a four-parameter logistic equation to determine EC50 values.
Macrophage Phagocytosis Assay (Flow Cytometry)
This protocol outlines a method to assess the effect of GPR84 agonists on macrophage phagocytosis of fluorescently labeled particles.
1. Macrophage Differentiation and Stimulation:
- Differentiate human THP-1 monocytes into macrophage-like cells by treating with PMA (Phorbol 12-myristate 13-acetate) at a concentration of 50-100 ng/mL for 48 hours.
- For primary cells, isolate bone marrow cells from mice and differentiate them into BMDMs using M-CSF for 7 days.
- Prime macrophages with a pro-inflammatory stimulus like LPS (100 ng/mL) for 2-4 hours to upregulate GPR84 expression.
2. Phagocytosis Assay:
- Pre-treat the primed macrophages with this compound or other GPR84 agonists at various concentrations for 1 hour.
- Add fluorescently labeled particles (e.g., pHrodo™ E. coli BioParticles™ or fluorescent beads) to the cells at a pre-determined particle-to-cell ratio.
- Incubate for 1-2 hours at 37°C to allow for phagocytosis.
3. Sample Preparation for Flow Cytometry:
- Gently wash the cells with cold PBS to remove non-ingested particles.
- Detach the cells using a non-enzymatic cell dissociation solution.
- Optionally, add a quenching agent (e.g., trypan blue) to quench the fluorescence of extracellular particles.
4. Flow Cytometry Analysis:
- Acquire data on a flow cytometer, measuring the fluorescence intensity of the macrophages.
- Gate on the macrophage population and quantify the percentage of fluorescently positive cells (cells that have phagocytosed particles) and the mean fluorescence intensity (MFI) of this population.
5. Data Analysis:
- Compare the percentage of phagocytosing cells and the MFI between different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: GPR84 Signaling Pathway Activated by this compound.
References
- 1. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. EP3403649A1 - Inhibitors and antagonists of gpr84 for the treatment of endometriosis - Google Patents [patents.google.com]
- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
A Comparative Guide to OX04528 and 6-OAU: Potency and Bias in GPR84 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key agonists for the G protein-coupled receptor 84 (GPR84): OX04528 and 6-n-octylaminouracil (6-OAU). GPR84 is a receptor primarily expressed on immune cells and is implicated in inflammatory processes. Its activation initiates downstream signaling through two principal pathways: a G-protein-mediated pathway that inhibits cyclic adenosine (B11128) monophosphate (cAMP) production and a β-arrestin-mediated pathway involved in receptor desensitization and independent signaling. Understanding the distinct pharmacological profiles of agonists like this compound and 6-OAU is critical for dissecting these pathways and developing targeted therapeutics.
This document summarizes key experimental data, outlines the methodologies used to obtain this data, and visualizes the relevant biological and experimental processes.
GPR84 Signaling Pathways
Activation of GPR84 by an agonist can lead to two distinct intracellular signaling cascades. The canonical pathway involves coupling to inhibitory Gαi/o proteins, which suppress the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1] Alternatively, agonist binding can promote the phosphorylation of the receptor, leading to the recruitment of β-arrestin proteins, which blocks further G-protein activation and can initiate separate signaling events.[2] Compounds that preferentially activate one pathway over the other are known as "biased agonists."
References
Genetic Validation of GPR84 as the Target of OX04528: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OX04528, a novel GPR84 agonist, with other alternatives. It details the necessary experimental framework for the genetic validation of GPR84 as its definitive target, supported by established methodologies and data from related studies.
Introduction to this compound and GPR84
GPR84 is a G protein-coupled receptor primarily expressed in immune cells and is implicated in inflammatory and metabolic processes. Its activation is associated with pro-inflammatory signaling, making it a target of interest for various diseases. This compound has recently emerged as a highly potent and selective G-protein biased agonist for GPR84, demonstrating picomolar efficacy in preclinical studies.[1] This guide will delve into the characteristics of this compound and provide the scientific basis for its target validation.
Comparative Analysis of GPR84 Modulators
A critical aspect of drug development is understanding the performance of a new compound relative to existing alternatives. The following table summarizes the key pharmacological parameters of this compound in comparison to other known GPR84 modulators.
| Compound Name | Compound Type | Potency (EC50/IC50) | Signaling Bias | Selectivity |
| This compound | Agonist | 5.98 pM (cAMP inhibition) [1] | G-protein biased (no β-arrestin-2 recruitment) [1] | High selectivity over FFA1, FFA4, and CB2 [1] |
| 6-n-octylaminouracil (6-OAU) | Agonist | ~1 µM | G-protein biased | Selective for GPR84 |
| GLPG1205 | Antagonist | Potent GPR84 antagonist | - | Selective for GPR84 |
| PBI-4050 | Antagonist/Inverse Agonist | - | Also a GPR40 agonist | Dual activity |
Genetic Validation of GPR84 as the Target for this compound
To unequivocally confirm that the biological effects of this compound are mediated through GPR84, genetic validation is paramount. This involves utilizing cellular or animal models where the GPR84 gene is inactivated. While direct studies on this compound in GPR84 knockout models are not yet published due to its novelty, the established methodologies used for other GPR84 ligands provide a clear roadmap for its validation.
Logical Framework for Genetic Validation
The core principle of genetic validation is to demonstrate that the effect of a compound is absent in a system lacking its target. This can be achieved through two primary approaches: gene knockout and gene knockdown.
Caption: Genetic validation workflow for this compound.
Experimental Approaches
1. GPR84 Knockout Models:
Studies utilizing GPR84 knockout (KO) mice have been instrumental in validating the receptor's role in various physiological processes. For instance, research has shown that the inflammatory responses induced by the GPR84 agonist 6-OAU are absent in macrophages derived from GPR84 KO mice. Similarly, GPR84 KO mice have been used to study the receptor's role in metabolism and have shown altered responses to diets enriched with medium-chain fatty acids.[2][3][4]
To validate this compound, a similar approach would be employed. Key experiments would involve:
-
In vitro: Comparing the effect of this compound on primary cells (e.g., macrophages) isolated from wild-type versus GPR84 KO mice. The expected outcome is that this compound will elicit a response in wild-type cells but not in KO cells.
-
In vivo: Administering this compound to both wild-type and GPR84 KO animals and measuring relevant physiological endpoints. Any effects observed in wild-type animals should be absent in the KO cohort.
2. GPR84 Knockdown using siRNA:
An alternative to knockout models is the use of small interfering RNA (siRNA) to transiently reduce the expression of the GPR84 gene in cultured cells. This method is often quicker and more accessible than generating knockout animals.
The validation process would involve:
-
Transfecting cells that normally express GPR84 with a GPR84-specific siRNA or a control siRNA.
-
Treating both sets of cells with this compound.
-
Measuring the downstream cellular response. The effect of this compound should be significantly attenuated in the cells treated with GPR84 siRNA compared to the control cells.
Key Experimental Protocols
Detailed methodologies for the key assays used to characterize GPR84 agonists are provided below.
GPR84 Signaling Pathway
GPR84 primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: GPR84 signaling pathway activated by this compound.
cAMP Inhibition Assay
This assay quantifies the ability of an agonist to inhibit the production of cAMP.
Principle: The assay measures the intracellular cAMP concentration in cells expressing GPR84. Forskolin (B1673556) is often used to stimulate adenylyl cyclase and increase basal cAMP levels. The ability of a GPR84 agonist to inhibit this forskolin-induced cAMP production is then measured.
Protocol:
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human GPR84 in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and any comparator compounds.
-
Cell Stimulation:
-
Aspirate the culture medium and wash the cells with a suitable assay buffer.
-
Add the compound dilutions to the cells.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-induced cAMP production against the log of the agonist concentration.
-
Calculate the EC50 value.
-
β-Arrestin Recruitment Assay
This assay determines if a ligand promotes the interaction between GPR84 and β-arrestin, a key event in receptor desensitization and an indicator of biased signaling.
Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Ligand-induced recruitment of β-arrestin to the GPCR brings the two fragments together, forming a functional enzyme that generates a detectable signal.
Protocol (using DiscoverX PathHunter as an example):
-
Cell Plating: Plate PathHunter eXpress GPR84 β-Arrestin cells in a 384-well assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or other test compounds to the cells.
-
Incubation: Incubate the plate for 90-180 minutes at 37°C.
-
Detection:
-
Add PathHunter Detection Reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC50 value for β-arrestin recruitment. A lack of response indicates G-protein bias.[5]
-
Macrophage Phagocytosis Assay
This functional assay assesses the ability of a GPR84 agonist to modulate the phagocytic activity of macrophages.
Principle: This assay uses pH-sensitive fluorescent dyes (e.g., pHrodo) conjugated to bioparticles (e.g., E. coli or zymosan). These dyes are non-fluorescent at neutral pH but become highly fluorescent in the acidic environment of the phagosome. Thus, an increase in fluorescence is a direct measure of phagocytosis.
Protocol:
-
Macrophage Culture: Plate primary bone marrow-derived macrophages or a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Treat the macrophages with this compound or other compounds for a predetermined time (e.g., 1-2 hours).
-
Phagocytosis Induction: Add pHrodo-conjugated bioparticles to the wells.
-
Live-Cell Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte) and acquire images at regular intervals.
-
Data Analysis:
-
Quantify the total fluorescence intensity per well over time.
-
Compare the phagocytic activity in treated versus untreated cells.
-
Caption: Workflow for the macrophage phagocytosis assay.
Conclusion
This compound is a promising new GPR84 agonist with exceptional potency and a desirable G-protein biased signaling profile. The definitive validation of GPR84 as its target will rely on the genetic approaches outlined in this guide. The use of GPR84 knockout and knockdown models, in conjunction with the detailed experimental protocols provided, will be crucial in establishing a comprehensive understanding of this compound's mechanism of action and its therapeutic potential.
References
- 1. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
- 2. Effect of GPR84 deletion on obesity and diabetes development in mice fed long chain or medium chain fatty acid rich diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of mitochondrial metabolism in murine skeletal muscle by the medium-chain fatty acid receptor Gpr84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium‐chain fatty acid receptor GPR84 deficiency leads to metabolic homeostasis dysfunction in mice fed high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to OX04528 and Structurally Diverse GPR84 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OX04528, a potent G-protein biased agonist of G protein-coupled receptor 84 (GPR84), with a range of structurally diverse GPR84 modulators. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies and to provide a broader understanding of GPR84 pharmacology.
Introduction to GPR84 and its Modulators
G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1] Its activation is associated with inflammatory responses and phagocytosis, making it a potential therapeutic target for a variety of inflammatory, fibrotic, and cancerous conditions.[2][3][4] GPR84 primarily signals through the Gαi subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Downstream of Gαi activation, signaling cascades such as the Akt, ERK, and NFκB pathways are modulated.[5] Additionally, GPR84 activation can lead to the recruitment of β-arrestin, a key protein in G protein-coupled receptor (GPCR) desensitization and signaling.[6][7]
The diverse pharmacology of GPR84 is highlighted by the array of modulators identified to date. These include endogenous medium-chain fatty acids, as well as synthetic agonists and antagonists with varied chemical scaffolds.[8] This guide focuses on comparing the pharmacological properties of the highly potent and G-protein biased agonist this compound with other key GPR84 modulators, providing a framework for understanding their distinct signaling properties and potential functional consequences.
Comparative Pharmacological Data
The following tables summarize the in vitro potencies and signaling profiles of this compound and other structurally diverse GPR84 modulators across key functional assays.
Table 1: In Vitro Potency of GPR84 Agonists
| Compound | Chemical Class | cAMP Inhibition EC50 | β-Arrestin Recruitment EC50 | Calcium Mobilization EC50 | Notes |
| This compound | Pyridine N-oxide derivative | 5.98 pM | > 80 µM[1] | Not reported | Potent and highly G-protein biased agonist.[1] |
| 6-OAU | Uracil derivative | 14 nM[9] | Reported to recruit β-arrestin | Not reported | Commonly used synthetic agonist.[10] |
| ZQ-16 | Pyrimidine derivative | 134 nM[11][12] | 597 nM[11] | 213 nM[11] | Potent and selective agonist.[11] |
| DL-175 | Biased Agonist | 33 nM[13] | Less active than 6-OAU[14] | Not reported | Biased towards G-protein signaling.[13][14] |
| Embelin | Benzoquinone derivative | 795 nM[15] | Not reported | Not reported | Natural product agonist.[15] |
| Diindolylmethane (DIM) Derivatives (PSB-16671) | Indole derivative | 41.3 nM[6][16] | SARs differ from cAMP assays, indicating bias[6][16] | Not reported | Ago-allosteric mechanism of action.[6][16] |
Table 2: In Vitro Potency of GPR84 Antagonists
| Compound | Chemical Class | Assay | IC50 | Notes |
| GLPG1205 | Pyrimidoisoquinolinone derivative | GTPγS binding (human GPR84) | 54 nM[17] | Negative allosteric modulator.[17] |
| Embelin-induced neutrophil chemotaxis | 11 nM[17] | Potent inhibitor of GPR84-mediated function.[17] | ||
| ZQ-16-induced ROS production | 15 nM[4] | Effective in cellular functional assays.[4] | ||
| PBI-4050 | Phenylacetic acid derivative | Not specified | Modest affinity[18] | Also an agonist of GPR40.[19][20] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: GPR84 Signaling Pathway.
Caption: Experimental Assay Workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
cAMP Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin.
Principle: GPR84 couples to Gαi, which inhibits adenylyl cyclase. Agonists of GPR84 will therefore decrease the intracellular concentration of cAMP.
General Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR84 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and incubated to allow for adherence.
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with a buffer (e.g., PBS).
-
Cells are simultaneously treated with a fixed concentration of forskolin (e.g., 25 µM) to stimulate cAMP production and varying concentrations of the test compound (e.g., this compound).
-
The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: The concentration-response curves are generated, and the EC50 values are calculated using non-linear regression.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR84 receptor.
Principle: Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the GPCR. This interaction can be detected using various technologies, such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).
General Protocol (using EFC, e.g., DiscoverX PathHunter):
-
Cell Line: A cell line (e.g., CHO-K1) is engineered to co-express GPR84 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Plating: The engineered cells are plated in microtiter plates.
-
Compound Addition: Test compounds at various concentrations are added to the wells.
-
Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured using a plate reader.
-
Data Analysis: Concentration-response curves are plotted to determine the EC50 for β-arrestin recruitment.
Macrophage Phagocytosis Assay
This assay assesses the ability of GPR84 modulators to influence the phagocytic activity of macrophages.
Principle: Macrophages are professional phagocytes, and their activity can be modulated by GPCR signaling. This assay quantifies the engulfment of particles by macrophages.
General Protocol:
-
Macrophage Culture: A macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs) are cultured and seeded in plates.
-
Particle Preparation: Phagocytic targets, such as fluorescently labeled beads, bacteria (e.g., GFP-labeled E. coli), or zymosan particles, are prepared.
-
Assay:
-
Macrophages are treated with the test compound at various concentrations for a predetermined time.
-
The fluorescently labeled particles are added to the macrophage culture.
-
The co-culture is incubated to allow for phagocytosis.
-
-
Quantification:
-
Non-engulfed particles are washed away.
-
The extent of phagocytosis can be quantified by:
-
Fluorescence Microscopy: Visualizing and counting the number of ingested particles per cell.
-
Flow Cytometry: Measuring the fluorescence intensity of the macrophage population.
-
Plate Reader: Measuring the total fluorescence of the cell lysate.
-
-
-
Data Analysis: The effect of the compound on the phagocytic index or percentage of phagocytic cells is determined.
Conclusion
This compound stands out as a highly potent and G-protein biased GPR84 agonist, exhibiting picomolar potency in cAMP inhibition assays with no significant β-arrestin recruitment. This profile makes it an excellent tool for selectively probing the consequences of Gαi-mediated signaling downstream of GPR84. In contrast, other agonists like 6-OAU and ZQ-16 demonstrate activity in both G-protein and β-arrestin pathways, offering a more balanced activation profile.[11] Biased agonists such as DL-175 provide an intermediate phenotype with a preference for G-protein signaling over β-arrestin recruitment.[13][14] The structurally diverse antagonists, like GLPG1205, are crucial for blocking GPR84 activity and elucidating its role in pathological processes.[17]
The choice of GPR84 modulator will critically depend on the specific research question. For studies focused on the direct consequences of Gαi signaling, this compound is an ideal candidate. To investigate the full spectrum of GPR84 signaling, including β-arrestin-mediated events, compounds like 6-OAU or ZQ-16 would be more appropriate. The availability of potent and selective antagonists like GLPG1205 is invaluable for validating the on-target effects of agonists and for exploring the therapeutic potential of GPR84 inhibition. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in the dynamic field of GPR84 research.
References
- 1. This compound | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 2. Effect of GLPG1205, a GPR84 Modulator, on CYP2C9, CYP2C19, and CYP1A2 Enzymes: In Vitro and Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. rndsystems.com [rndsystems.com]
- 14. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diindolylmethane Derivatives: Potent Agonists of the Immunostimulatory Orphan G Protein-Coupled Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. respiratory-therapy.com [respiratory-therapy.com]
- 20. Idiopathic Pulmonary Fibrosis: Current Clinical Research Status Targeting GPCR [synapse.patsnap.com]
A Comparative Guide to the G-Protein Biased GPR84 Agonist OX04528
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel GPR84 agonist, OX04528, with other known GPR84 agonists. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies in areas such as inflammation, cancer, and fibrotic diseases. All data is supported by experimental findings from publicly available research.
Introduction to this compound
This compound is a highly potent and selective G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is a receptor primarily expressed in immune cells and has been implicated in various inflammatory processes.[4][5] this compound was developed through the optimization of a previously identified biased agonist, DL-175.[1] It exhibits a significant bias towards the Gαi-protein signaling pathway, with no detectable recruitment of β-arrestin, which may translate to a more targeted therapeutic effect with potentially fewer side effects.[1][6]
Performance Comparison of GPR84 Agonists
The following table summarizes the in vitro potency of this compound in comparison to other known GPR84 agonists. The data highlights the exceptional potency of this compound in the G-protein pathway (cAMP inhibition) and its lack of activity in the β-arrestin pathway.
| Compound | cAMP Inhibition EC50 (nM) | β-Arrestin Recruitment EC50 (µM) | Signaling Bias |
| This compound | 0.00598 [1][7] | >80 [1][7] | G-Protein Biased |
| OX04529 | 0.0185[1] | >80[1] | G-Protein Biased |
| ZQ-16 | 1.83[1] | 0.176[1] | Mixed |
| PSB-16343 | 2.50[1] | 1.39[1] | Mixed |
| 6-OAU | 7.98[1] | 0.402[1] | Mixed |
| DL-175 | 11.2[1] | >60[1] | G-Protein Biased |
*EC50 (half maximal effective concentration) values are derived from studies on Chinese Hamster Ovary (CHO) cells expressing human GPR84 (CHO-hGPR84).[1] A lower EC50 value indicates higher potency.
GPR84 Signaling Pathway
Activation of GPR84 by an agonist like this compound primarily initiates signaling through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][8] Downstream of G-protein activation, GPR84 signaling can also lead to the activation of other pathways, including the Akt, ERK, and NF-κB pathways, which play roles in inflammation and cell survival.[5] The G-protein bias of this compound means it preferentially activates these G-protein-mediated pathways without engaging the β-arrestin pathway, which is typically involved in receptor desensitization and internalization.[1]
GPR84 Signaling Pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound and other GPR84 agonists.
cAMP Inhibition Assay
This assay quantifies the ability of a GPR84 agonist to inhibit the production of cAMP.
Objective: To determine the potency (EC50) of GPR84 agonists in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured in appropriate media and seeded into 384-well plates.[7]
-
Compound Preparation: Test compounds, including this compound and other agonists, are serially diluted to a range of concentrations.
-
Cell Treatment: Cells are pre-incubated with the test compounds for a defined period.
-
Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for negative controls) to induce cAMP production.[7]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available detection kit (e.g., HTRF or AlphaScreen).[9]
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR84 receptor.
Objective: To assess the ability of GPR84 agonists to induce β-arrestin recruitment and determine their signaling bias.
Methodology:
-
Cell Line: A specialized CHO cell line co-expressing GPR84 and a β-arrestin fusion protein (e.g., using the DiscoverX PathHunter system) is used.[1][10]
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: A chemiluminescent substrate is added, and the signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.[10]
-
Data Analysis: The signal is plotted against the compound concentration to determine the EC50 for β-arrestin recruitment. A lack of a dose-response curve indicates no recruitment.[1]
Experimental workflow for GPR84 agonist characterization.
Conclusion
This compound stands out as a superior tool compound for studying G-protein-mediated GPR84 signaling due to its exceptional potency and strong bias. This makes it particularly valuable for in vivo studies and for dissecting the specific physiological roles of the Gαi pathway in GPR84 function. Researchers should consider the signaling profile of the available agonists when designing experiments to ensure the chosen compound is appropriate for their specific research question.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 6. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 7. benchchem.com [benchchem.com]
- 8. GPR84 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. cosmobio.co.jp [cosmobio.co.jp]
Safety Operating Guide
Safe Disposal and Handling of OX04528: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe management of OX04528, a G protein-biased agonist of GPR84.
Physical and Chemical Properties of this compound
A clear understanding of the compound's properties is the first step in safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 3028055-45-7[1] |
| Molecular Formula | C₁₆H₁₃F₆NO₂ |
| Molecular Weight | 365.3 g/mol |
| Appearance | A solid |
| Purity | ≥98% |
| Solubility | DMSO: Sparingly Soluble (1-10 mg/mL) |
| Ethanol: Slightly Soluble (0.1-1 mg/mL) |
Handling and Storage
Before disposal, proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Storage: Store this compound at -20°C.
-
Spill Management: In the event of a spill, immediately notify laboratory safety personnel and follow established spill response procedures.[3] Spilled chemicals and any materials used for cleanup should be treated as hazardous waste.[4]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound and its containers must adhere to local, state, and federal regulations. The following is a general procedure based on standard laboratory practices for chemical waste.
-
Waste Identification and Segregation:
-
Treat all unused or excess this compound as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
Segregate solid waste (e.g., contaminated gloves, weigh paper) from liquid waste (e.g., solutions containing this compound).
-
-
Preparing for Disposal:
-
Solid Waste: Place solid this compound waste in a clearly labeled, sealed container compatible with chemical waste.
-
Liquid Waste: If this compound is in a solvent, collect it in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvent used.
-
Empty Containers: Empty containers that held this compound may still be considered hazardous. Triple-rinse the container with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, deface or remove the original label, remove the cap, and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[2][4]
-
-
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as waste accumulation begins.[2]
-
The label should include the chemical name ("this compound"), the solvent (if any), and the approximate concentration and quantity.
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Complete all required paperwork accurately, detailing the contents of the waste containers.[2]
-
The logical workflow for the disposal of this compound is illustrated in the diagram below.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling OX04528
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of OX04528, a potent G protein-biased agonist of GPR84.
This document provides critical safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and maintaining a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant rubber gloves | Prevents skin contact with the compound. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required to prevent inhalation of the compound, which may be an irritant.[1] |
| Body Protection | Protective clothing (e.g., lab coat) | Provides a barrier against accidental spills and contamination.[1] |
Health Hazard Information
While specific toxicological properties of this compound have not been fully investigated, it is crucial to handle it as a potentially hazardous substance.
| Route of Exposure | Potential Health Effects | First Aid Measures |
| Inhalation | May be an irritant.[1] | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | May be an irritant.[1] | Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing. |
| Eye Contact | May be an irritant.[1] | Rinse immediately with plenty of water and seek medical advice.[1] |
| Ingestion | Unknown. | Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Protocol
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container at -20°C in a designated and properly labeled area.
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.
-
Use appropriate solvents as recommended by the supplier.
-
Ensure all labware is clean and dry before use.
During Experimentation:
-
Wear the specified PPE at all times.
-
Avoid the creation of dust or aerosols.
-
Clearly label all solutions containing this compound.
-
Work in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste unless compatible.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
